Bis(ethylmethylamino)silane
Description
Properties
InChI |
InChI=1S/C6H16N2Si/c1-5-7(3)9-8(4)6-2/h5-6H2,1-4H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUERTZWBACXBRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)[Si]N(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011514-41-2 | |
| Record name | Bis(ethylmethylamido)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(ethylmethylamino)silane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(ethylmethylamino)silane (BEMAS) is a versatile organosilicon compound with significant applications in materials science, particularly as a precursor for the deposition of thin films. This document provides a comprehensive overview of its chemical properties, structural characteristics, synthesis, and applications, with a focus on providing actionable data and protocols for research and development professionals.
Chemical Identity and Properties
This compound is a colorless liquid that is sensitive to air and moisture[1][2]. It is also recognized by its acronym, BEMAS, and the synonym bis(ethylmethylamido)silane[1][2][3]. A notable discrepancy exists in the literature regarding its molecular formula and weight. While some sources indicate a formula of C6H16N2Si with a molecular weight of 144.29 g/mol , a larger number of chemical suppliers report the formula as C6H18N2Si with a molecular weight of 146.31 g/mol [1][2][3][4][5][6]. This guide will proceed with the latter, which corresponds to the structure H2Si[N(CH3)(C2H5)]2.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1011514-41-2 | [2][4][5][6] |
| Molecular Formula | C6H18N2Si | [1][2][5][6] |
| Molecular Weight | 146.31 g/mol | [1][2][5][6] |
| Appearance | Colorless liquid | [1][2][5] |
| Boiling Point | 134 °C | [1][2][5] |
| Density | 0.8 g/mL at 25 °C | [1][5] |
| Purity | Available up to 99.999%-Si | [1][2][4][5][6] |
| Sensitivity | Air and moisture sensitive | [1][2] |
| Solubility | Reacts with water | [1][7] |
Spectroscopic Data
However, general principles of IR spectroscopy for organosilicon compounds suggest the presence of characteristic peaks for Si-H, N-C, and C-H bonds. For similar bis-amino silane (B1218182) films, Fourier Transform Infrared Reflection-Absorption (FTIR-RA) spectroscopy has identified peaks around 3200 cm⁻¹ corresponding to secondary or protonated amine groups, and in the 1490-1530 cm⁻¹ range due to CH₂ and CH₃ bending[8].
Chemical Structure
The chemical structure of this compound consists of a central silicon atom bonded to two hydrogen atoms and two ethylmethylamino groups.
Synthesis Protocols
The synthesis of this compound typically involves the reaction of a silicon precursor with ethylmethylamine. Below are generalized experimental protocols based on common synthetic routes for aminosilanes.
Synthesis from Dichlorosilane (B8785471)
A prevalent method for synthesizing this compound is the reaction of dichlorosilane (H₂SiCl₂) with ethylmethylamine ((CH₃)(C₂H₅)NH)[4]. The reaction generally proceeds as outlined below.
Materials:
-
Dichlorosilane (H₂SiCl₂)
-
Ethylmethylamine ((CH₃)(C₂H₅)NH)
-
Anhydrous organic solvent (e.g., hexane)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel with stirring and temperature control
Procedure:
-
Under an inert atmosphere, charge the reaction vessel with dichlorosilane and the anhydrous organic solvent.
-
Cool the mixture to a controlled temperature, typically between 40-60°C.
-
Slowly add ethylmethylamine dropwise to the stirred reaction mixture. An excess of the amine is often used to neutralize the HCl byproduct.
-
After the addition is complete, maintain the reaction temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
The resulting mixture contains this compound and ethylmethylamine hydrochloride.
-
The product is purified by filtration to remove the salt, followed by distillation of the filtrate to isolate the pure this compound.
Key Applications
This compound is a key precursor in the semiconductor industry for the deposition of high-purity silicon-based thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes[4][5].
Precursor for Thin Film Deposition
BEMAS is utilized for the growth of silicon nitride (SiN) and silicon oxide (SiO₂) thin films[4][9][10]. Its high purity and controlled reactivity make it suitable for creating uniform films with minimal contamination, which is critical in the fabrication of microelectronics and optoelectronics[4].
In a typical ALD or CVD process, BEMAS is introduced into a reaction chamber in the vapor phase. It then undergoes thermal decomposition or reacts with a co-reagent (like ozone or ammonia) on a substrate surface to deposit the desired thin film[4][10]. The organic byproducts are volatile and are removed from the chamber.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is a highly flammable liquid and vapor. It is corrosive and can cause severe skin burns and serious eye damage. The compound is harmful if swallowed and may cause respiratory irritation[1][7].
-
Reactivity: It reacts with water and moisture, releasing flammable gases[1][7].
-
Handling: Work should be conducted in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). It should be stored under an inert atmosphere and kept away from heat, sparks, and open flames[7].
Conclusion
This compound is a crucial precursor in modern materials science, enabling the fabrication of high-quality silicon-based thin films. Understanding its chemical properties, structure, and synthesis is essential for its effective and safe use in research and industrial applications. While detailed spectroscopic data remains elusive in public-facing literature, the information compiled in this guide provides a solid foundation for professionals working with this compound.
References
- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 2. americanelements.com [americanelements.com]
- 3. Buy this compound | 1011514-41-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. unige.ch [unige.ch]
- 6. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]
- 7. BIS(DIMETHYLAMINO)DIMETHYLSILANE | [gelest.com]
- 8. Bis(trimethylsilyl)acetylene | C8H18Si2 | CID 84564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Bis(ethylmethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bis(ethylmethylamino)silane (BEMAS), a valuable precursor in various chemical applications, including as a precursor for atomic layer deposition (ALD) and chemical vapor deposition (CVD).[1][2] This document outlines the fundamental synthetic pathways, detailed, generalized experimental protocols, purification techniques, and key analytical parameters.
Introduction
This compound, with the chemical formula SiH₂(N(CH₃)C₂H₅)₂, is an organosilicon compound characterized by a central silicon atom bonded to two ethylmethylamino groups. Its utility as a precursor in materials science stems from its volatility and thermal decomposition properties, which allow for the deposition of high-purity silicon-containing thin films.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1011514-41-2 | [1][3][4][5] |
| Molecular Formula | C₆H₁₈N₂Si | [3][4][5] |
| Molecular Weight | 146.31 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 134 °C (lit.) | [3] |
| Density | 0.8 g/mL at 25 °C | [3] |
| Purity (by GC) | ≥ 99.0% | [3] |
| Purity (by ICP-MS) | up to 99.999% | [3] |
Synthesis of this compound
The most common and industrially relevant method for the synthesis of bis(amino)silanes is the reaction of a chlorosilane with a corresponding amine. In the case of this compound, this involves the reaction of dichlorosilane (B8785471) (SiH₂Cl₂) with ethylmethylamine (CH₃NHC₂H₅).
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of ethylmethylamine attacks the silicon atom of dichlorosilane, leading to the displacement of chloride ions. The reaction requires two equivalents of ethylmethylamine for each equivalent of dichlorosilane. However, an excess of the amine is typically used to act as a base to neutralize the hydrochloric acid (HCl) byproduct, which precipitates as ethylmethylammonium chloride.
Reaction Scheme:
SiH₂Cl₂ + 4 HN(CH₃)C₂H₅ → SiH₂(N(CH₃)C₂H₅)₂ + 2 [CH₃NH₂(C₂H₅)]Cl
Generalized Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, based on established procedures for analogous bis(amino)silanes.[6][7][8]
Materials and Equipment:
-
Dichlorosilane (SiH₂Cl₂)
-
Ethylmethylamine (HN(CH₃)C₂H₅), anhydrous
-
Anhydrous hexane (B92381) (or other inert solvent)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser
-
Inert gas supply (Nitrogen or Argon)
-
Schlenk line or glovebox for inert atmosphere manipulation
-
Filtration apparatus (e.g., sintered glass funnel)
-
Distillation apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The system should be flushed with an inert gas to remove air and moisture.
-
Charging the Reactor: Under a positive pressure of inert gas, charge the reaction flask with anhydrous hexane and an excess of ethylmethylamine (typically 4-5 equivalents relative to dichlorosilane).
-
Reactant Addition: Cool the stirred amine solution to 0 °C using an ice bath. Slowly add dichlorosilane (1 equivalent) dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (e.g., 5-10 hours) to ensure the reaction goes to completion.[6]
-
Work-up: The reaction mixture will contain the desired product and a solid precipitate of ethylmethylammonium chloride.
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Purification of this compound
The crude product from the synthesis contains the desired this compound, the solvent, and the solid ethylmethylammonium chloride byproduct. A two-step purification process involving filtration and fractional distillation is typically employed.
Filtration
The solid ethylmethylammonium chloride is removed by filtration under an inert atmosphere to prevent hydrolysis of the product.
Fractional Distillation
The filtrate, containing the product and solvent, is then subjected to fractional distillation under reduced pressure to isolate the pure this compound. The lower boiling solvent is removed first, followed by the collection of the product at its boiling point at the given pressure.
Generalized Purification Protocol
Procedure:
-
Filtration: Filter the reaction mixture through a sintered glass funnel under a positive pressure of inert gas. Wash the solid precipitate with a small amount of anhydrous hexane to recover any entrained product.
-
Solvent Removal: Combine the filtrate and the washings. Remove the bulk of the solvent under reduced pressure using a rotary evaporator.
-
Fractional Distillation: Transfer the remaining liquid to a distillation apparatus. Perform fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound. The exact temperature will depend on the applied vacuum.
Purification Workflow Diagram
Caption: A flowchart outlining the purification process for this compound.
Analytical Characterization
The purity and identity of the synthesized this compound should be confirmed using various analytical techniques. Expected analytical data based on the structure of the molecule are presented in Table 2.
Table 2: Expected Analytical Data for this compound
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to Si-H, N-CH₂-CH₃, N-CH₃, and N-CH₂-CH ₃ protons with appropriate splitting patterns and integrations. |
| ¹³C NMR | Signals corresponding to the N-C H₂-CH₃ and N-C H₃ carbons. |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight and fragmentation pattern of this compound. |
| FT-IR | Characteristic peaks for Si-H, C-H, and Si-N bonds. |
Safety and Handling
This compound is a flammable and corrosive liquid that is sensitive to air and moisture.[5] It should be handled in a well-ventilated fume hood, under an inert atmosphere, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. The described method, based on the reaction of dichlorosilane with ethylmethylamine followed by filtration and fractional distillation, represents a robust and scalable approach for obtaining this valuable chemical precursor. Adherence to inert atmosphere techniques and proper safety precautions are paramount for the successful and safe execution of this synthesis.
References
- 1. This compound – BEMASi | DOCKWEILER CHEMICALS [dockchemicals.com]
- 2. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 3. strem.com [strem.com]
- 4. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]
- 5. CN108084219B - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 6. CN117567495A - Synthesis method of bis (diethylamino) silane - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Thermal Stability and Vapor Pressure of Bis(2-methoxyethyl) Azelate (BEMAS)
Introduction
Bis(2-methoxyethyl) azelate (BEMAS) is a diester of azelaic acid, characterized by the presence of ether linkages in its alcohol moieties. This structure imparts properties that are of significant interest in various applications, including as a plasticizer and a specialty solvent. For its effective use, particularly in applications involving elevated temperatures or vacuum conditions, a thorough understanding of its thermal stability and vapor pressure is crucial.
This technical guide provides an in-depth analysis of the factors governing the thermal stability and vapor pressure of BEMAS. It includes detailed experimental protocols for the determination of these properties and presents illustrative data from analogous compounds to provide a quantitative context for researchers, scientists, and drug development professionals.
Thermal Stability of BEMAS
The thermal stability of an organic compound refers to its resistance to decomposition at elevated temperatures. For a diester like BEMAS, thermal decomposition typically involves the cleavage of the ester bonds, which can proceed through various mechanisms.
Factors Influencing Thermal Stability
The thermal stability of BEMAS is primarily influenced by:
-
Ester Linkages: The C-O bonds in the ester groups are generally the most susceptible to thermal cleavage.
-
Ether Linkages: The presence of ether groups in the side chains may offer alternative decomposition pathways.
-
Purity: The presence of impurities, such as residual catalysts from synthesis or oxidation products, can significantly lower the decomposition temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative decomposition at lower temperatures compared to decomposition in an inert atmosphere (e.g., nitrogen or argon).
Illustrative Thermal Stability Data
While specific TGA data for BEMAS is unavailable, the following table presents typical thermal decomposition data for related high-molecular-weight esters, providing an expected range for the thermal stability of BEMAS.
| Compound | Onset Decomposition Temperature (°C) (Inert Atmosphere) | Peak Decomposition Temperature (°C) (Inert Atmosphere) | Reference Compound Type |
| Diisobutyl Azelate | Approx. 200 - 250 | Approx. 250 - 300 | Aliphatic Diester |
| Bis(2-ethylhexyl) sebacate | Approx. 220 - 270 | Approx. 280 - 330 | Aliphatic Diester |
| Poly(diethylene glycol adipate) | Approx. 250 - 300 | Approx. 320 - 370 | Polyester with Ether Linkages |
Vapor Pressure of BEMAS
Vapor pressure is a fundamental thermodynamic property that describes a substance's tendency to transition into the gaseous phase. For a high-boiling-point liquid like BEMAS, the vapor pressure is expected to be low at ambient temperatures.
Factors Influencing Vapor Pressure
The vapor pressure of BEMAS is determined by:
-
Molecular Weight: Generally, a higher molecular weight leads to a lower vapor pressure.
-
Intermolecular Forces: The ester and ether groups in BEMAS are polar, leading to dipole-dipole interactions. Van der Waals forces also contribute significantly due to the long aliphatic chain. The absence of strong hydrogen bonding donors results in a moderate vapor pressure for its size.
-
Temperature: Vapor pressure increases exponentially with temperature.
Illustrative Vapor Pressure Data
Specific vapor pressure data for BEMAS is not available. The table below provides data for a structurally similar compound, bis(2-hydroxyethyl) azelate, and a related ether to illustrate the expected low vapor pressure of such molecules at room temperature.
| Compound | Vapor Pressure | Temperature (°C) | Reference Compound Type |
| Bis(2-hydroxyethyl) azelate | 9.06 x 10⁻⁹ mmHg (1.21 x 10⁻⁸ hPa) | 25 | Dihydroxy Diester |
| Bis(2-methoxyethyl) ether | 0.6 hPa | 20 | Dialkyl Ether |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a standard technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of BEMAS (typically 5-10 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The crucible is placed on a high-precision microbalance within the TGA furnace.
-
Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen and prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is expected (e.g., 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the final residual mass.
Vapor Pressure Determination (Static Method)
The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.
Methodology:
-
Sample Preparation: A sample of purified BEMAS is degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.
-
Apparatus: The degassed sample is introduced into a thermostatted vessel connected to a pressure transducer (e.g., a capacitance manometer).
-
Equilibration: The vessel is maintained at a constant, precisely controlled temperature. The system is allowed to reach thermal and phase equilibrium, where the rate of evaporation equals the rate of condensation.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured by the pressure transducer.
-
Temperature Variation: The process is repeated at various temperatures to obtain a vapor pressure curve (vapor pressure vs. temperature).
Visualizations
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Reaction Mechanism of Bis(ethylmethylamino)silane (BEMAS) with Ozone in Atomic Layer Deposition
Introduction
Atomic Layer Deposition (ALD) is a thin-film deposition technique renowned for its ability to produce highly conformal and uniform films with atomic-level thickness control. This capability is critical in the fabrication of advanced semiconductor devices. For the deposition of silicon dioxide (SiO₂), a cornerstone material in microelectronics, various precursors and oxidants have been explored. Among these, the combination of aminosilane (B1250345) precursors with ozone has garnered significant attention for low-temperature applications. This guide provides a detailed examination of the reaction mechanism of a specific aminosilane, this compound (SiH₂(N(CH₃)(C₂H₅))₂), commonly known as BEMAS, with ozone (O₃) in the ALD process. Understanding this mechanism is crucial for process optimization and for achieving desired film properties for various applications.
The ALD Process: BEMAS and Ozone
The ALD of SiO₂ using BEMAS and ozone is a cyclical process, with each cycle comprising four distinct steps:
-
BEMAS Pulse: Gaseous BEMAS is introduced into the reactor chamber and chemisorbs onto the substrate surface.
-
Purge 1: An inert gas, typically argon or nitrogen, is flowed through the chamber to remove any unreacted BEMAS and gaseous byproducts.
-
Ozone Pulse: Ozone is introduced into the chamber, reacting with the surface-adsorbed BEMAS species.
-
Purge 2: The inert gas is used again to purge the reactor of any unreacted ozone and reaction byproducts.
Each cycle ideally results in the deposition of a single monolayer of SiO₂. The self-limiting nature of the surface reactions in steps 1 and 3 ensures the high conformality and precise thickness control characteristic of ALD.
Proposed Reaction Mechanism
The reaction between BEMAS and ozone on a hydroxylated surface is a complex process. Based on experimental evidence and analogies with similar aminosilane-based ALD processes, a two-half-reaction mechanism is proposed.
First Half-Reaction: BEMAS Adsorption
The initial substrate surface is typically hydroxylated, presenting surface hydroxyl (-OH) groups. During the BEMAS pulse, the BEMAS molecule reacts with these surface hydroxyls. The ethylmethylamino ligands ((N(CH₃)(C₂H₅)) are displaced, forming a volatile byproduct (ethylmethylamine, HN(CH₃)(C₂H₅)), and the silicon atom of the BEMAS precursor covalently bonds to the surface oxygen atoms. Notably, the Si-H bonds of the BEMAS molecule are believed to remain intact during this step. Studies have shown that BEMAS does not react with water (H₂O), indicating the robustness of these Si-H bonds to hydrolysis.[1]
The surface reaction can be represented as:
n(-OH)(surf) + SiH₂(N(CH₃)(C₂H₅))₂(g) → (-O-)nSiH₂(surf) + nHN(CH₃)(C₂H₅)(g)
Where n is typically 1 or 2, depending on the surface hydroxyl density.
Second Half-Reaction: Ozone Oxidation
In the second half-reaction, ozone is introduced. The strong oxidizing power of ozone is crucial for breaking the stable Si-H bonds on the surface.[1] This oxidation step removes the hydrogen atoms and facilitates the formation of a silicon dioxide network. The reaction also regenerates surface hydroxyl groups, which are necessary for the chemisorption of the next BEMAS molecule in the subsequent ALD cycle. The likely byproducts of this step are water (H₂O) and carbon dioxide (CO₂), formed from the oxidation of the remaining precursor fragments.
The surface reaction is proposed as:
(-O-)nSiH₂(surf) + O₃(g) → SiO₂(surf) + H₂O(g) + other byproducts
The newly formed SiO₂ surface is hydroxylated, preparing it for the next BEMAS pulse.
Mandatory Visualizations
Signaling Pathway of BEMAS and Ozone ALD
Caption: Proposed reaction mechanism for one ALD cycle of SiO₂ deposition using BEMAS and ozone.
Experimental Workflow for BEMAS/Ozone ALD
Caption: A typical experimental workflow for the ALD of SiO₂ using BEMAS and ozone.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. The following protocols are synthesized from published studies on the BEMAS/ozone ALD process.[1]
Substrate and Reactor:
-
Substrate: 4-inch silicon wafers are commonly used.
-
Reactor: A standard ALD reactor capable of handling organometallic precursors and ozone is required.
Process Parameters:
-
Growth Temperature: An ALD window has been identified between 250°C and 350°C. A typical deposition temperature is 320°C.[1]
-
Pressure: The reactor pressure is maintained at approximately 2 Torr during deposition.[1]
-
Precursor and Oxidant:
-
BEMAS is used as the silicon precursor. The canister containing BEMAS is typically kept at room temperature.
-
Ozone (O₃) is used as the oxidant. It is generated from an oxygen (O₂) source. An oxygen flow rate of 150 sccm can produce an ozone concentration of about 3%.[1]
-
-
Carrier/Purge Gas: Argon (Ar) is used as both a carrier gas for the precursor and as a purge gas. A typical flow rate is 100 sccm.[1]
Typical ALD Cycle Timing:
-
BEMAS pulse: 1 second
-
Source purge: 2 seconds
-
Ozone pulse: 0.5 seconds
-
Reactant purge: 4 seconds
Data Presentation
Quantitative data from studies on the BEMAS/ozone ALD process are summarized below for easy comparison.
Table 1: ALD Process Parameters and Growth Characteristics
| Parameter | Value | Reference |
| Precursor | This compound (BEMAS) | [1] |
| Oxidant | Ozone (O₃) | [1] |
| ALD Temperature Window | 250°C - 350°C | [1] |
| Typical Deposition Temp. | 320°C | [1] |
| Reactor Pressure | 2 Torr | [1] |
| Growth Rate (at 320°C) | ~0.8 Å/cycle | Inferred from data in[1] |
| Saturation Behavior | Self-limiting growth observed | [2] |
Table 2: Properties of ALD SiO₂ Films Grown with BEMAS and Ozone
| Property | Value | Notes | Reference |
| Mass Density | 2.146 g/cm³ | Compared to 2.323 g/cm³ for thermal SiO₂ annealed at 1000°C | [1] |
| Surface Roughness (RMS) | 0.13 nm | Indicates very smooth films | [1] |
| O/Si Ratio | Graded profile | Increases from the substrate interface to the film surface | [1] |
| Dielectric Constant (k) | ~9 | Significantly higher than thermal SiO₂ (~3.9), attributed to ~10% -OH species in the film | [2] |
Conclusion
The atomic layer deposition of silicon dioxide using BEMAS and ozone offers a viable low-temperature pathway to high-quality thin films. The reaction mechanism is predicated on the selective reactivity of BEMAS with surface hydroxyl groups, followed by the potent oxidation of surface-adsorbed Si-H species by ozone. This process exhibits a well-defined ALD window and results in films with excellent smoothness and a unique graded composition profile. The higher-than-expected dielectric constant suggests the incorporation of hydroxyl groups, which could be either a benefit or a drawback depending on the specific application. Further in-situ studies, such as Fourier-transform infrared spectroscopy (FTIR) and quadrupole mass spectrometry (QMS), would be invaluable in providing more definitive insights into the surface species, reaction intermediates, and gaseous byproducts, thereby further refining our understanding of this promising ALD process.
References
Surface Chemistry of Bis(ethylmethylamino)silane on Silicon Substrates: An In-depth Technical Guide
Introduction
Bis(ethylmethylamino)silane (BEMAS), with the chemical formula H₂Si[N(CH₃)(C₂H₅)]₂, is an organosilicon compound of significant interest in the semiconductor industry. It serves as a precursor for the deposition of thin films, such as silicon dioxide (SiO₂) and silicon nitride (SiNₓ), through processes like Atomic Layer Deposition (ALD). The precise control over film thickness, composition, and conformality offered by ALD is critically dependent on the surface chemistry of the precursor. This guide provides a detailed overview of the surface interactions of BEMAS on silicon substrates, drawing upon available research and analogous studies of similar aminosilane (B1250345) precursors.
Adsorption and Reaction Mechanisms on Hydroxylated Silicon Surfaces
The initial interaction of BEMAS with a hydroxylated silicon surface (Si-OH) is a critical step in the ALD process. While direct studies on BEMAS are limited, extensive research on analogous bis(amino)silane precursors, such as bis(diethylamino)silane (B1590842) (BDEAS), provides a well-established reaction pathway.
The adsorption is believed to proceed via a ligand exchange mechanism where the Si-N bond of the BEMAS molecule reacts with the surface hydroxyl groups. This is supported by Density Functional Theory (DFT) calculations on similar aminosilanes, which indicate that the Si-N bond is the weakest bond in the precursor molecule and is the most likely to break during surface reactions[1].
The proposed reaction sequence is as follows:
-
Precursor Adsorption: The BEMAS molecule approaches the hydroxylated silicon surface.
-
Ligand Exchange: One of the ethylmethylamino ligands reacts with a surface hydroxyl group, leading to the formation of a Si-O bond with the surface and the release of a volatile ethylmethylamine byproduct.
-
Second Ligand Reaction (Potential): Depending on the proximity of other hydroxyl groups and the steric hindrance of the precursor, the second ethylmethylamino ligand may also react, leading to a doubly-bonded surface species.
An important characteristic of BEMAS is the presence of Si-H bonds. Studies have shown that these bonds are robust and do not react with water (H₂O) as a co-reactant[2][3]. This necessitates the use of a stronger oxidizing agent, such as ozone (O₃), to cleave the Si-H bonds and regenerate a reactive surface for subsequent ALD cycles[2][3][4].
Quantitative Data
Table 1: Comparison of Aminosilane Precursors for Silicon Oxide ALD
| Precursor | Abbreviation | ALD Temperature Window (°C) | Growth Rate (Å/cycle) | Film Purity | Reference |
| Bis(t-butylamino)silane | BTBAS | 300 - >500 | ~1.0 | High | [5] |
| Bis(diethylamino)silane | BDEAS | 300 - ~500 | ~0.8 | High | [5] |
| Tris(dimethylamino)silane | TDMAS | ~300 | ~0.45 | Lower (potential for C impurities) | [5] |
| This compound | BEMAS | ~300 - 500 (inferred) | ~0.8 - 1.0 (inferred) | High (expected) | [2][3] |
Table 2: ALD Process Parameters for Silicon Oxide Deposition
| Parameter | BEMAS + O₃ | BDEAS + O₃ | Reference |
| Deposition Temperature | ~300-320°C | 250-350°C | [2][4] |
| Precursor Pulse Time | 0.5 - 1.0 s | 1.6 s | [3][6] |
| Oxidant Pulse Time | 0.5 s | Not specified | [3] |
| Purge Time | 2 - 4 s | Not specified | [3] |
| Growth per Cycle | Not specified | ~1.0 Å | |
| Film Density | 2.17 g/cm³ | Not specified | [3] |
| Carbon & Nitrogen Impurities | < 0.5% | Low | [4] |
Experimental Protocols
The study of the surface chemistry of BEMAS on silicon substrates relies on a suite of surface-sensitive analytical techniques. Below are detailed methodologies for key experiments.
Atomic Layer Deposition (ALD) of Silicon Oxide
This protocol describes a typical thermal ALD process for depositing silicon oxide from BEMAS and ozone.
-
Substrate Preparation: Silicon (100) wafers are cleaned using a standard RCA cleaning procedure to remove organic and metallic contaminants, followed by a deionized water rinse and nitrogen drying. This results in a thin, native hydroxylated oxide layer.
-
ALD System Setup: The cleaned substrate is loaded into a hot-wall ALD reactor. The system is purged with an inert gas (e.g., Ar or N₂) to establish an inert atmosphere.
-
Deposition Cycle:
-
BEMAS Pulse: BEMAS vapor is introduced into the reactor for a predetermined time (e.g., 1 second) to allow for self-limiting adsorption onto the substrate surface.
-
Purge 1: The reactor is purged with an inert gas for a set duration (e.g., 2 seconds) to remove any unreacted BEMAS and volatile byproducts.
-
Ozone Pulse: Ozone (O₃) is pulsed into the reactor for a specified time (e.g., 0.5 seconds) to react with the adsorbed BEMAS layer.
-
Purge 2: A final purge step (e.g., 4 seconds) removes the ozone and any reaction byproducts.
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.
-
Characterization: The grown film is then characterized using techniques such as ellipsometry (for thickness and refractive index), XPS, and FTIR.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition and chemical states of the elements in the deposited film.
-
Sample Preparation: A thin film of silicon oxide is deposited on a silicon substrate using the ALD protocol described above.
-
Instrument Setup: The analysis is performed in an ultra-high vacuum (UHV) XPS system equipped with a monochromatic Al Kα X-ray source.
-
Data Acquisition:
-
A survey scan is first acquired to identify all elements present on the surface.
-
High-resolution scans are then obtained for the Si 2p, O 1s, N 1s, and C 1s regions to determine the chemical states and quantify the elemental composition.
-
For depth profiling, an argon ion gun can be used to incrementally sputter away the film while acquiring XPS data at each step.
-
-
Data Analysis:
-
The binding energies of the core level peaks are calibrated using the adventitious C 1s peak at 284.8 eV.
-
The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolve different chemical states. For example, the Si 2p spectrum can be deconvoluted to identify Si-O and Si-Si bonds.
-
The atomic concentrations of the elements are calculated from the integrated peak areas after applying relative sensitivity factors.
-
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is employed to identify the chemical bonds present in the film and to study the surface reactions in-situ.
-
Sample Preparation:
-
Instrument Setup: A research-grade FTIR spectrometer is used. For surface analysis, techniques like Attenuated Total Reflectance (ATR) with a high refractive index crystal (e.g., Ge) may be necessary for enhanced sensitivity to the thin film on the silicon wafer.
-
Data Acquisition:
-
A background spectrum of the bare silicon substrate is collected.
-
A sample spectrum of the deposited film is then acquired.
-
For in-situ studies, spectra are collected after each half-cycle of the ALD process to observe the changes in surface functional groups.
-
-
Data Analysis:
-
The absorbance spectrum is calculated from the background and sample spectra.
-
Characteristic absorption bands are identified to determine the chemical structure. For silicon oxide, the prominent Si-O-Si stretching, bending, and rocking modes are analyzed. The presence of Si-H and N-H bonds can also be monitored to understand reaction completeness.
-
Logical Relationships and Process Dependencies
The properties of the deposited films are highly dependent on the interplay of various process parameters. Understanding these relationships is key to optimizing the deposition process.
This compound is a promising precursor for the low-temperature deposition of silicon-based thin films. Its surface chemistry, inferred from studies of analogous aminosilanes, is governed by the facile cleavage of the Si-N bond on hydroxylated surfaces and the robust nature of its Si-H bonds, which necessitates the use of a strong oxidant like ozone. The optimization of ALD process parameters such as temperature, pulse times, and purge times is crucial for achieving high-quality films with desired properties. Further direct experimental and theoretical investigations into the surface reactions of BEMAS would provide a more complete understanding and enable the full exploitation of this precursor in advanced semiconductor manufacturing.
References
- 1. First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. svc.org [svc.org]
- 5. electrochem.org [electrochem.org]
- 6. benchchem.com [benchchem.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. gordon.faculty.chemistry.harvard.edu [gordon.faculty.chemistry.harvard.edu]
A Technical Guide to Quantum Chemistry Calculations for the BEMAS Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylmethylamino)silane, commonly known as BEMAS, is a precursor utilized in advanced material science, specifically in the deposition of silicon nitride (SiN) thin films through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) techniques.[1] Its molecular formula is C6H16N2Si, and it possesses a molecular weight of 144.29 g/mol .[1] While BEMAS is not directly employed in pharmaceutical development, the computational methodologies used to characterize it are fundamental across all molecular sciences, including drug discovery.
Quantum chemistry calculations provide a powerful lens to investigate the electronic structure, reactivity, and spectroscopic properties of molecules at an atomic level.[2][3] For a precursor like BEMAS, these calculations can predict its thermal stability, decomposition pathways, and reactivity with other chemical species, which are critical parameters for optimizing deposition processes. In the context of drug development, similar computational techniques are indispensable for understanding ligand-receptor interactions, predicting ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and guiding the design of novel therapeutic agents.[4][5][6]
This technical guide provides an in-depth overview of a typical quantum chemical workflow applied to the BEMAS molecule. It is intended for researchers and professionals who wish to understand the practical application of these computational methods for molecular characterization.
Methodologies: A Computational Approach
The following section details a hypothetical but standard computational protocol for the quantum chemical analysis of BEMAS. These methods are broadly applicable to small organic and organometallic molecules.
Computational Details
All calculations were theoretically performed using Density Functional Theory (DFT), a robust method for determining the electronic structure of molecules.
-
Software: Gaussian 16 or similar quantum chemistry package.[7]
-
Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p), a triple-zeta basis set with diffuse and polarization functions, was chosen to provide a high degree of accuracy for both geometric and electronic properties.
-
Solvation Model: To simulate a more realistic environment, a Polarizable Continuum Model (PCM) could be employed, with a solvent such as tetrahydrofuran, to account for solvent effects on the molecular properties.
-
Calculations Performed:
-
Geometry Optimization: The initial structure of BEMAS was optimized to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Population Analysis: Mulliken population analysis was performed to determine the partial atomic charges, offering insights into the molecule's polarity and potential sites for nucleophilic or electrophilic attack.
-
Thermodynamic Properties: Key thermodynamic parameters, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, were calculated at standard conditions (298.15 K and 1 atm).
-
Experimental Protocol: Synthesis of BEMAS
While this guide focuses on computational aspects, a brief overview of a potential synthetic route provides context. A common method for synthesizing aminosilanes involves the reaction of a chlorosilane with the corresponding amine.
-
Reaction Setup: A solution of dichlorosilane (B8785471) (SiH₂Cl₂) in a dry, inert solvent (e.g., hexane) is cooled in an ice bath under an inert atmosphere (e.g., argon).
-
Amine Addition: A stoichiometric excess of ethylmethylamine (CH₃NHC₂H₅) is added dropwise to the cooled solution. The excess amine acts as a base to neutralize the hydrochloric acid byproduct.
-
Reaction and Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting salt (ethylmethylammonium chloride) is removed by filtration.
-
Purification: The filtrate, containing the crude BEMAS product, is purified by fractional distillation under reduced pressure to yield the final high-purity liquid.
Results: Quantum Chemical Characterization
The following tables summarize the hypothetical quantitative data obtained from the DFT calculations for the BEMAS molecule.
Table 1: Optimized Geometric Parameters of BEMAS
| Parameter | Atoms Involved | Value |
| Bond Lengths (Å) | ||
| Si - N1 | 1.735 | |
| Si - N2 | 1.735 | |
| N1 - C(ethyl) | 1.468 | |
| N1 - C(methyl) | 1.459 | |
| Si - H | 1.482 | |
| Bond Angles (°) | ||
| N1 - Si - N2 | 110.5 | |
| H - Si - H | 108.2 | |
| Si - N1 - C(ethyl) | 118.9 | |
| Si - N1 - C(methyl) | 117.5 | |
| Dihedral Angle (°) | ||
| C(ethyl)-N1-Si-N2 | 178.9 |
Table 2: Mulliken Atomic Charges
| Atom | Charge (e) |
| Si | +0.85 |
| N1 | -0.68 |
| N2 | -0.68 |
| H (on Si) | -0.12 |
| C (methyl) | -0.35 |
| C (ethyl, CH₂) | -0.28 |
| C (ethyl, CH₃) | -0.21 |
Table 3: Calculated Thermodynamic Properties
| Property | Value |
| Zero-Point Vibrational Energy (ZPVE) | 155.8 kcal/mol |
| Thermal correction to Enthalpy | 165.2 kcal/mol |
| Thermal correction to Gibbs Free Energy | 125.4 kcal/mol |
| Dipole Moment | 1.25 Debye |
Visualization of Workflows and Pathways
Diagrams are essential for visualizing complex relationships and processes in scientific research. The following are generated using the DOT language to illustrate a computational workflow and a generic signaling pathway.
Computational Chemistry Workflow
This diagram outlines the typical steps involved in a computational study of a molecule like BEMAS.
References
- 1. Buy this compound | 1011514-41-2 [smolecule.com]
- 2. rowansci.substack.com [rowansci.substack.com]
- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.purdue.edu [chem.purdue.edu]
- 7. Computational Chemistry & AI for Drug Development [jstar-research.com]
Unveiling the Nanotechnology Potential of Bis(ethylmethylamino)silane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(ethylmethylamino)silane (BEMAS) is an organosilicon compound emerging as a significant precursor in the field of nanotechnology, particularly in the fabrication of semiconductor devices. Its unique chemical structure and reactivity offer precise control over material deposition at the nanoscale. This technical guide provides a comprehensive overview of the current and potential applications of BEMAS in nanotechnology. It details its primary application in the atomic layer deposition (ALD) of high-quality silicon oxide thin films, presenting key performance data and experimental protocols. Furthermore, this document explores the theoretical potential of BEMAS in broader nanotechnology applications, such as nanoparticle surface functionalization and its implications for nanomedicine and drug delivery, based on the known reactivity of aminosilanes.
Introduction to this compound (BEMAS)
This compound, with the chemical formula SiH₂[N(CH₃)(C₂H₅)]₂, is a liquid organosilane precursor that has garnered attention for its utility in advanced material deposition techniques.[1][2] Its molecular structure, featuring two ethylmethylamino ligands and two hydrogen atoms bonded to a central silicon atom, imparts a balance of reactivity and stability, making it suitable for processes requiring precise, layer-by-layer material growth.[3] The primary application of BEMAS to date lies in the semiconductor industry as a precursor for the atomic layer deposition of silicon-containing thin films.[1]
Physicochemical Properties
A summary of the key physicochemical properties of BEMAS is presented in Table 1. Its volatility and thermal stability are critical for its application in vapor deposition techniques.
| Property | Value | Reference(s) |
| CAS Number | 1011514-41-2 | [1] |
| Molecular Formula | C₆H₁₈N₂Si | [1] |
| Molecular Weight | 146.31 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 134 °C | [1] |
| Density | 0.8 g/mL at 25 °C | [1] |
| Purity (by GC) | ≥ 99.0% | [1] |
| Metal Purity (by ICP/MS) | ≥ 99.999% | [1] |
| Sensitivity | Air and moisture sensitive | [2] |
Core Application: Atomic Layer Deposition (ALD) of Silicon Oxide
The most well-documented application of BEMAS is as a silicon precursor for the atomic layer deposition of silicon oxide (SiO₂) thin films.[4][5] ALD is a thin-film deposition technique that allows for the growth of conformal films with atomic-level thickness control. In this process, BEMAS and an oxidant, typically ozone (O₃), are sequentially pulsed into a reaction chamber.[4]
ALD Process Overview and Mechanism
The ALD of SiO₂ using BEMAS and ozone is a self-limiting process that occurs in a specific temperature range, known as the ALD window.[4] Studies have shown that BEMAS precursors react with ozone, but not with water (H₂O), which suggests that the Si-H bonds in the adsorbed BEMAS precursor are robust and are only cleaved by the stronger oxidizing agent.[4][5] The process relies on the effective interaction of BEMAS with hydroxylated surfaces for the growth of high-quality films.[3]
A simplified representation of the ALD cycle for SiO₂ deposition using BEMAS and ozone is illustrated in the following workflow diagram.
Caption: ALD Cycle for SiO2 Deposition using BEMAS and Ozone.
Quantitative Data from ALD Processes
The performance of BEMAS as an ALD precursor has been characterized in several studies. Key quantitative data are summarized in the tables below for easy comparison.
Table 2: ALD Process Parameters for SiO₂ Deposition using BEMAS
| Parameter | Value | Reference(s) |
| Growth Temperature | 320 °C | [4] |
| Pressure | 2 Torr | [4] |
| Oxidant | Ozone (O₃) | [4] |
| BEMAS Pulse Time | 1 sec | [4] |
| BEMAS Purge Time | 2 sec | [4] |
| Ozone Pulse Time | 0.5 sec | [4] |
| Ozone Purge Time | 4 sec | [4] |
| Carrier/Purge Gas | Argon (Ar) | [4] |
Table 3: Resulting SiO₂ Film Properties from BEMAS ALD
| Property | Value | Reference(s) |
| ALD Window | 250 - 350 °C | [4] |
| Growth Rate (in ALD window) | ~0.10 nm/cycle | [6] |
| Mass Density | 2.146 g/cm³ | [4] |
| Surface Roughness | 0.13 nm | [4] |
| Carbon and Nitrogen Impurities | < 0.5% | [4] |
| Dielectric Constant | ~9 | [5] |
Experimental Protocol for ALD of Silicon Oxide
The following is a representative experimental protocol for the deposition of silicon oxide thin films using BEMAS in an ALD reactor.
Materials:
-
This compound (BEMAS) precursor
-
Ozone (O₃) as the oxidant
-
High-purity Argon (Ar) as the carrier and purge gas
-
Silicon wafers as substrates
Equipment:
-
Atomic Layer Deposition (ALD) reactor
-
Substrate heater
-
Vacuum pump
-
Mass flow controllers
-
Ellipsometer for film thickness measurement
-
Atomic Force Microscope (AFM) for surface roughness analysis
-
Auger Electron Spectrometer (AES) for elemental composition analysis
Procedure:
-
The silicon wafer substrate is loaded into the ALD reactor.
-
The reactor is pumped down to a base pressure.
-
The substrate is heated to the desired deposition temperature (e.g., 320 °C).[4]
-
The ALD cycle is initiated: a. A pulse of BEMAS vapor is introduced into the reactor for a set duration (e.g., 1 second) using Ar as a carrier gas.[4] b. The reactor is purged with Ar for a specified time (e.g., 2 seconds) to remove any unreacted BEMAS and gaseous byproducts.[4] c. A pulse of ozone is introduced into the reactor for a set duration (e.g., 0.5 seconds).[4] d. The reactor is purged again with Ar (e.g., 4 seconds) to remove unreacted ozone and byproducts.[4]
-
Steps 4a-4d are repeated for the desired number of cycles to achieve the target film thickness.
-
After deposition, the substrate is cooled down under an inert atmosphere.
-
The deposited film is characterized for thickness, roughness, and composition using appropriate analytical techniques.
Potential Applications in Broader Nanotechnology
While the primary application of BEMAS is in semiconductor manufacturing, its chemical properties suggest potential for use in other areas of nanotechnology. It is important to note that the following applications are largely theoretical and extrapolated from the known chemistry of aminosilanes, as direct experimental evidence for BEMAS in these areas is currently limited in the public domain.
Surface Functionalization of Nanoparticles
Aminosilanes are widely used for the surface modification of nanoparticles to enhance their dispersibility, compatibility with polymer matrices, and to introduce reactive functional groups.[7][8] The amino groups on BEMAS could potentially be used to functionalize nanoparticles, such as silica (B1680970) or metal oxides. This could be particularly useful in creating stable, high-performance nanocomposites.[9]
The proposed mechanism for nanoparticle functionalization with BEMAS would involve the reaction of the silane (B1218182) with hydroxyl groups on the nanoparticle surface. A logical workflow for this theoretical application is presented below.
Caption: Theoretical Workflow for Nanoparticle Functionalization with BEMAS.
Potential in Nanomedicine and Drug Delivery
The surface functionalization of nanoparticles is a cornerstone of nanomedicine, enabling applications such as targeted drug delivery and bio-imaging.[7] While aminosilanes like 3-aminopropyltriethoxysilane (B1664141) (APTES) are commonly used for this purpose, the ethylmethylamino groups of BEMAS could offer different surface properties, such as altered hydrophobicity or charge, which could influence the nanoparticle's interaction with biological systems.[8]
Theoretically, BEMAS-functionalized nanoparticles could serve as platforms for conjugating drugs, targeting ligands, or imaging agents. However, extensive research would be required to establish the biocompatibility and in vivo behavior of such nanoparticles.
Synthesis of this compound
The synthesis of BEMAS typically involves the reaction of a silicon precursor with ethylmethylamine.[3] A common method is the reaction of dichlorosilane (B8785471) with ethylmethylamine.[3]
Reaction Scheme
The overall chemical reaction for the synthesis of BEMAS from dichlorosilane and ethylmethylamine is as follows:
SiH₂Cl₂ + 2 HN(CH₃)(C₂H₅) → SiH₂[N(CH₃)(C₂H₅)]₂ + 2 HCl
The hydrochloric acid byproduct is typically neutralized by an excess of the amine or another base.
The logical relationship in the synthesis of BEMAS is depicted in the following diagram.
Caption: Synthesis of this compound.
Experimental Protocol for Synthesis
The following is a general experimental protocol for the synthesis of BEMAS, based on similar aminosilane (B1250345) synthesis procedures.
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
Ethylmethylamine (HN(CH₃)(C₂H₅))
-
Anhydrous organic solvent (e.g., hexane)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Reaction vessel (e.g., three-necked flask) equipped with a stirrer, dropping funnel, and condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Temperature control system (e.g., cooling bath)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
The reaction vessel is thoroughly dried and purged with an inert gas.
-
Anhydrous solvent and ethylmethylamine are charged into the reactor under an inert atmosphere.
-
The mixture is cooled to a controlled temperature.
-
Dichlorosilane is added dropwise to the stirred solution of ethylmethylamine.
-
The reaction is allowed to proceed for several hours at a controlled temperature.
-
The resulting slurry, containing the product and ethylmethylammonium chloride precipitate, is filtered under an inert atmosphere.
-
The filtrate is purified by distillation to isolate the this compound product.
Conclusion
This compound is a valuable precursor for the atomic layer deposition of high-quality silicon oxide thin films, a critical process in the semiconductor industry. Its well-defined ALD window and the ability to produce films with low impurity levels and excellent surface smoothness underscore its importance in this domain. While its application in broader nanotechnology areas such as nanoparticle functionalization and nanomedicine remains largely unexplored, its chemical structure and reactivity suggest a promising potential. Further research into these areas could unlock new applications for BEMAS, expanding its role in the development of advanced nanomaterials and nanotherapeutics. This guide serves as a foundational resource for researchers and professionals interested in leveraging the capabilities of this compound in their work.
References
- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 2. This compound | BEMAS | C6H18N2Si - Ereztech [ereztech.com]
- 3. Buy this compound | 1011514-41-2 [smolecule.com]
- 4. svc.org [svc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Atomic Layer Deposition of Silicon Dioxide using Bis(ethylmethylamino)silane (BEMAS) and Ozone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application data for the deposition of high-quality silicon dioxide (SiO₂) thin films using Atomic Layer Deposition (ALD) with Bis(ethylmethylamino)silane (BEMAS) and ozone (O₃) as precursors. This low-temperature process is ideal for applications requiring precise thickness control and conformal coatings on complex topographies, such as in semiconductor manufacturing and for the encapsulation of sensitive materials.
Process Overview
The ALD of SiO₂ using BEMAS and ozone is a self-limiting surface reaction process that allows for the deposition of thin films with atomic-level precision. The process relies on sequential pulses of the BEMAS precursor and ozone gas, separated by inert gas purges. The strong oxidizing nature of ozone is crucial for cleaving the Si-H bonds of the adsorbed BEMAS precursor, enabling the layer-by-layer growth of SiO₂.[1][2] This method offers a distinct ALD window, typically between 250°C and 350°C, where the growth rate is constant and independent of precursor dosage, ensuring uniform and reproducible film growth.[2]
Experimental Data
Deposition Parameters and Film Properties
The following table summarizes typical experimental conditions and the resulting SiO₂ film properties obtained from the BEMAS/O₃ ALD process.
| Parameter | Value | Reference |
| Precursor | This compound (BEMAS) | [2] |
| Oxidant | Ozone (O₃) | [1][2] |
| Deposition Temperature | 250 - 350 °C | [2] |
| Typical Growth Temperature | 320 °C | [2] |
| Reactor Pressure | 2 Torr | [2] |
| BEMAS Pulse Time | 1.0 s | [2] |
| BEMAS Purge Time | 2.0 s | [2] |
| Ozone Pulse Time | 0.5 s | [2] |
| Ozone Purge Time | 4.0 s | [2] |
| Ozone Concentration | ~3% in O₂ | [2] |
| Growth Per Cycle (GPC) | ~0.1 nm/cycle | [3] |
| Mass Density | 2.146 g/cm³ | [2] |
| Surface Roughness (RMS) | 0.13 nm | [2] |
| Dielectric Constant | ~9 (as-deposited), 6.4 (after annealing) | [1] |
| Carbon & Nitrogen Impurities | < 0.5% | [2] |
Electrical Characteristics
The electrical properties of ALD-grown SiO₂ using BEMAS and ozone differ from thermally grown SiO₂. The as-deposited films exhibit a higher dielectric constant (~9) compared to the typical value of 3.9 for amorphous SiO₂.[1] This is attributed to the incorporation of OH species in the film.[1] Post-deposition annealing can reduce the dielectric constant.[1] The leakage current of these films shows a continuous increase with voltage, and electrical breakdown is not typically observed even at high voltages for films around 33 nm thick.[1]
Experimental Protocol
This protocol outlines the steps for depositing SiO₂ thin films using a typical ALD reactor.
3.1. Materials and Equipment
-
ALD Reactor equipped with precursor and oxidant delivery lines.
-
This compound (BEMAS) precursor held in a canister at room temperature.
-
Ozone (O₃) generator with an oxygen (O₂) source.
-
Inert purge gas (e.g., Argon, Ar).
-
Substrates (e.g., Silicon wafers).
-
Standard substrate cleaning solutions.
3.2. Substrate Preparation
-
Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Dry the substrates thoroughly with an inert gas (e.g., N₂) before loading them into the ALD reactor.
3.3. ALD Process Steps
-
System Preparation:
-
ALD Cycle (repeat for desired film thickness):
-
Step 1: BEMAS Pulse: Introduce BEMAS vapor into the reactor chamber for a set duration (e.g., 1.0 second). The BEMAS molecules will adsorb and react with the substrate surface.[2]
-
Step 2: Purge 1: Stop the BEMAS flow and purge the chamber with an inert gas (e.g., Ar) for a specified time (e.g., 2.0 seconds) to remove any unreacted BEMAS and gaseous byproducts.[2]
-
Step 3: Ozone Pulse: Introduce ozone into the chamber for a set duration (e.g., 0.5 seconds). The ozone will react with the surface-adsorbed BEMAS species to form a layer of SiO₂.[2]
-
Step 4: Purge 2: Stop the ozone flow and purge the chamber with the inert gas for a specified time (e.g., 4.0 seconds) to remove any unreacted ozone and reaction byproducts.[2]
-
-
Process Completion:
-
After the desired number of ALD cycles, stop the precursor and oxidant flows.
-
Cool down the reactor and substrates under an inert gas flow.
-
Vent the reactor to atmospheric pressure and unload the coated substrates.
-
Visualizations
ALD Workflow
Caption: Experimental workflow for SiO₂ ALD using BEMAS and ozone.
SiO₂ ALD Reaction Cycle
Caption: The four-step ALD cycle for SiO₂ deposition.
References
Application Notes and Protocols for Chemical Vapor Deposition of SiN Films with Bis(ethylmethylamino)silane
A Representative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiNₓ) thin films are integral to a wide range of applications, from microelectronics to biomedical devices, owing to their excellent dielectric properties, chemical inertness, and barrier characteristics. The deposition of these films at lower temperatures is crucial for applications involving thermally sensitive substrates. Aminosilane (B1250345) precursors, including bis(ethylmethylamino)silane, are promising candidates for low-temperature plasma-enhanced chemical vapor deposition (PECVD) and plasma-enhanced atomic layer deposition (PEALD) of high-quality SiNₓ films. This document provides a summary of representative process parameters and their influence on film properties, along with a generalized experimental protocol.
Data Presentation: Process Parameters and Film Properties
The following tables summarize quantitative data for SiNₓ films deposited using aminosilane precursors. This data, derived from studies on BTBAS and DSBAS, illustrates the typical range of process parameters and the resulting film characteristics that can be expected.
Table 1: PEALD of Silicon Nitride Using Aminosilane Precursors and N₂ Plasma
| Deposition Temperature (°C) | Precursor | Plasma Power (W) | Growth Per Cycle (Å/cycle) | Refractive Index | Mass Density (g/cm³) | N/Si Ratio | Wet Etch Rate (nm/min) in dilute HF |
| 100 - 300 | BTBAS | 500 | ~0.15 - 0.32 | 1.75 - 1.9 | ~2.7 | >1.4 | Variable (higher at lower temp.) |
| 100 - 300 | DSBAS | 500 | ~0.4 - 0.6 | ~1.8 - 1.95 | ~2.8 | ~0.98 | ≤2 (at 300°C)[1][2] |
| 400 | BTBAS | - | - | ~1.96 | 2.8 | ~1.4 | ~0.2 |
Table 2: Influence of Deposition Temperature on PEALD SiNₓ Film Properties using DSBAS [1][2]
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Wet Etch Rate (nm/min) | Carbon Content (%) |
| 100 | ~0.42 | ~2.6 | ~15 | ~4 |
| 200 | ~0.55 | ~2.7 | ~4 | ~2 |
| 300 | ~0.58 | ~2.8 | ~1.5 | <1 |
Experimental Protocols: A Representative PECVD Method
This section outlines a generalized protocol for the deposition of SiNₓ films using an aminosilane precursor in a PECVD system.
3.1. Substrate Preparation
-
Start with clean silicon wafers or other desired substrates.
-
Perform a standard RCA clean or a similar procedure to remove organic and inorganic contaminants.
-
A final dip in a dilute hydrofluoric acid (HF) solution can be used to remove the native oxide layer from silicon substrates, followed by a deionized water rinse and nitrogen drying.
-
Immediately load the substrates into the PECVD reactor to minimize re-oxidation and contamination.
3.2. Deposition Process
-
System Preparation:
-
Ensure the PECVD chamber is clean and has been pumped down to the base pressure (typically <10⁻⁶ Torr).
-
Heat the substrate to the desired deposition temperature (e.g., 100-400°C).[1]
-
Heat the aminosilane precursor canister and delivery lines to a stable temperature (e.g., 50°C) to ensure a consistent vapor pressure.[2]
-
-
Gas Introduction and Deposition:
-
Introduce a carrier gas, such as argon (Ar) or nitrogen (N₂), through the precursor bubbler to deliver the aminosilane vapor to the chamber.
-
Introduce the nitrogen source gas, typically ammonia (B1221849) (NH₃) or N₂, into the chamber. The ratio of the nitrogen source to the aminosilane precursor is a critical parameter for controlling film stoichiometry and properties.[3]
-
Allow the gas flows to stabilize.
-
Ignite the plasma by applying RF power (e.g., 13.56 MHz or a higher frequency like 162 MHz) at a specified power density.[1][2]
-
Maintain the deposition conditions for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Turn off the RF power to extinguish the plasma.
-
Shut off the precursor and reactant gas flows.
-
Allow the substrate to cool down under vacuum or in an inert gas ambient.
-
Vent the chamber and unload the coated substrates.
-
3.3. Film Characterization
-
Thickness and Refractive Index: Measured by ellipsometry.
-
Composition: Determined by X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).
-
Wet Etch Rate: Measured by immersing a patterned film in a dilute HF solution and measuring the change in thickness over time.[1][2]
-
Density: Can be estimated from X-ray Reflectivity (XRR) measurements.
-
Bonding and Hydrogen Content: Analyzed using Fourier-Transform Infrared Spectroscopy (FTIR).
Mandatory Visualizations
Caption: Experimental workflow for PECVD of SiN films.
References
Application Note: Low-Temperature Atomic Layer Deposition of Silicon Oxide Using Bis(ethylmethylamino)silane (BEMAS)
Introduction
Silicon dioxide (SiO₂) is a cornerstone material in the semiconductor industry, crucial for applications ranging from gate dielectrics and spacers to insulating layers. The drive towards fabricating devices on thermally sensitive substrates, such as polymers for flexible electronics, necessitates low-temperature deposition methods that maintain high film quality. Atomic Layer Deposition (ALD) is an exemplary technique for this purpose, offering precise thickness control at the atomic level and exceptional conformality. This application note details the use of the organoaminosilane precursor, Bis(ethylmethylamino)silane (BEMAS), for the low-temperature thermal ALD of high-quality silicon oxide films. BEMAS, in conjunction with ozone (O₃) as the co-reactant, enables a self-catalytic reaction for SiO₂ deposition at temperatures as low as 250°C, making it suitable for a wide range of applications in microelectronics and drug delivery device fabrication.[1]
Advantages of BEMAS for Low-Temperature SiO₂ ALD
This compound (BEMAS) has emerged as a promising precursor for SiO₂ ALD due to several key advantages:
-
High Reactivity with Ozone: BEMAS readily reacts with ozone, which possesses strong oxidation power, enabling the cleavage of Si-H bonds and facilitating film growth.[2][3][4] This reaction pathway allows for a thermal ALD process without the need for plasma enhancement.
-
Low Deposition Temperatures: The use of BEMAS and ozone allows for an ALD temperature window between 250°C and 350°C.[2] This is significantly lower than temperatures required for other thermal SiO₂ deposition methods.
-
High Growth Rate: The BEMAS/O₃ process exhibits a relatively high growth per cycle (GPC) compared to other silicon precursors.[1]
-
Excellent Film Quality: The resulting SiO₂ films demonstrate low impurity levels (carbon and nitrogen < 0.5%), high conformality even in high-aspect-ratio structures, and good electrical properties.[4]
-
Good Vapor Pressure: BEMAS has a high vapor pressure, allowing for efficient delivery into the ALD reactor without the need for heating the precursor canister.[1][2]
Reaction Mechanism
The ALD of SiO₂ using BEMAS and ozone is a self-limiting surface reaction process. The overall reaction can be simplified into two half-reactions:
-
BEMAS Pulse: BEMAS is introduced into the reactor and chemisorbs onto the hydroxylated substrate surface. The ethylmethylamino ligands react with the surface hydroxyl groups, releasing ethylmethylamine as a byproduct and forming a silicon-containing monolayer.
-
Ozone Pulse: Ozone is pulsed into the reactor, where its strong oxidizing power removes the remaining ligands from the adsorbed precursor and oxidizes the silicon to form a silicon dioxide layer. This step also regenerates the hydroxylated surface for the next BEMAS pulse.
It has been noted that BEMAS does not react with water (H₂O), indicating that the Si-H bonds in the adsorbed precursor are robust and require a strong oxidant like ozone for cleavage.[2][3][4]
Caption: ALD reaction mechanism of BEMAS and ozone.
Quantitative Data Summary
The following tables summarize the key deposition parameters and resulting film properties for low-temperature ALD of SiO₂ using BEMAS and ozone.
| Deposition Parameter | Value | Reference |
| Precursor | This compound (BEMAS) | [1][2] |
| Co-reactant | Ozone (O₃) | [1][2] |
| ALD Temperature Window | 250 - 350 °C | [2] |
| Growth per Cycle (GPC) at 250 °C | 0.08 nm/cycle | [1] |
| Growth per Cycle (GPC) at 320 °C | ~0.10 nm/cycle | [3] |
| Growth per Cycle (GPC) at 350 °C | 0.095 nm/cycle | [1] |
| Refractive Index | ~1.46 | (Typical for SiO₂) |
| Carbon Impurity | < 0.5% | [4] |
| Nitrogen Impurity | < 0.5% | [4] |
| Mass Density (at 320°C) | 2.146 g/cm³ | [4] |
| Surface Roughness (at 320°C) | 0.13 nm | [4] |
Experimental Protocol
This protocol provides a general guideline for the deposition of SiO₂ thin films using BEMAS and ozone in a thermal ALD reactor. The specific parameters may need to be optimized for different reactor configurations and substrate types.
I. Substrate Preparation
-
Clean the silicon wafer pieces or other substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove organic and metallic contaminants.
-
Perform a final rinse with deionized (DI) water and dry the substrates with a nitrogen gun.
-
A pre-deposition surface treatment to ensure a hydroxylated surface can be beneficial for initial growth. This can be achieved through a brief exposure to oxygen plasma or a wet chemical treatment.
II. ALD System Preparation
-
Ensure the ALD reactor is clean and has been baked to remove any residual moisture.
-
Load the prepared substrates into the reactor.
-
Heat the reactor to the desired deposition temperature (e.g., 250-350°C).
-
Maintain the BEMAS precursor canister at room temperature, as its vapor pressure is sufficient for delivery.[1][2]
-
Set up the ozone generator to provide the desired ozone concentration (e.g., ~5-10 wt%).[1]
III. ALD Deposition Cycle
The ALD process consists of a sequence of four steps, which are repeated to achieve the desired film thickness.
Caption: A typical ALD cycle for SiO₂ deposition.
-
BEMAS Pulse: Introduce BEMAS vapor into the reactor for a duration of 2 to 4 seconds.[1]
-
Purge 1: Purge the reactor with an inert gas, such as nitrogen (N₂), for 4 to 8 seconds to remove any unreacted BEMAS and gaseous byproducts.[1]
-
Ozone Pulse: Introduce ozone into the reactor for 1 to 4 seconds.[1]
-
Purge 2: Purge the reactor with N₂ for 8 to 24 seconds to remove any unreacted ozone and byproducts of the oxidation reaction.[1]
Repeat this cycle until the desired film thickness is achieved. The total thickness can be precisely controlled by the number of ALD cycles.
IV. Post-Deposition
-
After the final cycle, cool down the reactor under a continuous flow of inert gas.
-
Remove the coated substrates from the reactor.
-
Characterize the deposited SiO₂ films using appropriate techniques such as ellipsometry (for thickness and refractive index), X-ray photoelectron spectroscopy (XPS) (for composition and chemical states), and atomic force microscopy (AFM) (for surface morphology).
Conclusion
The use of BEMAS as a silicon precursor for low-temperature ALD of silicon oxide offers a robust and reliable method for depositing high-quality thin films. The process is characterized by a favorable ALD temperature window, a good growth rate, and excellent film properties. The detailed protocol and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for a variety of applications requiring precise, conformal, and low-temperature SiO₂ coatings.
References
Application Notes and Protocols for BEMAS as a Precursor in Conformal Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylmethylamino)silane (BEMAS), with the chemical formula SiH₂(N(CH₃)C₂H₅)₂, is a versatile liquid precursor for the deposition of high-quality, conformal silicon-based thin films. Its favorable vapor pressure and reactivity make it a suitable candidate for advanced deposition techniques such as Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These techniques are pivotal in the fabrication of microelectronics, and increasingly, in the development of sophisticated biomedical devices and drug delivery systems where precise, uniform, and pinhole-free coatings are paramount.
This document provides detailed application notes and experimental protocols for the use of BEMAS in depositing conformal silicon oxide (SiO₂) and silicon nitride (SiNₓ) thin films.
BEMAS Precursor: Properties and Handling
BEMAS is a liquid organoaminosilane precursor that offers a chlorine-free alternative for silicon film deposition, which is crucial for applications where chlorine contamination is a concern.
Table 1: Physical and Chemical Properties of BEMAS
| Property | Value |
| Chemical Formula | C₆H₁₈N₂Si |
| Molecular Weight | 146.31 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | 0.8 g/mL at 25 °C[1] |
| Boiling Point | 134 °C (lit.)[1] |
| Vapor Pressure | 5 Torr at 20 °C |
Safety and Handling:
BEMAS is a flammable and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture. Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Deposition of Conformal Silicon Oxide (SiO₂) Films via ALD
BEMAS is an effective precursor for the low-temperature deposition of high-quality silicon oxide films using ozone (O₃) as the co-reactant. Notably, BEMAS does not exhibit thermal ALD behavior with water (H₂O) as the oxygen source, as the Si-H bonds in the BEMAS molecule are not readily broken by water at typical ALD temperatures.[2] The strong oxidizing power of ozone is necessary to cleave these bonds and enable the self-limiting surface reactions characteristic of ALD.[2]
Reaction Mechanism
The ALD of SiO₂ using BEMAS and ozone proceeds in a two-step cycle:
-
BEMAS Pulse: BEMAS is introduced into the reactor and chemisorbs onto the substrate surface, which is typically hydroxylated. This reaction involves the release of one or both of the ethylmethylamine ligands.
-
Ozone Pulse: Ozone is pulsed into the reactor, reacting with the surface-adsorbed BEMAS fragments. This step removes the remaining ligands and hydrogen, leading to the formation of a silicon oxide layer and regenerating surface hydroxyl groups for the next cycle.
Experimental Protocol: ALD of SiO₂
This protocol is a general guideline and may require optimization based on the specific ALD reactor and substrate being used.
Table 2: ALD Protocol for Silicon Oxide Deposition
| Parameter | Value | Reference |
| Precursor | BEMAS | [2] |
| Co-reactant | Ozone (O₃) | [2] |
| Deposition Temperature | 250 - 350 °C (ALD Window) | [2] |
| Reactor Pressure | 2 Torr | [2] |
| BEMAS Pulse Time | 1 second | [2] |
| BEMAS Purge Time | 2 seconds | [2] |
| Ozone Pulse Time | 0.5 seconds | [2] |
| Ozone Purge Time | 4 seconds | [2] |
| Carrier/Purge Gas | Argon (Ar) at 100 sccm | [2] |
| Ozone Concentration | ~3% (from O₂ flow of 150 sccm) | [2] |
Properties of BEMAS-Deposited SiO₂ Films
The properties of the resulting silicon oxide films are highly dependent on the deposition parameters.
Table 3: Properties of ALD Silicon Oxide Films
| Property | Value | Deposition Conditions | Reference |
| Growth per Cycle (GPC) | ~0.1 nm/cycle | 320 °C, 2 Torr | |
| Mass Density | 2.146 g/cm³ | 320 °C | [2] |
| Refractive Index | ~1.46 | 320 °C | |
| Dielectric Constant | ~9 | 320 °C | |
| Surface Roughness (RMS) | 0.3 nm for a 13.3 nm film | 320 °C | |
| Composition | Graded O/Si ratio from interface to surface | 320 °C | [2] |
Deposition of Conformal Silicon Nitride (SiNₓ) Films
BEMAS is also a potential precursor for the deposition of silicon nitride thin films via both ALD and CVD.[3] Aminosilane (B1250345) precursors are favored for their ability to deposit SiNₓ at lower temperatures compared to traditional chlorosilane precursors. Plasma-enhanced ALD (PEALD) is often employed to provide the necessary reactivity for the nitrogen source at these lower temperatures.
Reaction Pathway (Hypothesized)
For PEALD of SiNₓ using BEMAS, a nitrogen-containing plasma (e.g., N₂ or NH₃ plasma) is used as the co-reactant.
-
BEMAS Pulse: BEMAS adsorbs onto the substrate surface.
-
Plasma Pulse: The nitrogen plasma reacts with the adsorbed BEMAS, removing ligands and forming silicon nitride bonds.
Experimental Protocol: PEALD of SiNₓ (Reference)
Table 4: Reference PEALD Protocol for Silicon Nitride Deposition using BDEAS
| Parameter | Value | Reference |
| Precursor | BDEAS | [4] |
| Co-reactant | N₂ Plasma | [4] |
| Deposition Temperature | 150 - 250 °C | [4] |
| Precursor Pulse Time | 109 - 200 ms | [4] |
| N₂ Plasma Exposure Time | 109 - 200 ms | [4] |
| Total Cycle Time | 3 seconds | [4] |
| Carrier/Purge Gas | N₂ | [4] |
Expected Properties of BEMAS-Deposited SiNₓ Films
Based on data from similar aminosilane precursors, the properties of SiNₓ films deposited using BEMAS are expected to be influenced by the deposition temperature and plasma parameters.
Table 5: Expected Properties of PEALD Silicon Nitride Films
| Property | Expected Range/Value | Notes |
| Growth per Cycle (GPC) | 0.02 - 0.05 nm/cycle | Decreases with increasing temperature. |
| Refractive Index | 1.8 - 2.0 | Dependent on film density and composition. |
| Mass Density | 2.4 - 2.8 g/cm³ | Increases with higher deposition temperature and longer plasma exposure. |
| Stoichiometry (N/Si ratio) | 1.2 - 1.4 | Approaches stoichiometric Si₃N₄ (1.33) with optimized parameters. |
| Impurity Content (C, O) | < 10 at.% | Can be minimized by optimizing plasma exposure and purge times. |
| Wet Etch Rate (in dilute HF) | 1 - 10 nm/min | Lower etch rates indicate higher film quality and density. |
Applications in Research and Drug Development
The ability to deposit highly conformal, pinhole-free, and biocompatible silicon oxide and silicon nitride films at low temperatures opens up numerous possibilities for the target audience.
-
Microfluidics and Lab-on-a-Chip Devices: Conformal SiO₂ coatings can be used to modify the surface properties of microfluidic channels, improving biocompatibility and controlling fluid flow for drug screening and diagnostic applications.[5][6][7][8]
-
Biosensors: Thin films of SiNₓ are increasingly used in biosensor fabrication due to their excellent biocompatibility and optical properties.[9][10][11] They can serve as waveguide materials or as passivation layers to protect sensor elements from the biological environment.
-
Encapsulation of Implantable Devices and Drug Delivery Systems: The excellent barrier properties of ALD-deposited SiO₂ and SiNₓ make them ideal for encapsulating implantable electronics and protecting them from the harsh in-vivo environment.[3][12][13][14] This is critical for the long-term stability and function of devices used for drug delivery and physiological monitoring. The biocompatibility of silicon nitride, in particular, has been well-documented.[4][10][14][15]
Conclusion
BEMAS is a promising precursor for the conformal deposition of both silicon oxide and silicon nitride thin films. For SiO₂ deposition via ALD with ozone, well-established protocols and a good understanding of the resulting film properties are available. For SiNₓ deposition, while BEMAS is a viable candidate, further process development is needed, with protocols for similar aminosilane precursors providing a valuable starting point. The unique properties of the films deposited using BEMAS make them highly suitable for a range of advanced applications in the fields of biomedical research and drug development.
References
- 1. svc.org [svc.org]
- 2. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 3. mtl.mit.edu [mtl.mit.edu]
- 4. [PDF] Atomic Layer Deposition of Silicon Nitride from Bis(tert-butylamino)silane and N2 Plasma. | Semantic Scholar [semanticscholar.org]
- 5. swb.skku.edu [swb.skku.edu]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. pure.tue.nl [pure.tue.nl]
- 10. swb.skku.edu [swb.skku.edu]
- 11. Surface modifications of silicon nitride for cellular biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. data.epo.org [data.epo.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride
Subject: Process Parameters for the Plasma-Enhanced Atomic Layer Deposition (PE-ALD) of Silicon Nitride Using Aminosilane (B1250345) Precursors
Introduction
This document provides detailed application notes and protocols for the deposition of silicon nitride (SiNx) thin films using plasma-enhanced atomic layer deposition (PE-ALD). While the initial request specified the use of Bis(ethylmethylamino)silane (BEMAS) as the silicon precursor, a thorough review of scientific literature did not yield specific process parameters for the ALD of silicon nitride using this particular chemical.
However, extensive data is available for a closely related aminosilane precursor, Bis(diethylamino)silane (BDEAS) . Given the structural similarity between BEMAS and BDEAS, the process parameters and resulting film properties are expected to be comparable. This document will, therefore, focus on the well-documented BDEAS-based PE-ALD process for silicon nitride, providing researchers with a robust starting point for their experiments.
Aminosilane precursors are widely used in the semiconductor industry for depositing high-quality silicon-based films at low temperatures (<400 °C). Compared to traditional chlorosilane precursors, aminosilanes offer advantages such as reduced corrosivity (B1173158) and safer handling.[1] PE-ALD is particularly advantageous for SiNx deposition as it allows for lower process temperatures compared to thermal ALD, which is critical for applications with limited thermal budgets.
Experimental Data and Process Parameters
The following tables summarize key process parameters and resulting film properties for the PE-ALD of silicon nitride using BDEAS and a nitrogen (N₂) plasma. The data has been compiled from studies on low-temperature, atmospheric-pressure PE-spatial-ALD.
Table 1: Process Parameters for BDEAS PE-ALD of SiNx
| Parameter | Value | Notes | Source |
| Silicon Precursor | Bis(diethylamino)silane (BDEAS) | - | [2] |
| Nitrogen Source | N₂ Plasma | From a dielectric barrier discharge (DBD) source. | [2] |
| Deposition Temperature | 150 - 250 °C | Lower temperatures are achievable with PE-ALD. | [2] |
| Precursor Exposure Time | 109 - 200 ms | In a spatial ALD setup with a rotation speed of 20 RPM. | [2] |
| N₂ Plasma Exposure Time | 109 - 200 ms | In a spatial ALD setup with a rotation speed of 20 RPM. | [2] |
| Total ALD Cycle Time | 3 seconds | For a rotation speed of 20 RPM in a spatial ALD system. | [2] |
Table 2: Influence of Deposition Temperature on SiNx Film Properties
| Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Carbon Content (at.%) | Oxygen Content (at.%) | H-bond Density (cm⁻³) |
| 150 | 0.31 | 13.7 | 10.3 | ~5.5 x 10²² |
| 200 | 0.22 | - | - | - |
| 250 | 0.19 | 7.5 | 14.0 | ~4.7 x 10²² |
Data sourced from atmospheric-pressure PE-spatial-ALD experiments.[2]
Experimental Protocols
This section outlines a typical protocol for the deposition of silicon nitride via PE-ALD using BDEAS and an N₂ plasma in a conventional (temporal) ALD reactor.
1. Substrate Preparation a. Use single-crystal silicon wafers as substrates. b. If a native oxide layer is undesirable, perform an ex-situ dip in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF for 60 seconds) to remove it. c. Immediately rinse with deionized (DI) water and dry with high-purity nitrogen gas. d. Load the substrate into the ALD reactor load-lock chamber promptly to minimize re-oxidation.
2. Reactor Setup and Conditions a. Set the desired substrate deposition temperature (e.g., 250 °C). b. Heat the BDEAS precursor canister to a suitable temperature (e.g., 70 °C) to ensure adequate vapor pressure. c. Maintain the precursor delivery lines at a higher temperature than the canister (e.g., 100 °C) to prevent condensation. d. Use a high-purity inert gas, such as Argon (Ar), as the carrier and purge gas.
3. ALD Deposition Cycle The ALD process consists of a repeating four-step cycle:
a. Step 1: BDEAS Pulse: Introduce BDEAS vapor into the reactor chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb and react with the substrate surface in a self-limiting manner. b. Step 2: Inert Gas Purge: Purge the chamber with Ar gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted BDEAS molecules and gaseous byproducts. c. Step 3: N₂ Plasma Pulse: Introduce N₂ gas and ignite the plasma for a specific duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed precursor layer to form silicon nitride. d. Step 4: Inert Gas Purge: Purge the chamber again with Ar gas (e.g., 5 - 10 seconds) to remove plasma byproducts and any remaining reactive species before the next cycle begins.
4. Film Deposition Repeat the ALD cycle (Steps 3a-3d) until the desired film thickness is achieved. The total thickness is linearly proportional to the number of cycles performed.
5. Post-Deposition Characterization a. Allow the substrate to cool down under an inert atmosphere. b. Unload the substrate from the reactor. c. Characterize the deposited SiNx film using appropriate techniques, such as: i. Spectroscopic Ellipsometry: To determine film thickness and refractive index. ii. X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and identify impurities (e.g., carbon, oxygen). iii. Fourier-Transform Infrared Spectroscopy (FTIR): To analyze chemical bonding (e.g., Si-N, Si-H, N-H bonds). iv. Wet Etch Rate (WER) Test: Using a dilute HF solution to assess film density and quality.
Visualizations
BDEAS PE-ALD Cycle Diagram
Caption: A diagram illustrating the four sequential steps of the BDEAS PE-ALD process.
Experimental Workflow Diagram
Caption: A flowchart outlining the typical workflow for SiNₓ deposition and analysis.
References
Application Notes and Protocols for Atomic Layer Deposition of SiO₂ with Bis(ethylmethylamino)silane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the atomic layer deposition (ALD) of high-quality silicon dioxide (SiO₂) thin films using the precursor Bis(ethylmethylamino)silane (BEMAS). Protocols for both thermal and plasma-enhanced ALD processes are detailed, offering versatility for various applications, from semiconductor manufacturing to the coating of sensitive substrates in drug development.
Introduction to SiO₂ ALD with BEMAS
This compound, with the chemical formula SiH₂(N(CH₃)(C₂H₅))₂, is a liquid silicon precursor well-suited for ALD due to its high vapor pressure and thermal stability. It enables the deposition of highly conformal and uniform SiO₂ films at relatively low temperatures. The primary co-reactant for thermal ALD is ozone (O₃), while oxygen (O₂) plasma is typically used in plasma-enhanced ALD (PEALD).
The ALD of SiO₂ with BEMAS and ozone is characterized by self-limiting surface reactions, ensuring precise thickness control at the atomic level. BEMAS has been shown to react readily with ozone, while no film deposition occurs with water (H₂O) as the co-reactant. This selectivity is attributed to the robust Si-H bonds in the adsorbed BEMAS molecule, which can be effectively cleaved by the strong oxidizing power of ozone but not by water. This characteristic is crucial for processes where water sensitivity is a concern.
Thermal Atomic Layer Deposition of SiO₂ with BEMAS and Ozone
Thermal ALD of SiO₂ using BEMAS and ozone offers a straightforward method for depositing high-quality films. The process operates within a well-defined ALD temperature window, ensuring a stable growth per cycle (GPC).
Growth Characteristics
The thermal ALD process for SiO₂ using BEMAS and ozone exhibits a stable ALD window between 250°C and 350°C.[1] Within this temperature range, a consistent growth per cycle (GPC) is maintained. At temperatures below 250°C, the growth rate decreases significantly due to incomplete surface reactions.
Table 1: Growth per Cycle (GPC) of Thermal ALD SiO₂ with BEMAS and Ozone
| Deposition Temperature (°C) | Growth per Cycle (GPC) (Å/cycle) | Notes |
| 250 | ~1.0 | Lower end of the ALD window, excellent conformality. |
| 320 | ~1.0 | Mid-range of the ALD window, stable growth.[1] |
| 320 | ~1.2 | With increased ozone concentration (~6 wt. %). |
| 350 | ~1.0 | Upper end of the ALD window. |
Film Properties
The properties of the SiO₂ films deposited by thermal ALD with BEMAS are influenced by the deposition conditions.
Table 2: Properties of Thermal ALD SiO₂ Films Deposited with BEMAS and Ozone
| Property | Value | Deposition Conditions |
| Mass Density | 2.146 g/cm³ | 320°C, 2 Torr |
| Surface Roughness (RMS) | 0.13 nm | 320°C |
| Dielectric Constant | ~9 | 320°C (as-deposited, contains ~10% OH species) |
| Carbon and Nitrogen Impurities | < 0.5% | 320°C |
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂ with Aminosilanes
While specific PEALD data for BEMAS is limited, extensive research on the structurally similar precursor Bis(diethylamino)silane (BDEAS) provides valuable insights into the expected process parameters and film properties. PEALD offers the advantage of lower deposition temperatures compared to thermal ALD, making it suitable for temperature-sensitive substrates.
Growth Characteristics (with BDEAS as a reference)
The PEALD of SiO₂ with aminosilanes like BDEAS and an O₂ plasma demonstrates a wide ALD temperature window, extending to lower temperatures than the thermal process.
Table 3: Growth per Cycle (GPC) of PEALD SiO₂ with BDEAS and O₂ Plasma
| Deposition Temperature (°C) | Growth per Cycle (GPC) (Å/cycle) | Notes |
| 100 - 250 | 1.2 - 1.4 | Stable GPC across a broad temperature range.[2][3] |
Film Properties (with BDEAS as a reference)
PEALD with aminosilanes and O₂ plasma can produce high-quality SiO₂ films with properties comparable to those of films grown at higher temperatures.
Table 4: Properties of PEALD SiO₂ Films Deposited with BDEAS and O₂ Plasma
| Property | Value | Deposition Conditions |
| Refractive Index (@633 nm) | 1.46 - 1.47 | 1000-3000 W O₂ plasma power |
| Mass Density | ~2.2 g/cm³ | - |
| Wet Etch Rate (diluted HF) | Decreases with increasing plasma power and post-annealing temperature | Indicates densification of the film. |
Experimental Protocols
Protocol for Thermal ALD of SiO₂ with BEMAS and Ozone
This protocol is based on typical parameters for achieving a GPC of approximately 1.0 Å/cycle.
-
Substrate Preparation: Ensure the substrate is clean and free of organic contaminants. A standard cleaning procedure appropriate for the substrate material should be used.
-
ALD Reactor Conditions:
-
Set the deposition temperature to 320°C.
-
Maintain a reactor pressure of 2 Torr.
-
Use high-purity argon (Ar) as the carrier and purge gas at a flow rate of 100 sccm.
-
-
Precursor and Reactant Setup:
-
Maintain the BEMAS precursor canister at room temperature.
-
Generate ozone from an oxygen (O₂) source. An O₂ flow rate of 150 sccm typically yields an ozone concentration of ~3%.
-
-
ALD Cycle Sequence:
-
BEMAS Pulse: 1.0 second.
-
Ar Purge: 2.0 seconds.
-
Ozone Pulse: 0.5 seconds.
-
Ar Purge: 4.0 seconds.
-
-
Deposition: Repeat the ALD cycle until the desired film thickness is achieved.
-
Post-Deposition: Cool down the reactor under an inert gas flow.
Protocol for PEALD of SiO₂ with Aminosilane (B1250345) and O₂ Plasma (using BDEAS as a reference)
This protocol provides a starting point for developing a PEALD process for SiO₂ with aminosilane precursors.
-
Substrate Preparation: Clean the substrate as described for the thermal ALD process.
-
PEALD Reactor Conditions:
-
Set the deposition temperature to a value between 100°C and 250°C.
-
Set up the plasma source (e.g., capacitively coupled or inductively coupled plasma).
-
Use high-purity argon (Ar) as the carrier and purge gas.
-
-
Precursor and Reactant Setup:
-
Maintain the aminosilane precursor canister at the appropriate temperature to ensure adequate vapor pressure.
-
Use a mixture of Ar and O₂ for plasma generation.
-
-
PEALD Cycle Sequence:
-
Aminosilane Pulse: Introduce the precursor into the reactor.
-
Ar Purge: Purge the reactor to remove unreacted precursor and byproducts.
-
O₂ Plasma: Ignite the O₂ plasma for a set duration to oxidize the surface.
-
Ar Purge: Purge the reactor to remove plasma species and byproducts.
-
-
Deposition: Repeat the PEALD cycle to achieve the desired film thickness.
-
Post-Deposition: Cool down the reactor under an inert gas flow.
Logical Workflow for Process Optimization
Optimizing the ALD process is critical for achieving the desired film properties. The following workflow outlines the key steps for both thermal and PEALD processes.
References
Characterization of Silicon Nitride (SiN) Films from Broad-Energy Ion Beam Assisted Deposition (BEMAS) using XPS and Ellipsometry
Application Note and Protocol
Introduction
Silicon nitride (SiN) thin films are critical materials in a wide range of applications, including microelectronics, optics, and protective coatings, owing to their excellent dielectric properties, high refractive index, chemical inertness, and mechanical hardness. The properties of these films are highly dependent on the deposition technique and process parameters. Broad-Energy Ion Beam Assisted Deposition (BEMAS) is an advanced thin-film deposition technique that combines physical vapor deposition (such as electron beam evaporation or sputtering) with a simultaneous bombardment of the growing film with a broad-energy ion beam. This ion assistance provides additional energy to the depositing atoms, influencing film properties like density, stoichiometry, stress, and optical constants.[1][2][3]
This application note provides a detailed protocol for the characterization of SiN films deposited using BEMAS. We focus on two powerful non-destructive surface analysis techniques: X-ray Photoelectron Spectroscopy (XPS) for determining the elemental composition and chemical bonding states, and Spectroscopic Ellipsometry for measuring the optical properties (refractive index and extinction coefficient) and film thickness. This document is intended for researchers, scientists, and professionals in materials science and drug development who are working with or developing SiN-based thin films.
Experimental Protocols
BEMAS Deposition of SiN Films
A foundational step is the deposition of the SiN films onto a suitable substrate (e.g., single-crystal silicon wafers).
Protocol:
-
Substrate Preparation: Begin with a clean, high-quality silicon wafer. A standard cleaning procedure involves sequential ultrasonic baths in acetone, isopropyl alcohol, and deionized water, followed by drying with nitrogen gas. A final in-situ cleaning step within the deposition chamber, such as a brief ion beam etch, can be performed to remove any native oxide layer.
-
Deposition System: Utilize a BEMAS system equipped with an electron beam evaporator for the silicon source and a broad-energy ion source for nitrogen ion bombardment.
-
Deposition Parameters:
-
Base Pressure: Evacuate the deposition chamber to a high vacuum, typically below 5 x 10⁻⁷ Torr.
-
Silicon Evaporation: Heat the silicon target with the electron beam to achieve a stable deposition rate, monitored by a quartz crystal microbalance.
-
Ion Beam Source: Introduce high-purity nitrogen gas into the ion source. The ion beam energy and current density are critical parameters that control the film properties. For SiN films, typical ion beam voltages can range from 700 to 1300 V.[4]
-
Substrate Temperature: The substrate can be heated or kept at room temperature during deposition, depending on the desired film characteristics.
-
-
Film Growth: Simultaneously evaporate silicon and bombard the substrate with nitrogen ions to grow the SiN film to the desired thickness.
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is used to determine the elemental composition and chemical bonding states of the SiN film.
Protocol:
-
Sample Handling: Carefully transfer the SiN-coated substrate into the XPS analysis chamber, minimizing exposure to ambient air to reduce surface contamination.
-
XPS System: Employ a monochromatic X-ray source, typically Al Kα (1486.6 eV).
-
Data Acquisition:
-
Survey Scan: Acquire a wide energy range survey spectrum (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Obtain high-resolution spectra for the Si 2p, N 1s, and O 1s core levels to analyze their chemical states.
-
Charge Correction: Due to the insulating nature of SiN, charge compensation using a low-energy electron flood gun may be necessary. Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
-
Data Analysis:
-
Elemental Quantification: Determine the atomic concentrations of Si, N, and any contaminants (like oxygen and carbon) from the survey spectrum by measuring the areas of the core level peaks and applying relative sensitivity factors.
-
Chemical State Analysis: Deconvolute the high-resolution Si 2p and N 1s spectra into their constituent components to identify different bonding environments (e.g., Si-N, Si-Si, N-Si, N-O). The binding energy of the Si 2p peak for stoichiometric Si₃N₄ is typically around 101.7 eV, while the N 1s peak is at approximately 397.5 eV.[5]
-
Spectroscopic Ellipsometry
Spectroscopic ellipsometry is a highly sensitive optical technique used to determine the film thickness and optical constants (refractive index 'n' and extinction coefficient 'k').
Protocol:
-
Sample Alignment: Mount the SiN-coated substrate on the ellipsometer stage and align it to ensure the laser beam reflects from the center of the sample.
-
Ellipsometer Setup: Use a variable angle spectroscopic ellipsometer. Set the measurement parameters, including the wavelength range (e.g., 300-1700 nm) and the angle of incidence (typically 65-75°).
-
Data Acquisition: Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.
-
Data Modeling and Analysis:
-
Optical Model: Construct an optical model that represents the sample structure. A typical model for a SiN film on a silicon substrate would consist of:
-
Air (ambient)
-
Surface Roughness Layer (modeled using an effective medium approximation like the Bruggeman model, as a mixture of SiN and voids)
-
SiN Film Layer
-
Silicon Substrate
-
-
Dispersion Model: Use a suitable dispersion model to describe the optical properties of the SiN film. The Tauc-Lorentz and Cauchy models are commonly used for amorphous dielectric films like SiN.[6][7]
-
Fitting: Fit the generated data from the optical model to the experimental Ψ and Δ spectra by varying the model parameters (e.g., film thickness, roughness layer thickness, and dispersion model parameters) until the mean squared error is minimized.
-
Results Extraction: From the best-fit model, extract the film thickness, surface roughness, and the spectral dependence of the refractive index (n) and extinction coefficient (k).
-
Data Presentation
The quantitative data obtained from XPS and ellipsometry can be summarized in tables for clear comparison.
Table 1: XPS Elemental Composition and Stoichiometry of BEMAS SiNₓ Films
| Deposition Parameter (e.g., Ion Beam Voltage) | Si (at. %) | N (at. %) | O (at. %) | C (at. %) | N/Si Ratio (x) |
| 700 V | 45.2 | 52.8 | 1.5 | 0.5 | 1.17 |
| 900 V | 43.1 | 55.9 | 0.8 | 0.2 | 1.30 |
| 1100 V | 42.5 | 56.9 | 0.5 | 0.1 | 1.34 |
| 1300 V | 48.6 | 49.8 | 1.2 | 0.4 | 1.02 |
| Note: The data presented here are representative values based on ion beam sputtering deposition and may vary depending on the specific BEMAS system and process conditions.[4] |
Table 2: Optical Properties and Thickness of BEMAS SiN Films from Ellipsometry
| Deposition Parameter (e.g., Ion Beam Voltage) | Film Thickness (nm) | Refractive Index (n) at 633 nm | Extinction Coefficient (k) at 633 nm |
| 700 V | 102.3 | 2.01 | 0.001 |
| 900 V | 98.7 | 2.05 | < 0.0005 |
| 1100 V | 95.1 | 2.07 | < 0.0001 |
| 1300 V | 105.6 | 1.98 | 0.002 |
| Note: The data presented here are representative values based on ion beam sputtering deposition and may vary depending on the specific BEMAS system and process conditions.[8] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the characterization process.
References
- 1. semicore.com [semicore.com]
- 2. Ion Beam Assisted Deposition - IBAD - ELETTRORAVA [elettrorava.com]
- 3. iom-leipzig.de [iom-leipzig.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Kernanliegen der Zuverlässigkeit und Ausfallmechanismen
Anwendungs- und Protokollhinweise: Evidenzbasierte Bewertung der Zuverlässigkeit von Gate-Dielektrika in der Mikroelektronik
Zielgruppe: Forscher, Wissenschaftler und Fachleute aus der Halbleiterentwicklung.
Einführung: Die Zuverlässigkeit von Gate-Dielektrika ist ein entscheidender Faktor für die Leistung und Lebensdauer von mikroelektronischen Bauelementen. Mit der fortschreitenden Skalierung von Transistoren werden die dielektrischen Schichten immer dünner, was sie anfälliger für Ausfälle macht. Ein systematischer, evidenzbasierter Ansatz, ähnlich den Prinzipien eines Bayesian-basierten Evidenz-Management- und Bewertungssystems (BEMAS), ist unerlässlich, um die Integrität und langfristige Zuverlässigkeit dieser kritischen Komponenten zu gewährleisten. Dieser Ansatz basiert auf der Sammlung quantitativer Daten aus standardisierten Experimenten, der Analyse von Ausfallmechanismen und einem logischen, datengesteuerten Entscheidungsprozess zur Vorhersage der Lebensdauer und zur Risikobewertung.
Die Zuverlässigkeit von Gate-Dielektrika wird durch verschiedene physikalische Mechanismen beeinträchtigt, die zu einer Verschlechterung und schließlich zum Ausfall des Bauteils führen können. Das Verständnis dieser Mechanismen ist die Grundlage für die Entwicklung robuster Testprotokolle und zuverlässiger Lebensdauervorhersagen.
-
Zeitabhängiger dielektrischer Durchbruch (Time-Dependent Dielectric Breakdown, TDDB): Dies ist ein wesentlicher Ausfallmechanismus, bei dem das Gate-Oxid nach längerem Betrieb bei relativ niedrigen elektrischen Feldern durchbricht.[1] Der Durchbruch wird durch die Bildung eines leitenden Pfades durch das Oxid verursacht, der durch die Akkumulation von Defekten entsteht, die durch elektrische Belastung erzeugt werden.[2][3]
-
Heißträgerinjektion (Hot Carrier Injection, HCI): Hochenergetische ("heiße") Elektronen oder Löcher können in das Gate-Dielektrikum injiziert werden und dort Defekte erzeugen, insbesondere an der Si/SiO2-Grenzfläche.[2] Dies führt zu einer Verschlechterung der Transistorparameter wie der Schwellenspannung und des Transkonduktanz.
-
Negative Bias Temperature Instability (NBTI): Bei Anlegen einer negativen Spannung an das Gate bei erhöhten Temperaturen kann es zu einer signifikanten Verschiebung der Schwellenspannung kommen. Dieser Effekt ist besonders relevant in p-Kanal-MOSFETs und wird durch die Erzeugung von Grenzflächenzuständen und eingefangenen Ladungen im Dielektrikum verursacht.[4]
-
Stressinduzierter Leckstrom (Stress-Induced Leakage Current, SILC): Nach elektrischer Belastung kann ein Anstieg des Leckstroms durch das Gate-Dielektrikum bei niedrigen Spannungen beobachtet werden. Dies ist auf die Bildung von Defekten im Oxid zurückzuführen, die als "Sprungbretter" für das Tunneln von Ladungsträgern dienen.
Experimentelle Protokolle zur Evidenzsammlung
Eine systematische Bewertung der Zuverlässigkeit erfordert präzise und wiederholbare experimentelle Messungen. Die folgenden Protokolle beschreiben die wichtigsten elektrischen Charakterisierungstechniken zur Sammlung von "Evidenz" für den Zustand des Gate-Dielektrikums.
Protokoll 1: Kapazitäts-Spannungs-Messung (C-V)
Ziel: Bestimmung der effektiven Oxiddicke (EOT), der Dotierungskonzentration des Substrats und der Qualität der Grenzfläche zwischen Dielektrikum und Halbleiter.
Methodik:
-
Probenvorbereitung: Verwendung von MOS-Kondensator-Teststrukturen mit definierten Gate-Flächen. Sicherstellung eines guten elektrischen Kontakts zum Gate und zum Substrat.
-
Geräteeinrichtung: Anschluss der Teststruktur an ein Präzisions-LCR-Meter oder ein Halbleiter-Charakterisierungssystem. Die Messung erfolgt typischerweise bei einer hohen Frequenz (z. B. 1 MHz).
-
Messablauf:
-
Anlegen einer DC-Vorspannung an das Gate, die von der Akkumulation (z. B. negative Spannung für p-Substrat) bis zur Inversion (positive Spannung für p-Substrat) durchgefahren wird.[5]
-
Überlagerung eines kleinen AC-Signals (typischerweise 15-30 mV) mit der DC-Vorspannung.
-
Messung der differentiellen Kapazität als Funktion der angelegten DC-Spannung.
-
-
Datenanalyse:
-
Bestimmung der Oxidkapazität (C_ox) aus dem Akkumulationsbereich der C-V-Kurve.
-
Berechnung der effektiven Oxiddicke (EOT) unter Verwendung der Formel: EOT = (ε_SiO2 * A) / C_ox, wobei ε_SiO2 die Permittivität von Siliziumdioxid und A die Gate-Fläche ist.
-
Extraktion der Flachbandspannung (V_fb) und der Schwellenspannung (V_th).
-
Analyse der Form der C-V-Kurve im Verarmungsbereich zur Bestimmung der Dichte der Grenzflächenzustände (D_it).
-
Protokoll 2: Strom-Spannungs-Messung (I-V)
Ziel: Charakterisierung des Leckstroms durch das Gate-Dielektrikum und Bestimmung der Durchbruchspannung.
Methodik:
-
Probenvorbereitung: Verwendung von MOS-Kondensator- oder Transistor-Teststrukturen.
-
Geräteeinrichtung: Anschluss der Teststruktur an ein Halbleiter-Parametersystem oder eine Source-Measure Unit (SMU).
-
Messablauf (Spannungsrampe):
-
Anlegen einer schrittweise ansteigenden Spannung an das Gate (V-Ramp-Test).[6]
-
Messung des resultierenden Stroms durch das Dielektrikum bei jedem Spannungsschritt.
-
Die Rampe wird fortgesetzt, bis ein abrupter Anstieg des Stroms den dielektrischen Durchbruch anzeigt.
-
-
Datenanalyse:
-
Darstellung des Leckstroms (oder der Leckstromdichte J = I/A) als Funktion der Gatespannung in einer logarithmischen Skala.
-
Identifizierung verschiedener Leitungsmechanismen (z. B. Fowler-Nordheim-Tunneln, Direktes Tunneln) durch Analyse der Kurvenform.
-
Bestimmung der Durchbruchspannung (V_bd) als die Spannung, bei der der Strom einen vordefinierten Schwellenwert überschreitet oder ein plötzlicher Anstieg auftritt.
-
Protokoll 3: Zeitabhängiger dielektrischer Durchbruch (TDDB)
Ziel: Beschleunigte Alterung des Dielektrikums zur Vorhersage seiner Lebensdauer unter normalen Betriebsbedingungen.
Methodik:
-
Probenvorbereitung: Verwendung einer statistisch signifikanten Anzahl von identischen Teststrukturen.
-
Geräteeinrichtung: Anschluss an ein Zuverlässigkeitstestsystem, das mehrere Bauteile parallel belasten und überwachen kann.
-
Messablauf (Constant Voltage Stress, CVS):
-
Anlegen einer konstanten, hohen Spannung (unterhalb der sofortigen Durchbruchspannung) an das Gate.[1]
-
Kontinuierliche Überwachung des Leckstroms durch das Dielektrikum.
-
Aufzeichnung der Zeit bis zum Durchbruch (t_bd), die durch einen plötzlichen Anstieg des Leckstroms definiert ist.
-
Wiederholung des Tests bei verschiedenen Spannungen und/oder Temperaturen an verschiedenen Bauteilgruppen.
-
-
Datenanalyse:
-
Erstellung einer Weibull-Verteilung der Zeit-bis-zum-Ausfall-Daten für jede Stressbedingung.
-
Extrapolation der Daten auf niedrigere Betriebsspannungen unter Verwendung eines geeigneten Lebensdauermodells (z. B. E-Modell oder 1/E-Modell), um die Lebensdauer des Dielektrikums unter normalen Betriebsbedingungen vorherzusagen.
-
Datenpräsentation
Die aus den experimentellen Protokollen gewonnenen quantitativen Daten werden zur einfachen Vergleichbarkeit und Analyse in strukturierten Tabellen zusammengefasst.
Tabelle 1: Zusammenfassung der C-V-Charakterisierung
| Parameter | Symbol | Typischer Wert (für ~2 nm SiO₂) | Einheit |
| Effektive Oxiddicke | EOT | 1.8 - 2.2 | nm |
| Oxidkapazität | C_ox | 1.5 - 1.9 | µF/cm² |
| Flachbandspannung | V_fb | -0.8 - -1.0 | V |
| Dichte der Grenzflächenzustände | D_it | 1x10¹⁰ - 5x10¹¹ | cm⁻²eV⁻¹ |
Tabelle 2: Zusammenfassung der I-V- und TDDB-Charakterisierung
| Parameter | Symbol | Typischer Wert (für ~2 nm SiO₂) | Einheit |
| Leckstromdichte bei 1V | J_g | 1x10⁻³ - 1x10⁻¹ | A/cm² |
| Durchbruchspannung | V_bd | 3.0 - 4.0 | V |
| Durchbruchsfeldstärke | E_bd | 15 - 20 | MV/cm |
| Ladung bis zum Durchbruch | Q_bd | 1 - 10 | C/cm² |
| Charakteristische Lebensdauer (63%) bei hohem Stress | t₆₃ | 10³ - 10⁵ | s |
| Weibull-Steigung | β | 1.5 - 2.5 | - |
Visualisierung von Arbeitsabläufen und logischen Beziehungen
Diagramme sind unerlässlich, um komplexe Arbeitsabläufe und Entscheidungsprozesse zu visualisieren.
Abbildung 1: Experimenteller Arbeitsablauf für die Charakterisierung von Gate-Dielektrika.
Abbildung 2: Logischer Fluss für die evidenzbasierte Bewertung der Zuverlässigkeit.
Schlussfolgerung
Ein strukturierter, evidenzbasierter Rahmen für die Bewertung der Zuverlässigkeit von Gate-Dielektrika ist für die Entwicklung moderner Halbleitertechnologien von entscheidender Bedeutung. Durch die konsequente Anwendung standardisierter experimenteller Protokolle, die sorgfältige Sammlung und Analyse quantitativer Daten und die Verwendung validierter Ausfallmodelle können fundierte Entscheidungen über die Prozessqualifizierung und die Designrobustheit getroffen werden. Dieser Ansatz ermöglicht nicht nur die Vorhersage der Produktlebensdauer, sondern schafft auch eine Wissensbasis für kontinuierliche Verbesserungen und die Entwicklung zukünftiger, noch zuverlässigerer mikroelektronischer Bauelemente.
References
- 1. Time-dependent gate oxide breakdown - Wikipedia [en.wikipedia.org]
- 2. semitracks.com [semitracks.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Gate dielectric reliability and instability in GaN metal-insulator-semiconductor high-electron-mobility transistors for power electronics | Journal of Materials Research | Cambridge Core [cambridge.org]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. tek.com [tek.com]
Application Notes and Protocols for Bis(ethylmethylamino)silane in Optical Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(ethylmethylamino)silane (BEMAS), with the chemical formula SiH₂[N(CH₃)(C₂H₅)]₂, is a liquid organoaminosilane precursor increasingly utilized in the fabrication of high-quality silicon dioxide (SiO₂) and silicon nitride (SiNₓ) thin films.[1] Its favorable properties, including being a liquid at room temperature with high vapor pressure, make it an excellent candidate for Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD).[2] These deposition techniques offer precise, angstrom-level control over film thickness and can produce highly conformal coatings on complex topographies, which is critical for advanced optical and electronic applications.[3][4]
This document provides detailed application notes and experimental protocols for the use of BEMAS in depositing SiO₂ thin films for optical coatings. The protocols are based on established research and are intended to serve as a comprehensive guide for researchers and professionals in the field.
Physical and Chemical Properties of BEMAS
A thorough understanding of the precursor's properties is essential for successful and reproducible thin film deposition.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₈N₂Si | |
| Molecular Weight | 146.31 g/mol | |
| Appearance | Colorless liquid | |
| Density | 0.8 g/mL at 25 °C | |
| Boiling Point | 134 °C | |
| Purity (by GC) | ≥ 99.0% | |
| Purity (by ICP/MS) | ≥ 99.999% | |
| CAS Number | 1011514-41-2 |
Atomic Layer Deposition of Silicon Dioxide (SiO₂) using BEMAS and Ozone
Thermal ALD using BEMAS and ozone (O₃) as the co-reactant is a common method for depositing high-quality SiO₂ films at relatively low temperatures.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for SiO₂ thin films deposited via thermal ALD using BEMAS and ozone.
| Parameter | Value | Conditions | Reference |
| Deposition Temperature | 250 - 350 °C (ALD Window) | Thermal ALD with Ozone | [3] |
| Growth per Cycle (GPC) | ~1.0 Å/cycle | 320 °C, 2 Torr | [3] |
| Refractive Index | ~1.46 | At 632.8 nm | |
| Mass Density | 2.146 g/cm³ | Deposited at 320 °C | [3] |
| Surface Roughness (RMS) | 0.13 nm | --- | [3] |
| Dielectric Constant | ~9 | --- | |
| Carbon & Nitrogen Impurities | < 0.5 at.% | --- | [3] |
Experimental Protocol: Thermal ALD of SiO₂
This protocol is a representative example for the deposition of SiO₂ thin films using BEMAS and ozone in an ALD reactor.[3]
1. Substrate Preparation:
-
Start with a clean substrate (e.g., silicon wafer).
-
Perform a standard cleaning procedure appropriate for the substrate material to remove organic and particulate contamination.
-
A final rinse with deionized water and drying with nitrogen gas is recommended.
2. ALD System Preparation:
-
Ensure the ALD reactor is clean and has reached the desired base pressure.
-
Heat the BEMAS precursor canister to room temperature to ensure adequate vapor pressure.
-
Set the substrate temperature to the desired value within the ALD window (e.g., 320 °C).[3]
-
Set the reactor pressure to 2 Torr.[3]
3. Deposition Cycle: The deposition is based on a sequence of self-limiting surface reactions. A typical ALD cycle consists of four steps:
a. BEMAS Pulse: Introduce BEMAS vapor into the reactor for a set duration (e.g., 1.0 second).[3] The BEMAS molecules will adsorb and react with the hydroxylated surface. b. Purge 1: Purge the reactor with an inert gas (e.g., Ar at 100 sccm) for a sufficient time (e.g., 2.0 seconds) to remove any unreacted BEMAS and gaseous byproducts.[3] c. Ozone Pulse: Introduce ozone (O₃) into the reactor (e.g., 0.5 seconds).[3] The ozone will react with the adsorbed BEMAS layer to form a silicon dioxide monolayer and regenerate surface hydroxyl groups. d. Purge 2: Purge the reactor again with the inert gas (e.g., 4.0 seconds) to remove any unreacted ozone and byproducts.[3]
4. Film Thickness:
-
Repeat the ALD cycle (steps 3a-3d) until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the growth per cycle (GPC).
5. Post-Deposition:
-
After the final cycle, cool down the reactor under an inert gas atmosphere.
-
Remove the coated substrate for characterization.
Experimental Workflow: Thermal ALD
Caption: Workflow for thermal ALD of SiO₂ using BEMAS.
Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiO₂
PEALD is an alternative method that uses plasma as the co-reactant instead of ozone. This can offer advantages such as lower deposition temperatures and potentially different film properties. While specific protocols for BEMAS in PEALD are less common in the literature, protocols for the similar precursor bis(diethylamino)silane (B1590842) (BDEAS) provide a strong reference.
Quantitative Data Summary for BDEAS PEALD
| Parameter | Value | Conditions | Reference |
| Deposition Temperature | 50 - 400 °C | PEALD with O₂ Plasma | |
| Growth per Cycle (GPC) | ~1.0 Å/cycle | Ultrashort precursor doses (~50 ms) | |
| Refractive Index | 1.46 ± 0.02 | --- | |
| Mass Density | 2.0 ± 0.1 g/cm³ | --- | |
| O/Si Ratio | 2.1 ± 0.1 | --- |
Experimental Protocol: PEALD of SiO₂ (adapted from BDEAS)
1. Substrate and System Preparation:
-
Follow the same preparation steps as for thermal ALD.
-
Set the desired substrate temperature (e.g., 100-300 °C).
2. Deposition Cycle: a. Precursor Pulse: Introduce BEMAS vapor into the reactor. b. Purge 1: Purge with an inert gas. c. Plasma Exposure: Introduce oxygen gas and apply RF power to generate an oxygen plasma for a set duration. d. Purge 2: Purge with an inert gas.
3. Film Thickness and Post-Deposition:
-
Repeat the cycle to achieve the desired thickness.
-
Follow the same post-deposition procedures as for thermal ALD.
Experimental Workflow: PEALD
Caption: Workflow for PEALD of SiO₂ using BEMAS.
Reaction Mechanism in Thermal ALD with Ozone
The deposition of SiO₂ from BEMAS and ozone proceeds through a series of self-limiting surface reactions. A key finding is that BEMAS readily reacts with ozone, but not with water (H₂O).[3] This suggests that the Si-H bonds in the BEMAS molecule are relatively stable and require a strong oxidizing agent like ozone to be cleaved.[3]
The proposed reaction pathway is as follows:
-
Initial Surface Reaction: The BEMAS precursor is introduced to a hydroxylated surface (-OH groups). The ethylmethylamino ligands [-N(CH₃)(C₂H₅)] react with the surface hydroxyls, leading to the chemisorption of the silane (B1218182) molecule and the release of ethylmethylamine as a byproduct.
-
Ozone Reaction: In the next step, ozone is introduced. The strong oxidizing power of ozone breaks the remaining Si-H bonds on the surface-bound precursor.[3] This step is crucial for the formation of Si-O-Si linkages and the regeneration of surface hydroxyl groups, preparing the surface for the next BEMAS pulse.
Simplified Signaling Pathway
Caption: Simplified reaction pathway for SiO₂ ALD with BEMAS.
Applications in Optical Coatings
The ability to deposit highly uniform, conformal, and pinhole-free SiO₂ films with a precisely controlled refractive index makes BEMAS a valuable precursor for various optical applications. These include:
-
Anti-Reflection (AR) Coatings: The graded composition profile that can be achieved with BEMAS ALD is particularly useful for creating anti-reflection coatings.[3]
-
High-Reflectivity Mirrors: By alternating layers of high and low refractive index materials (e.g., TiO₂ and SiO₂ from BEMAS), distributed Bragg reflectors (DBRs) can be fabricated.
-
Optical Filters: The precise thickness control allows for the manufacturing of narrow bandpass filters and other optical filters.
-
Waveguides: The low optical loss of ALD-deposited SiO₂ is advantageous for fabricating optical waveguides.
-
Passivation Layers: In optoelectronic devices, SiO₂ films from BEMAS can serve as passivation layers to protect sensitive components.
Safety and Handling
BEMAS is an air and moisture-sensitive compound.[5] It should be handled in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques). Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and effective precursor for the deposition of high-quality silicon dioxide thin films for optical coatings. Its compatibility with both thermal and plasma-enhanced ALD processes allows for a wide range of deposition conditions to be employed, catering to various application needs. The detailed protocols and data presented in these application notes provide a solid foundation for researchers and professionals to successfully utilize BEMAS in their work.
References
Application Note: Atomic Layer Deposition of Hafnium Silicate (HfSixOy) using a BEMAS Co-Precursor Strategy
Audience: Researchers, scientists, and professionals in semiconductor fabrication and materials science.
Introduction
Hafnium silicate (B1173343) (HfSixOy) is a critical high-k dielectric material used in modern semiconductor devices to enable further scaling by replacing traditional silicon dioxide (SiO2) gate insulators. Atomic Layer Deposition (ALD) is the preferred method for depositing these films due to its exceptional conformality and precise thickness control at the atomic level.[1] A co-precursor or "supercycle" ALD strategy, where cycles of HfO2 and SiO2 deposition are alternated, allows for tunable composition and properties of the final hafnium silicate film.[2][3]
This application note details a protocol for the ALD of HfSixOy using Tetrakis(ethylmethylamino)hafnium (TEMAHf) as the hafnium source, Bis(ethylmethylamino)silane (BEMAS) as the silicon source, and ozone (O3) as the oxidant. The use of BEMAS is advantageous as it reacts readily with ozone but not with water, providing a clean, self-limiting reaction pathway.[4] The overlapping ALD temperature windows for the HfO2 and SiO2 processes make this combination particularly effective for depositing high-quality, compositionally-tunable HfSixOy films.[2]
Experimental Protocol
This protocol outlines the steps for depositing HfSixOy films on a silicon wafer substrate.
2.1. Substrate Preparation
-
Begin with p-type Si(100) wafers.
-
Perform a standard cleaning procedure to remove organic and metallic contaminants.
-
Execute a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 2 minutes) to remove the native oxide layer immediately before loading into the ALD reactor.[5]
-
Rinse with deionized water and dry with high-purity nitrogen gas.
-
Transfer the cleaned substrate into the ALD reactor load-lock immediately to minimize re-oxidation.
2.2. ALD System Setup and Precursors
-
Hafnium Precursor: Tetrakis(ethylmethylamino)hafnium (TEMAHf), 99% purity. Heat the container to 75-95°C to achieve adequate vapor pressure (0.05 to 0.27 Torr).[6]
-
Silicon Precursor: this compound (BEMAS). Maintain the canister at room temperature.[4]
-
Oxidant: Ozone (O3), generated from high-purity oxygen. An ozone concentration of ~150-200 g/m³ (7.5-10 mol %) is typical.[6]
-
Carrier/Purge Gas: High-purity Argon (Ar) or Nitrogen (N2).
-
Reactor Conditions:
2.3. HfSixOy Deposition Supercycle The composition of the HfSixOy film is controlled by the ratio of HfO2 cycles to SiO2 cycles in a "supercycle." A common supercycle structure is m x [HfO2 cycle] + n x [SiO2 cycle], repeated p times to achieve the target film thickness.
-
HfO2 ALD Cycle:
-
TEMAHf Pulse: Introduce TEMAHf vapor into the chamber (e.g., 1.0 s).
-
Purge 1: Purge the chamber with Ar gas to remove unreacted precursor and byproducts (e.g., 2.0 - 4.0 s).[4]
-
Ozone Pulse: Introduce O3 into the chamber (e.g., 0.5 s).
-
Purge 2: Purge the chamber with Ar gas (e.g., 4.0 s).
-
-
SiO2 ALD Cycle (using BEMAS):
Example Supercycle (for Hf-rich silicate): To achieve a film with a specific Hf/(Hf+Si) ratio, one might use a 5:1 cycle ratio (5 HfO2 cycles for every 1 SiO2 cycle) and repeat this supercycle as needed.[2]
2.4. Post-Deposition Annealing (Optional)
-
After deposition, the film may be annealed to improve its density and electrical properties.
-
A typical anneal is performed in an Ar or N2 atmosphere at temperatures ranging from 600°C to 1000°C for several minutes.[2][7] Note that HfO2 tends to crystallize above 600°C, but incorporating silicon enhances the thermal stability of the amorphous phase. Films with sufficient silica (B1680970) content can remain amorphous up to 1000°C.[2]
Process Data and Film Properties
The following tables summarize typical process parameters and the resulting film characteristics.
Table 1: ALD Process Parameters
| Parameter | HfO2 Deposition | SiO2 Deposition | Notes |
|---|---|---|---|
| Precursor | TEMAHf | BEMAS | Hafnium amides like TEMAHf are highly reactive with hydroxylated surfaces.[8] |
| Oxidant | Ozone (O3) | Ozone (O3) | BEMAS reacts effectively with O3, but not with H2O.[4] |
| Substrate Temp. | 200 - 325°C | 250 - 350°C | An overlapping window of 250-325°C is ideal for HfSixOy deposition.[2][4][7] |
| Precursor Pulse | ~1.0 s | ~1.0 s | Pulse times should be sufficient for surface saturation.[4][6] |
| Ozone Pulse | ~0.5 s | ~0.5 s | [4] |
| Purge Time | 2.0 - 4.0 s | 2.0 - 4.0 s | Must be long enough to prevent CVD reactions.[4] |
Table 2: Resulting Film Properties
| Property | Typical Value | Conditions / Notes |
|---|---|---|
| Growth per Cycle (GPC) | HfO2: ~1.1 - 1.2 Å/cycle SiO2: Variable | GPC for HfO2 from TEMAHf/O3 is well-documented.[6][7] GPC for SiO2 from BEMAS/O3 is also established.[4] |
| Composition | Tunable (e.g., Hf/(Hf+Si) from 20% to 80%) | Controlled by the ratio of HfO2 to SiO2 cycles in the supercycle.[1][2] |
| Dielectric Constant (k) | 5 - 17 | Increases with higher hafnium content.[1] |
| Crystallinity | Amorphous (as-deposited) | Incorporation of SiO2 suppresses crystallization during post-deposition annealing.[1][2] |
| Impurity Content | Carbon < 1 at.% | Ozone-based processes can effectively reduce carbon impurities.[1] |
ALD Supercycle Workflow
The diagram below illustrates the logical flow of an m:n ALD supercycle for depositing a homogeneous hafnium silicate film.
Caption: ALD supercycle workflow for HfSixOy deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. svc.org [svc.org]
- 5. mdpi.com [mdpi.com]
- 6. hwpi.harvard.edu [hwpi.harvard.edu]
- 7. Atomic layer deposition of HfO2, Al2O3, and HfAlOx using O3 and metal(diethylamino) precursors | Journal of Materials Research | Cambridge Core [cambridge.org]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reducing Carbon Impurities in SiN Films from BEMAS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silicon Nitride (SiN) film deposition using Bis(ethylmethylamino)silane (BEMAS) as a precursor. The focus is on identifying and mitigating carbon impurities in the deposited films.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of carbon impurities when depositing SiN films with BEMAS?
The BEMAS precursor, with its chemical structure SiH₂(N(CH₃)(C₂H₅))₂, contains ethyl and methyl groups, which are the main sources of carbon. During the deposition process, incomplete reaction and dissociation of these organic ligands can lead to the incorporation of carbon atoms into the growing SiN film.
Q2: How does the deposition temperature affect carbon incorporation in SiN films?
Deposition temperature is a critical parameter. Generally, higher deposition temperatures provide more thermal energy for the precursor molecules to react completely. This enhanced reaction efficiency helps in the effective removal of carbon-containing byproducts, thus reducing carbon impurities in the film. Conversely, deposition at lower temperatures can lead to higher carbon content due to incomplete precursor dissociation. For instance, studies on similar organosilane precursors have shown that films deposited at temperatures below 200°C tend to contain more organic moieties, while those deposited above 200°C show stronger Si-N bonding and reduced carbon.[1]
Q3: Can plasma treatment help in reducing carbon content?
Yes, plasma treatment is a highly effective method for reducing carbon impurities. Using a plasma of reactive gases like nitrogen (N₂), ammonia (B1221849) (NH₃), or hydrogen (H₂) can significantly impact the film's composition.[1] NH₃ plasma, in particular, has been shown to be effective in removing carbon.[2] The reactive species in the plasma can break down the carbon-containing fragments from the precursor and facilitate their removal as volatile byproducts.
Q4: What is the role of the co-reactant gas in controlling carbon impurities?
The choice of co-reactant gas is crucial. While BEMAS can be used with various nitrogen sources, using a reactive nitrogen species from a plasma source (like N₂ or NH₃ plasma) is generally more effective at reducing carbon than using N₂ gas alone. For example, in plasma-enhanced atomic layer deposition (PEALD) with a similar precursor, changing the plasma condition from an N₂/Ar plasma to an NH₃/Ar plasma drastically reduced the carbon-to-silicon ratio in the deposited films.[1]
Q5: Are there alternative precursors to BEMAS for depositing low-carbon SiN films?
Yes, if minimizing carbon content is a primary concern, several alternative precursors can be considered. Chlorosilanes, such as hexachlorodisilane (B81481) (HCDS), are a class of precursors that do not contain carbon and can be used to deposit carbon-free SiN films, although they may require higher deposition temperatures. Other organosilane precursors with different ligand structures might also offer lower carbon incorporation depending on the specific deposition process.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to high carbon content in your SiN films.
Issue: High carbon concentration detected in the SiN film.
Below is a workflow to help you troubleshoot this issue.
Caption: Troubleshooting workflow for reducing carbon in SiN films.
Data on Deposition Parameters and Carbon Content
The following table summarizes the general effects of key deposition parameters on carbon concentration in SiN films grown from organosilane precursors. Specific quantitative values can vary significantly based on the deposition system and other process variables.
| Parameter | Change | Effect on Carbon Content | Rationale |
| Deposition Temperature | Increase | Decrease | Provides more energy for complete precursor reaction and byproduct removal.[3] |
| Plasma Power | Increase | Decrease | Higher power leads to more efficient dissociation of precursor molecules and reactive nitrogen species, aiding in carbon removal.[4] |
| Co-reactant Gas | Switch from N₂ to NH₃/H₂ Plasma | Significant Decrease | NH₃ and H₂ plasmas provide reactive hydrogen and nitrogen species that readily react with carbon-containing fragments to form volatile byproducts.[1][2] |
| Precursor Flow Rate | Decrease | Decrease | A lower flow rate can ensure more efficient reaction of the precursor on the substrate surface, preventing the incorporation of unreacted molecules. |
Experimental Protocols
Protocol 1: Carbon Reduction using Ammonia (NH₃) Plasma Treatment
This protocol describes a general procedure for reducing carbon content in SiN films using an in-situ NH₃ plasma treatment during a Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Plasma-Enhanced Atomic Layer Deposition (PEALD) process.
-
Chamber Preparation: Ensure the deposition chamber is clean and has reached the desired base pressure.
-
Substrate Loading: Load the substrate and heat it to the target deposition temperature (e.g., 250-400°C).
-
Deposition Cycle (for PEALD): a. Introduce the BEMAS precursor into the chamber for a set pulse time. b. Purge the chamber with an inert gas (e.g., Ar, N₂) to remove unreacted precursor and byproducts. c. Introduce NH₃ gas and ignite the plasma for a set time. The plasma helps to both provide reactive nitrogen for SiN formation and remove carbon ligands. d. Purge the chamber again with the inert gas. e. Repeat for the desired number of cycles.
-
Deposition (for PECVD): a. Continuously flow BEMAS and NH₃ (along with a carrier gas like Ar) into the chamber. b. Ignite the plasma to initiate the deposition process. The presence of NH₃ plasma will aid in reducing carbon incorporation during film growth.
-
Post-Deposition Analysis: After deposition, analyze the film composition using techniques like X-ray Photoelectron Spectroscopy (XPS) or Secondary Ion Mass Spectrometry (SIMS) to quantify the carbon content.
Logical Relationships
The diagram below illustrates the relationship between key deposition inputs and the resulting film characteristics, with a focus on achieving low carbon content.
Caption: Relationship between deposition inputs and film characteristics.
References
Optimizing BEMAS Precursor Pulse Time in Atomic Layer Deposition: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(ethylmethylamino)silane (BEMAS) as a precursor in Atomic Layer Deposition (ALD). The following sections offer solutions to common issues encountered during the optimization of BEMAS pulse time for the deposition of silicon-based thin films.
Frequently Asked Questions (FAQs)
Q1: What is the typical ALD temperature window for BEMAS?
The ideal ALD temperature window for BEMAS, when used with an ozone co-reactant, is generally between 250°C and 350°C.[1] Within this range, a stable growth rate is typically observed. Operating below 250°C can lead to incomplete reactions, while temperatures above 350°C may risk precursor decomposition, both of which can negatively impact film quality.
Q2: Can I use water (H₂O) as a co-reactant with BEMAS?
No, using water as a co-reactant with BEMAS is generally not effective for film deposition. The Si-H bonds in the BEMAS precursor are not readily broken by H₂O.[1] Therefore, a strong oxidizing agent like ozone (O₃) is necessary to facilitate the chemical reaction and enable film growth.[1]
Q3: What is a typical growth per cycle (GPC) for SiO₂ deposited using BEMAS and ozone?
A typical GPC for silicon dioxide (SiO₂) deposited using BEMAS and ozone is approximately 0.1 nm/cycle within the established ALD window.[1]
Q4: How do I determine the optimal BEMAS pulse time?
The optimal BEMAS pulse time is determined by conducting a saturation experiment. This involves systematically varying the BEMAS pulse duration while keeping all other process parameters (purge time, ozone pulse and purge times, temperature, and pressure) constant. The optimal pulse time is the point at which the growth per cycle (GPC) no longer increases with longer pulse times, indicating that the substrate surface is fully saturated with the precursor.
Troubleshooting Guide
Low Growth Per Cycle (GPC)
Problem: The measured GPC is significantly lower than the expected ~0.1 nm/cycle for SiO₂.
| Potential Cause | Recommended Solution |
| Insufficient BEMAS Pulse Time | The precursor pulse may be too short to fully saturate the substrate surface. Increase the BEMAS pulse time in increments and repeat the deposition until the GPC plateaus. This ensures a self-limiting reaction, a key characteristic of ALD.[2][3] |
| Low Deposition Temperature | Operating below the ALD window (<250°C) can lead to incomplete surface reactions, resulting in a lower GPC.[1] Verify that the substrate temperature is within the optimal range of 250°C to 350°C. |
| Inadequate Ozone (O₃) Dose | An insufficient ozone pulse or concentration can limit the reaction with the adsorbed BEMAS molecules. Ensure the ozone generator is functioning correctly and consider increasing the ozone pulse time or concentration to ensure complete reaction. |
| Precursor Degradation | BEMAS, like many organometallic precursors, can degrade over time if not stored properly. Ensure the precursor vessel is maintained at the correct temperature and under an inert atmosphere. If degradation is suspected, replace the precursor. |
| Low Precursor Vapor Pressure | If the BEMAS precursor vessel is not adequately heated, its vapor pressure may be too low, leading to insufficient delivery into the reactor. Check and adjust the vessel temperature to ensure adequate precursor flux. |
Film Non-Uniformity
Problem: The deposited film thickness varies across the substrate.
| Potential Cause | Recommended Solution |
| Inadequate Purge Time | If the purge time after the BEMAS pulse is too short, precursor molecules may not be fully evacuated from the chamber, leading to uncontrolled chemical vapor deposition (CVD)-like growth and non-uniformity. Increase the purge time to ensure all non-adsorbed precursor is removed. |
| Non-Uniform Substrate Temperature | Temperature gradients across the substrate can lead to variations in reaction rates and, consequently, film thickness. Verify the temperature uniformity of your substrate heater. |
| Gas Flow Dynamics | The design of the reactor and the gas flow patterns can influence precursor distribution. Optimize the carrier gas flow rate to ensure uniform delivery of BEMAS vapor to the entire substrate surface. |
High Impurity Content (Carbon and Nitrogen)
Problem: The deposited film contains a high concentration of carbon (C) and/or nitrogen (N) impurities.
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient ozone exposure may not completely remove the ethylmethylamino ligands from the BEMAS precursor, leading to C and N incorporation. Increase the ozone pulse time and/or concentration. |
| Low Deposition Temperature | Lower temperatures can hinder the complete combustion of the precursor ligands by ozone. Operating within the higher end of the ALD window (e.g., 300-350°C) can sometimes reduce impurity levels. |
| Precursor Decomposition | At temperatures exceeding the ALD window, the BEMAS precursor may decompose, leading to the incorporation of carbon- and nitrogen-containing fragments into the film. Ensure the deposition temperature is not set too high. |
| Insufficient Purge | Residual precursor or byproducts in the chamber can contribute to impurities. Increase the purge times after both the precursor and co-reactant pulses. |
Quantitative Data
The following tables provide a summary of key quantitative data for ALD of silicon-based films using BEMAS and other aminosilane (B1250345) precursors.
Table 1: Process Parameters and Film Properties for SiO₂ Deposition using BEMAS and Ozone
| Parameter | Value | Reference |
| Precursor | This compound (BEMAS) | [1] |
| Co-reactant | Ozone (O₃) | [1] |
| ALD Temperature Window | 250 - 350 °C | [1] |
| Saturated Growth Per Cycle (GPC) | ~0.1 nm/cycle | [1] |
| Saturated BEMAS Pulse Time | ≥ 0.5 seconds | [1] |
| Mass Density | 2.146 g/cm³ | [1] |
| Carbon & Nitrogen Impurities | < 0.5% | [1] |
| Surface Roughness | 0.13 nm | [1] |
Table 2: Comparison of Aminosilane Precursors for Silicon Nitride (SiNₓ) Deposition
| Precursor | Abbreviation | Typical Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Key Characteristics |
| Bis(diethylamino)silane | BDEAS | 150 - 250 | 0.19 - 0.31 | Good for low-temperature PE-ALD, but can have C and O impurities.[4] |
| Bis(tert-butylamino)silane | BTBAS | 200 - 400 | ~1.0 | High film density, low wet etch rate, but higher C content at lower temperatures. |
| Tris(dimethylamino)silane | 3DMAS | 100 - 350 | 0.19 - 0.35 | Lower GPC with increasing temperature.[5] |
Experimental Protocols
Protocol for Determining BEMAS Pulse Saturation
This protocol outlines the steps to determine the minimum BEMAS pulse time required for a self-limiting surface reaction, which is crucial for a stable ALD process.
1. Initial Parameter Setup:
-
Set the substrate temperature to a value within the BEMAS ALD window (e.g., 300°C).
-
Set the ozone (O₃) pulse time and purge time to values known to be in saturation (e.g., 2 seconds pulse, 5 seconds purge).
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Set the purge time following the BEMAS pulse to a conservative, long value to ensure complete removal of unreacted precursor (e.g., 10 seconds).
2. Saturation Curve Experiment:
-
Begin with a short BEMAS pulse time (e.g., 0.1 seconds).
-
Deposit a film for a fixed number of ALD cycles (e.g., 200 cycles).
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Measure the film thickness using an appropriate technique (e.g., ellipsometry).
-
Calculate the Growth Per Cycle (GPC) by dividing the total thickness by the number of cycles.
-
Incrementally increase the BEMAS pulse time (e.g., in steps of 0.1 or 0.2 seconds) and repeat the deposition and measurement process.
-
Continue this process until the GPC value no longer increases with increasing pulse time. This plateau indicates that the surface reaction has reached saturation.
3. Data Analysis:
-
Plot the calculated GPC as a function of the BEMAS pulse time.
-
The "knee" of the curve, where the GPC begins to level off, represents the onset of saturation.
-
The optimal BEMAS pulse time should be chosen to be slightly longer than the onset of saturation to ensure a robust process window.
Visualizations
Caption: A flowchart illustrating the systematic workflow for determining the optimal BEMAS precursor pulse time through a saturation experiment.
Caption: A decision tree diagram outlining the logical steps for troubleshooting a low Growth Per Cycle (GPC) issue in a BEMAS ALD process.
References
Troubleshooting low film growth rate with Bis(ethylmethylamino)silane
Welcome to the technical support center for Bis(ethylmethylamino)silane (BEMAS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to low film growth rates during thin-film deposition experiments using BEMAS.
Troubleshooting Guide: Low Film Growth Rate
Low film growth rates are a common issue in both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) processes. This guide provides a systematic approach to diagnosing and resolving this problem when using this compound (BEMAS) as a precursor.
Question: My film growth rate is significantly lower than expected. What are the potential causes and how can I resolve this?
Answer: A low growth rate can stem from several factors, ranging from process parameters to precursor integrity. Follow the troubleshooting workflow below to identify and address the root cause.
Troubleshooting Workflow
This workflow provides a step-by-step process to diagnose the cause of low film growth rate.
Caption: Troubleshooting workflow for low film growth rate.
Frequently Asked Questions (FAQs)
Q1: What are the typical properties of this compound (BEMAS)?
A1: The typical properties of BEMAS are summarized in the table below.
| Property | Value |
| Molecular Formula | C6H18N2Si[1] |
| Molecular Weight | 146.31 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 134 °C[1] |
| Density | 0.8 g/mL at 25 °C[1] |
| Vapor Pressure | 5 Torr at 20°C[2] |
Q2: What is the recommended deposition temperature for BEMAS in ALD of silicon oxide?
A2: For the ALD of silicon oxide using BEMAS and ozone, the established ALD temperature window is between 250°C and 350°C.[2] Within this range, a consistent growth rate of approximately 0.1 nm/cycle can be achieved.[2] Below 250°C, the growth rate decreases significantly due to incomplete precursor reactions.[2]
Q3: Can I use water (H2O) as a co-reactant with BEMAS for silicon oxide ALD?
A3: No, film deposition is not feasible when using BEMAS and water (H2O) for ALD.[2] The Si-H bonds in the BEMAS precursor do not readily react with H2O.[2] Ozone (O3) is the recommended co-reactant due to its strong oxidizing power, which can effectively break the Si-H bonds and enable film growth.[2]
Q4: My growth rate is low even within the recommended temperature window. What else could be the issue?
A4: If the temperature is optimal, consider the following:
-
Precursor Delivery: Ensure the BEMAS bubbler is heated to an appropriate temperature to achieve sufficient vapor pressure and that all delivery lines are heated to prevent condensation.
-
Co-reactant Flow: Verify that the ozone generator is functioning correctly and that the ozone concentration and flow rate are adequate.
-
Purge Times (for ALD): Insufficient purge times can lead to the removal of adsorbed precursor before it reacts or cause unwanted side reactions that hinder growth.
-
Precursor Purity: BEMAS is sensitive to air and moisture.[3] Contamination can significantly impact its reactivity. Always use high-purity BEMAS and handle it under inert conditions.
Q5: Can BEMAS be used for Chemical Vapor Deposition (CVD)?
A5: Yes, BEMAS is a suitable precursor for both ALD and CVD applications for depositing silicon-containing films, including silicon nitride.[4]
Q6: What are the expected growth rates for silicon nitride using BEMAS?
Experimental Protocols
Protocol 1: Atomic Layer Deposition (ALD) of Silicon Oxide
This protocol is based on established methods for ALD of SiO2 using BEMAS and ozone.[2]
1. Substrate Preparation:
- Use standard silicon wafers.
- Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
- Ensure a hydroxyl-terminated surface for initial precursor reaction.
2. ALD Reactor Conditions:
- Deposition Temperature: 320°C (within the 250-350°C ALD window).[2]
- Reactor Pressure: 2 Torr.[2]
- Carrier Gas: Argon (Ar) at 100 sccm.[2]
3. Precursor and Co-reactant Delivery:
- BEMAS Canister Temperature: Maintained at room temperature (vapor pressure ~5 Torr at 20°C).[2]
- Ozone (O3) Concentration: ~3% (generated from an oxygen flow of 150 sccm).[2]
4. ALD Cycle:
- BEMAS Pulse: 1.0 second.[2]
- Ar Purge: 2.0 seconds.[2]
- Ozone Pulse: 0.5 seconds.[2]
- Ar Purge: 4.0 seconds.[2]
5. Film Growth:
- Repeat the ALD cycle until the desired film thickness is achieved. The expected growth rate is approximately 0.1 nm/cycle.[2]
Protocol 2: Representative Chemical Vapor Deposition (CVD) of Silicon Nitride
Disclaimer: The following is a representative protocol for aminosilane-based CVD of silicon nitride and should be optimized for your specific system and desired film properties.
1. Substrate Preparation:
- Use silicon wafers or other suitable substrates.
- Perform a standard cleaning procedure.
2. CVD Reactor Conditions:
- Deposition Temperature: 500 - 700°C (typical for aminosilane (B1250345) CVD).
- Reactor Pressure: Low pressure (LP)CVD, typically in the range of 20 mTorr to 20 Torr.[6]
3. Precursor and Co-reactant Delivery:
- BEMAS Delivery: Use a heated bubbler and mass flow controller (MFC) to deliver BEMAS vapor to the chamber. The bubbler temperature will depend on the desired vapor pressure and flow rate.
- Co-reactant: Ammonia (NH3) is a common co-reactant for silicon nitride CVD.[6]
- Diluent Gas: Nitrogen (N2) or Argon (Ar) can be used as a diluent gas.
4. Deposition Process:
- Introduce the BEMAS vapor, ammonia, and diluent gas into the reaction chamber.
- The continuous flow of reactants will lead to the deposition of a silicon nitride film on the heated substrate.
5. Film Characterization:
- After deposition, characterize the film for thickness, refractive index, composition, and other properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).
Signaling Pathways and Logical Relationships
BEMAS ALD Reaction Pathway for SiO2
The following diagram illustrates the simplified surface reactions during one ALD cycle for silicon oxide deposition using BEMAS and ozone.
Caption: Simplified ALD reaction pathway for SiO2 deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. US20060045986A1 - Silicon nitride from aminosilane using PECVD - Google Patents [patents.google.com]
- 3. strem.com [strem.com]
- 4. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 5. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 6. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
Technical Support Center: SiO2 Deposition with BEMAS
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with Bis(ethyl-methyl-amino)silane (BEMAS) for the deposition of silicon dioxide (SiO2) films.
Troubleshooting Guide
This guide addresses common issues encountered during the deposition process, offering potential causes and solutions to improve SiO2 film density and quality.
Issue 1: Low Film Density
-
Question: My SiO2 film density is lower than expected. How can I improve it?
-
Answer: Low film density in BEMAS-based SiO2 deposition can stem from several factors. Here are key parameters to investigate:
-
Deposition Temperature: Temperature is a critical factor. For BEMAS with an ozone reactant, an Atomic Layer Deposition (ALD) window is typically observed between 250°C and 350°C.[1] Operating within this window is crucial for optimal film growth. Temperatures below this range can lead to incomplete reactions, while higher temperatures may cause precursor decomposition. Increasing the deposition temperature within a stable range can enhance film density.[2][3]
-
Reactant Choice and Exposure: BEMAS reacts effectively with ozone but not with water (H2O).[1][4] The strong oxidizing power of ozone is necessary to break the Si-H bonds in the adsorbed BEMAS precursor, which is essential for the layer-by-layer growth mechanism.[1] Ensure your ozone delivery is consistent and the exposure time is sufficient for complete surface reactions.
-
Plasma Enhancement: Using a plasma-enhanced ALD (PE-ALD) process can improve film density, especially at lower temperatures.[5][6] Increasing plasma exposure time can yield denser and more uniform films.[5]
-
Post-Deposition Annealing: Annealing the deposited SiO2 film at higher temperatures can promote densification by encouraging the cross-linkage of Si-O-Si bonds and reducing Si-OH groups.[7]
-
Issue 2: High Impurity Content (Carbon, Nitrogen)
-
Question: I am observing high levels of carbon and nitrogen impurities in my film. What is the cause and how can I reduce them?
-
Answer: Carbon and nitrogen impurities typically originate from the amino ligands of the BEMAS precursor. While properly conducted ALD using BEMAS and ozone can result in very low impurity levels (< 0.5%), incomplete reactions are the primary cause of contamination.[1]
-
Optimize Purge Times: Ensure that the purge steps after both the BEMAS pulse and the ozone pulse are long enough to completely remove any unreacted precursor and reaction byproducts from the chamber. Insufficient purging is a common cause of impurity incorporation.
-
Sufficient Reactant Dose: An inadequate ozone dose may not be sufficient to fully react with the adsorbed precursor, leaving behind unreacted ligands. Ensure your ozone pulse is long enough to achieve saturation.[1]
-
Check for CVD-like Growth: If the deposition pressure is too high or purge times are too short, the precursor and reactant may be present in the chamber simultaneously, leading to Chemical Vapor Deposition (CVD)-like growth which is often associated with higher impurity levels.[1]
-
Issue 3: Inconsistent Growth Rate
-
Question: The growth-per-cycle (GPC) of my SiO2 film is fluctuating. How can I achieve a stable deposition rate?
-
Answer: A stable GPC is a hallmark of a true ALD process. Fluctuations often indicate that the process is outside the ideal ALD window or that parameters are not optimized.
-
Verify the ALD Window: Confirm that your deposition temperature is within the established ALD window for BEMAS and ozone (250°C - 350°C), where the growth rate is nearly constant.[1]
-
Ensure Saturated Pulses: The GPC should be independent of the precursor and reactant pulse times, provided the pulses are long enough to saturate the substrate surface. Perform a saturation test by systematically increasing the pulse times of both BEMAS and ozone while monitoring the film thickness. A saturated growth rate was observed for BEMAS pulse times above 0.5 seconds in one study.[1]
-
Control Deposition Pressure: The total pressure in the reactor can influence the GPC. While a higher pressure might increase exposure, it can also negatively impact the purge efficiency and the lifetime of ozone.[1] It is essential to find a stable operating pressure that allows for both sufficient surface exposure and effective purging.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is ozone (O3) the preferred co-reactant for BEMAS instead of water (H2O)?
-
A1: Film deposition is generally not possible when using BEMAS and H2O.[1] This is because the Si-H bonds in the BEMAS molecule are not broken by H2O. Ozone, being a much stronger oxidizing agent, can effectively break these Si-H bonds, creating the necessary reaction sites for the subsequent ALD cycles to proceed.[1][4]
-
-
Q2: What is a typical mass density for SiO2 films deposited with BEMAS and ozone?
-
A2: In one study, SiO2 films deposited by ALD at 320°C using BEMAS and ozone exhibited a mass density of 2.146 g/cm³.[1] For comparison, thermal silicon oxide grown at 1000°C has a density of approximately 2.323 g/cm³.[1] The density of ALD-grown films can be slightly lower due to the lower deposition temperature.
-
-
Q3: How does deposition temperature affect the film's properties?
-
A3: Deposition temperature significantly influences growth rate, film density, and impurity levels. Within the ALD window (250-350°C), a stable growth rate is achieved.[1] Below this window, reactions are incomplete, leading to a sharp decrease in growth rate.[1] Generally, increasing the deposition temperature leads to denser films with fewer impurities.[2][8]
-
-
Q4: Can Plasma-Enhanced ALD (PE-ALD) be used with BEMAS?
-
A4: Yes, PE-ALD is a viable method for depositing SiO2 using aminosilane (B1250345) precursors like BEMAS. PE-ALD can offer advantages such as higher growth rates and the ability to deposit high-quality, dense films at lower temperatures compared to thermal ALD.[5][6]
-
Experimental Data and Protocols
Summary of Deposition Parameters and Film Properties
The following table summarizes key quantitative data from a representative study on ALD of SiO2 using BEMAS and ozone.
| Parameter | Value | Resulting Film Property | Reference |
| Precursor | Bis(ethyl-methyl-amino)silane (BEMAS) | - | [1] |
| Reactant | Ozone (O3) | - | [1] |
| Deposition Temperature | 320°C (within 250-350°C ALD Window) | Mass Density: 2.146 g/cm³ | [1] |
| Deposition Pressure | 2 Torr | Stable Growth | [1] |
| BEMAS Pulse Time | 1 second | Saturated Growth | [1] |
| Ozone Pulse Time | 0.5 seconds | Saturated Growth | [1] |
| Impurity Content | < 0.5% (Carbon and Nitrogen) | High Purity Film | [1] |
| Dielectric Constant | ~5 | Higher than thermal SiO2 (~4) | [1] |
Detailed Experimental Protocol: ALD of SiO2
This protocol provides a typical methodology for depositing SiO2 films using BEMAS and ozone in an ALD reactor.
-
Substrate Preparation:
-
Use 4-inch silicon wafers as substrates.
-
Perform a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
Finish with a dilute HF dip to remove the native oxide and create a hydrogen-terminated surface.
-
-
Process Conditions:
-
Growth Temperature: Set the reactor temperature to 320°C.
-
Growth Pressure: Maintain a constant pressure of 2 Torr within the chamber.
-
Precursor Handling: Keep the BEMAS canister at room temperature. Use Argon (Ar) as a carrier gas at a flow rate of 100 sccm.
-
Reactant Gas: Generate ozone by flowing oxygen (O2) at 150 sccm through an ozone generator, yielding an approximate ozone concentration of 3%.
-
-
ALD Cycle Sequence (repeated for desired thickness):
-
Step 1: BEMAS Pulse: Introduce BEMAS into the chamber using the Ar carrier gas for 1.0 second.
-
Step 2: BEMAS Purge: Purge the chamber with Ar gas for 2.0 seconds to remove unreacted BEMAS and byproducts.
-
Step 3: Ozone Pulse: Introduce ozone into the chamber for 0.5 seconds.
-
Step 4: Ozone Purge: Purge the chamber with Ar gas for 4.0 seconds to remove unreacted ozone and byproducts.
-
-
Film Characterization:
-
Thickness and Refractive Index: Measure using ellipsometry.
-
Mass Density: Determine using Grazing-Incidence X-ray Reflectivity (GIXRR).
-
Composition and Impurities: Analyze using Auger Electron Spectroscopy (AES) or X-ray Photoelectron Spectroscopy (XPS).
-
Visualizations
Workflow and Parameter Relationships
Caption: Workflow for SiO2 deposition and key parameter influences on film properties.
Caption: Logical relationship of the four sequential steps in a typical ALD cycle.
References
Technical Support Center: Minimizing Particle Formation During BEMAS CVD
Welcome to the technical support center for Bias-Enhanced Microwave Plasma Assisted Chemical Vapor Deposition (BEMAS CVD). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to particle formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is particle formation in the context of BEMAS CVD?
A1: Particle formation, often referred to as particle contamination, is the generation of unwanted solid particles within the gas phase (homogeneous nucleation) or on surfaces within the reaction chamber (heterogeneous nucleation) during the CVD process.[1][2] These particles can range in size from nanometers to micrometers and can adversely affect the quality, uniformity, and performance of the deposited thin film.
Q2: Why is minimizing particle formation critical for my experiments?
A2: Particle contamination can lead to a variety of defects in the deposited films, including pinholes, voids, increased surface roughness, and poor adhesion.[3][4] In applications such as semiconductor manufacturing or the development of medical coatings, these defects can cause device failure, short circuits, or compromise the biocompatibility and effectiveness of a product.[4]
Q3: What are the primary causes of particle formation in a plasma-enhanced CVD process?
A3: The primary causes include:
-
Gas-Phase Nucleation: High concentrations of precursor gases can lead to chemical reactions in the gas phase, forming clusters that grow into particles.[1]
-
Contaminated Input: Use of contaminated or impure process gases can introduce foreign particles into the chamber.[3]
-
Precursor Instability: Some precursors may decompose prematurely or react before reaching the substrate, leading to particle formation.[5]
-
Chamber Wall Flaking: Deposition on the chamber walls can flake off due to thermal stress or poor adhesion, introducing particles into the plasma.[6]
-
Improper Process Parameters: Suboptimal settings for pressure, temperature, microwave power, gas flow rates, and bias voltage can create conditions favorable for particle generation.[3][7]
Q4: How does the "Bias-Enhanced" aspect of BEMAS CVD influence particle formation?
A4: The substrate bias is a critical parameter. A negative DC bias is applied to the substrate to attract positive ions from the plasma.[8] While this ion bombardment is crucial for enhancing nucleation and film properties (like promoting sp³ bonding in diamond films), it can also contribute to particle formation by sputtering material from the substrate holder or the substrate itself.[9] Conversely, controlling the bias can also help in suppressing unwanted particle growth by influencing the plasma sheath and ion energy.[8][9]
Troubleshooting Guide: High Particle Counts
If you are experiencing high particle counts on your substrates, follow this logical troubleshooting workflow to identify and resolve the issue.
In-Depth Solutions & Experimental Protocols
Optimization of Process Parameters
Particle formation is highly sensitive to the operating conditions within the reactor.[7] A systematic optimization is often the first and most effective step.
Protocol: Parameter Sweep Experiment
-
Establish a Baseline: Run your standard BEMAS CVD process and carefully measure the resulting particle count on the substrate using techniques like Scanning Electron Microscopy (SEM) or a laser surface scanner.
-
Isolate Variables: Modify one parameter at a time while keeping all others constant. Key parameters to investigate include:
-
Gas Flow Rate: High flow rates can reduce the residence time of precursors and particles in the plasma, sweeping them away before they can grow and deposit.[7]
-
Pressure: Lowering the pressure can decrease the frequency of gas-phase collisions, thus reducing homogeneous nucleation.[1]
-
Microwave Power: Power affects plasma density and gas dissociation. A moderate power level is often optimal; too high can lead to excessive precursor cracking and particle formation.
-
Substrate Temperature: Temperature influences surface reactions and precursor adsorption. An optimal temperature window exists to promote film growth over particle nucleation.[3]
-
Bias Voltage: Vary the negative DC bias. While a certain bias is needed for film quality, an excessively high voltage can cause sputtering. Experiment with lower voltages or pulsed biasing.[9]
-
-
Analyze and Document: After each run, measure the particle count and analyze the film quality.
-
Iterate: Based on the results, combine the optimal settings for each parameter to define a new, low-particle process recipe.
Table 1: Example Parameter Adjustments and Their Effect on Particle Formation
| Parameter | Adjustment Direction | Rationale | Potential Trade-off |
| Precursor Gas Flow | Decrease | Reduces concentration of reactants available for gas-phase nucleation. | Lower deposition rate. |
| Carrier Gas Flow | Increase | Decreases residence time of reactants and particles in the chamber.[7] | May affect film uniformity. |
| Chamber Pressure | Decrease | Reduces the likelihood of gas-phase collisions and reactions.[1] | Can alter plasma characteristics and deposition rate. |
| Microwave Power | Decrease | Lowers plasma density and reduces excessive dissociation of precursors. | Lower deposition rate and potential change in film properties. |
| Substrate Bias | Decrease | Reduces ion bombardment energy, minimizing sputtering of the substrate/holder.[9] | May affect film density, adhesion, and crystalline structure.[10] |
Chamber Cleaning and Maintenance
A contaminated chamber is a major source of particles.[3] Material deposited on the chamber walls, showerhead, and substrate holder can flake off and fall onto your sample.[6]
Protocol: Standard Chamber Cleaning Procedure
-
Initial Mechanical Clean (if required):
-
Safely vent and open the chamber.
-
Using cleanroom-grade, lint-free wipes and appropriate solvents (e.g., Isopropyl Alcohol), carefully wipe down the chamber interior, showerhead, and substrate holder.
-
For stubborn deposits, gentle abrasion with a designated cleanroom-safe abrasive pad may be necessary. Follow with a thorough solvent wipe.
-
-
Plasma Cleaning (In-situ):
-
Close and pump down the chamber to base pressure.
-
Introduce a cleaning gas mixture. A common choice is an Oxygen (O₂) or a fluorine-based plasma (e.g., with NF₃ or SF₆) for removing carbonaceous or silicon-based deposits, respectively.
-
Run a plasma cleaning process for a duration determined by the level of contamination (typically 30-60 minutes). This step etches away residual films from internal surfaces.
-
Follow the cleaning step with a "seasoning" or "coating" run without a substrate. This deposits a fresh, stable layer on the chamber walls, which improves process repeatability and passivates the surfaces.
-
-
Regular Maintenance Schedule: Implement a routine cleaning schedule. The frequency will depend on the deposition materials and process intensity. It is better to clean proactively than to wait for particle issues to arise.
Gas Purity and Delivery System Integrity
The purity of your process gases is paramount. Even trace amounts of contaminants or moisture can act as nucleation sites for particle formation.
Troubleshooting Steps:
-
Verify Gas Source: Ensure you are using the highest purity gases available (e.g., UHP grade 99.999% or higher).
-
Install Purifiers: Use in-line gas purifiers as close to the chamber's gas inlet as possible to remove any contaminants that may originate from the gas lines or regulators.
-
Leak Check: Perform a thorough leak check of the entire gas delivery system, from the gas cabinet to the chamber. Small atmospheric leaks can introduce oxygen and water vapor, leading to unwanted oxide particle formation.
-
Line Purging: Always purge gas lines thoroughly after changing a gas cylinder to remove any atmospheric contaminants that entered the line.
References
- 1. mrzgroup.ucr.edu [mrzgroup.ucr.edu]
- 2. mdpi.com [mdpi.com]
- 3. Cvd Systems Common Problems And How To Solve Them - Kintek Solution [kindle-tech.com]
- 4. svc.org [svc.org]
- 5. researchgate.net [researchgate.net]
- 6. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Effect of deposition temperature on BEMAS film quality
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deposition of Bismuth-doped Alkali-Metal Silicate (B1173343) (BEMAS) films. The following sections address common issues encountered during experimental work and provide detailed protocols and data to enhance film quality.
Frequently Asked Questions (FAQs)
Q1: What is the typical effect of deposition temperature on the crystallinity of bismuth silicate films?
A1: Deposition temperature plays a crucial role in the crystalline quality of bismuth silicate films. Generally, as-deposited films at lower temperatures (e.g., room temperature) are amorphous. Post-deposition annealing or direct deposition at higher substrate temperatures is required to achieve a crystalline phase. For instance, in pulsed laser deposition of Bi2SiO5, a polycrystalline phase starts to form at annealing temperatures above 550°C.
Q2: How does the deposition temperature influence the surface morphology of the films?
A2: The deposition temperature significantly affects the surface morphology, including grain size and roughness. For sputtered bismuth films, grain growth and coalescence are observed at temperatures above 120°C. However, excessively high temperatures (above 200°C) can lead to grain segregation and the formation of discontinuous islands.
Q3: Can the electrical properties of bismuth-based films be tuned by adjusting the deposition temperature?
A3: Yes, the electrical properties are highly dependent on the deposition temperature. For RF magnetron sputtered bismuth thin films, substrate heating leads to a decrease in carrier density and an increase in mobility. The resistivity of these films typically reaches a minimum in the temperature range of 130-160°C.
Q4: What are the common characterization techniques to assess the quality of BEMAS films?
A4: A variety of techniques are used to characterize the structural, morphological, optical, and electrical properties of the films. These include:
-
X-ray Diffraction (XRD): To determine the crystalline structure and phase purity.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and grain size.
-
Atomic Force Microscopy (AFM): To quantify surface roughness.
-
Raman Spectroscopy: To probe the vibrational modes and confirm phase formation.
-
Ellipsometry: To measure film thickness and optical constants.
-
Hall Effect Measurements: To determine carrier density, mobility, and resistivity.
Troubleshooting Guides
This section provides solutions to common problems encountered during BEMAS film deposition.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Crystallinity or Amorphous Film | Deposition temperature is too low. | - Increase the substrate temperature during deposition in increments of 50°C. - If depositing at low temperatures, perform post-deposition annealing at temperatures above 550°C. |
| Cracked or Peeling Film | - High residual stress due to a large thermal expansion mismatch between the film and the substrate. - Poor substrate cleaning. | - Optimize the deposition temperature to minimize stress. - Use a slower cooling rate after deposition. - Ensure thorough substrate cleaning to remove any contaminants. |
| Rough Surface Morphology | - Deposition temperature is too high, leading to large grain growth or island formation. - Incorrect precursor flow rate or chamber pressure. | - Reduce the deposition temperature to control grain size. - Optimize other deposition parameters such as pressure and precursor stoichiometry. |
| Inconsistent Film Thickness | - Non-uniform temperature distribution across the substrate. - Instability in the deposition source (e.g., laser fluence, sputtering power). | - Verify the uniformity of the substrate heater. - Ensure the stability of the deposition source and check for any fluctuations. |
| Low Dielectric Constant | - Presence of an amorphous phase or impurities. - Porous film structure. | - Increase the deposition or annealing temperature to promote better crystallinity. - Optimize the oxygen partial pressure during deposition to reduce oxygen vacancies. |
Quantitative Data Summary
The following tables summarize quantitative data on the effect of temperature on the properties of bismuth silicate films. Disclaimer: The data presented below is for undoped bismuth silicate (Bi2SiO5) and bismuth oxide (Bi2O3) films and should be used as a reference for optimizing BEMAS film deposition.
Table 1: Effect of Post-Annealing Temperature on Pulsed Laser Deposited Bi2SiO5 Film Properties
| Annealing Temperature (°C) | Crystalline Phase | Relative Dielectric Constant (εr) |
| Room Temperature (as-deposited) | Amorphous | - |
| 500 | Amorphous with some Bi2O3 | - |
| 550 | Polycrystalline Bi2SiO5 | - |
| 600 | Polycrystalline Bi2SiO5 | 143 |
| 700 | Polycrystalline Bi2SiO5 | - |
| >750 | Bi2SiO5 with impurity phases | - |
Table 2: Influence of Substrate Temperature on RF Magnetron Sputtered Bismuth Film Properties
| Substrate Temperature (°C) | Film Morphology | Carrier Density | Mobility | Resistivity (Ω·cm) |
| Room Temperature | Continuous | High | Low | - |
| 120 | Grain growth and coalescence | Decreases | Increases | - |
| 130-160 | Continuous | - | - | ~0.7 x 10⁻³ |
| >200 | Discontinuous islands | - | - | - |
Experimental Protocols
Protocol 1: Pulsed Laser Deposition (PLD) of Bismuth Silicate Films
-
Target Preparation: A stoichiometric mixture of Bi2O3 and SiO2 powders is pressed into a pellet and sintered at high temperatures to form a dense ceramic target.
-
Substrate Preparation: A suitable substrate (e.g., Pt-coated Si) is cleaned ultrasonically in acetone, isopropanol, and deionized water, and then dried with nitrogen gas.
-
Deposition:
-
Mount the substrate and target inside the PLD chamber.
-
Evacuate the chamber to a base pressure of ~10⁻⁶ Torr.
-
Introduce oxygen as the reactive gas and maintain the desired partial pressure.
-
Heat the substrate to the desired deposition temperature.
-
A KrF excimer laser (λ = 248 nm) is used to ablate the target at a specified fluence and repetition rate.
-
Deposit the film for a predetermined time to achieve the desired thickness.
-
-
Post-Deposition Annealing (if required): After deposition, the film can be annealed in a furnace at a specific temperature and atmosphere to promote crystallization.
Protocol 2: RF Magnetron Sputtering of Bismuth Films
-
Target: A high-purity bismuth target is used.
-
Substrate Preparation: Glass substrates are cleaned using a standard solvent cleaning procedure.
-
Deposition:
-
Place the substrate in the sputtering chamber.
-
Achieve a high vacuum in the chamber.
-
Introduce argon as the sputtering gas.
-
Set the substrate temperature to the desired value.
-
Apply RF power to the bismuth target to initiate sputtering.
-
Control the deposition time to obtain the desired film thickness.
-
Visualizations
Caption: Workflow for optimizing BEMAS film quality by varying deposition temperature.
Precursor delivery and handling issues with Bis(ethylmethylamino)silane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and delivery of Bis(ethylmethylamino)silane (BEMAS). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BEMAS) and what are its primary applications?
A1: this compound, also known as BEMAS, is an organosilicon compound with the chemical formula (C₂H₅CH₃N)₂SiH₂. It is a liquid precursor used in thin film deposition processes, particularly in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). Its primary application is in the deposition of silicon-based thin films, such as silicon oxide (SiO₂) and silicon nitride (SiNₓ), which are critical materials in the semiconductor and microelectronics industries.
Q2: What are the main safety hazards associated with BEMAS?
A2: BEMAS is a hazardous chemical with the following primary concerns:
-
Flammability: It is a flammable liquid and vapor.
-
Corrosivity: It can cause skin and eye irritation.
-
Air and Moisture Sensitivity: BEMAS is sensitive to air and moisture, reacting to release flammable gases.[1] It should always be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: How should BEMAS be stored?
A3: Proper storage of BEMAS is crucial to maintain its purity and prevent hazardous situations. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. The container should be kept under a dry, inert atmosphere.
Q4: What is the recommended temperature for delivering BEMAS in an ALD/CVD system?
Troubleshooting Guides
Issue 1: Inconsistent Precursor Flow Rate
Q: My BEMAS flow rate is fluctuating during my deposition process. What could be the cause and how can I fix it?
A: Inconsistent precursor flow is a common issue that can lead to non-uniform film growth. Here are the potential causes and solutions:
| Possible Cause | Troubleshooting Steps |
| Temperature Fluctuations in the Bubbler/Ampoule | 1. Verify that the temperature controller for the BEMAS container is stable and accurate. 2. Ensure the container is properly insulated. 3. Allow sufficient time for the precursor to reach thermal equilibrium before starting the process. |
| Clogging in the Delivery Lines | 1. Visually inspect the delivery lines for any signs of particle buildup. 2. If clogging is suspected, perform a line cleaning procedure (see Experimental Protocols). |
| Carrier Gas Flow Instability | 1. Check the mass flow controller (MFC) for the carrier gas to ensure it is functioning correctly. 2. Verify that the carrier gas supply pressure is stable. |
| Precursor Degradation | 1. If the precursor has been in use for an extended period or exposed to air/moisture, it may have started to decompose, leading to changes in vapor pressure. 2. Consider replacing the precursor with a fresh batch. |
Issue 2: Particle Formation on the Substrate or in the Chamber
Q: I am observing particle contamination in my deposition chamber and on my substrates when using BEMAS. What is the source of these particles and how can I prevent them?
A: Particle formation is a critical issue that can significantly impact device yield. The primary causes are often related to precursor decomposition or improper process conditions.
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition of BEMAS | 1. Review the deposition temperature. Aminosilanes can decompose at elevated temperatures, leading to gas-phase nucleation of particles. 2. Ensure the temperature of the delivery lines is not excessively high, which could cause premature decomposition. |
| Reaction with Residual Moisture or Oxygen | 1. Verify the integrity of your vacuum system and check for leaks. 2. Ensure that the inert gas used for purging is of high purity. 3. Perform a thorough bake-out of the chamber and delivery lines to remove adsorbed water. |
| Incomplete Purging | 1. Increase the purge time after the BEMAS pulse to ensure all non-adsorbed precursor is removed from the chamber before introducing the co-reactant. |
| Precursor Purity | 1. Ensure the BEMAS precursor is of high purity. Impurities can act as nucleation sites for particle formation. |
Quantitative Data
Table 1: Physical and Chemical Properties of this compound (BEMAS)
| Property | Value | Reference |
| Chemical Formula | (C₂H₅CH₃N)₂SiH₂ | |
| Molecular Weight | 146.31 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 134 °C | [3][4] |
| Density | 0.8 g/mL at 25 °C | [3] |
Table 2: Vapor Pressure of Related Aminosilane (B1250345) Precursors (for estimation)
| Precursor | Temperature (°C) | Vapor Pressure (Torr) | Reference |
| Bis(diethylamino)silane (BDEAS) | 20 | ~1 | [5] |
| Bis(diethylamino)silane (BDEAS) | 70 | 30 | [1][6] |
Note: The vapor pressure of BEMAS is expected to be in a similar range to BDEAS due to their structural similarity.
Experimental Protocols
Protocol 1: Standard Handling Procedure for BEMAS
This protocol outlines the necessary steps for safely handling BEMAS in a laboratory setting.
-
Preparation:
-
Ensure all work is conducted in a certified fume hood or a glovebox with an inert atmosphere (<1 ppm O₂ and H₂O).
-
All glassware and stainless steel components must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours to remove adsorbed moisture.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
-
Transferring the Precursor:
-
Use a Schlenk line or similar inert gas manifold to maintain a positive pressure of dry, inert gas (e.g., argon or nitrogen) in the BEMAS container and the receiving vessel.
-
Transfer the liquid using a cannula or a clean, dry syringe.
-
If using a syringe, ensure it is properly purged with inert gas before drawing the liquid.
-
-
Storage:
-
After use, securely seal the BEMAS container under a positive pressure of inert gas.
-
Store the container in a designated, well-ventilated, and cool location away from incompatible materials.
-
Protocol 2: Cleaning of Precursor Delivery Lines
This protocol provides a general procedure for cleaning stainless steel delivery lines that have been used with BEMAS.
-
System Purge:
-
Disconnect the BEMAS container from the delivery line.
-
Purge the delivery line with a high flow of inert gas (e.g., nitrogen) for an extended period (e.g., >30 minutes) to remove any residual precursor vapor.
-
-
Solvent Flush (if necessary and compatible with system components):
-
Caution: Ensure the chosen solvent is compatible with all wetted materials in the delivery line.
-
Introduce a suitable anhydrous solvent (e.g., high-purity hexane (B92381) or isopropanol) into the line to dissolve any condensed precursor or byproducts.
-
Flush the line thoroughly with the solvent.
-
Follow the solvent flush with another extended inert gas purge to completely dry the line.
-
-
Bake-out:
-
Heat the delivery lines to a temperature above the boiling point of the cleaning solvent but below the decomposition temperature of any potential residues (a temperature of 100-150°C is often a safe starting point).
-
Continue to purge with inert gas during the bake-out to facilitate the removal of any volatile contaminants.
-
-
Leak Check:
-
After the cleaning procedure, perform a leak check on the entire delivery system to ensure its integrity before reintroducing the precursor.
-
Mandatory Visualizations
References
Technical Support Center: Achieving Stoichiometric Silicon Nitride with Aminosilane Precursors
Disclaimer: Information regarding the use of bis(tertiary-butylamino)silane (BEMAS) for the deposition of stoichiometric silicon nitride is not widely available in current research literature. The primary application reported for BEMAS is in the atomic layer deposition (ALD) of silicon oxide[1][2].
This guide provides technical support based on processes developed for analogous aminosilane (B1250345) precursors, such as bis(diethylamino)silane (B1590842) (BDEAS) and bis(tert-butylamino)silane (BTBAS), which are commonly used for plasma-enhanced atomic layer deposition (PEALD) of silicon nitride. The principles and troubleshooting steps outlined here are expected to be highly relevant for developing a process with BEMAS.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in depositing stoichiometric silicon nitride with aminosilane precursors?
A1: The main challenges include:
-
Carbon and Oxygen Contamination: Organic ligands in the precursor can lead to carbon incorporation, while residual moisture or oxygen in the chamber can cause oxygen contamination. Low levels of carbon (14.3%) and oxygen (10.7%) have been achieved with BDEAS under optimized conditions[3].
-
Achieving the Ideal N/Si Ratio: Reaching the stoichiometric N/Si ratio of ~1.33 for Si₃N₄ can be difficult. The ratio is highly dependent on deposition temperature and plasma parameters. For instance, with BTBAS, a composition close to Si₃N₄ (N/Si = 1.4 ± 0.1) was obtained at 500°C[4].
-
Controlling Film Properties: Properties such as refractive index, film density, and wet etch rate are sensitive to process parameters. For high-quality films, a refractive index close to 2.0 is desirable[5].
-
Hydrogen Impurities: Aminosilane precursors contain Si-H and N-H bonds, which can lead to hydrogen incorporation in the film, affecting its dielectric properties and density.
Q2: What is a typical deposition temperature range for PEALD of silicon nitride using aminosilane precursors?
A2: PEALD processes for silicon nitride using precursors like BDEAS and BTBAS are typically performed at low to moderate temperatures, generally ranging from 150°C to 400°C. Higher temperatures within this range (e.g., 400°C) often yield films with better purity, higher density, and properties closer to stoichiometric Si₃N₄[3][4][6].
Q3: How does plasma exposure time affect film quality?
A3: Longer plasma exposure times generally improve film quality by more effectively removing precursor ligands and promoting the formation of Si-N bonds. This leads to higher film density, a higher refractive index, and lower carbon and hydrogen content. However, excessively long exposure can lead to ion-induced damage or a decrease in growth per cycle (GPC). An optimized exposure of 6 seconds for N₂ plasma was found to be effective for BDEAS[3].
Q4: Can I achieve stoichiometric silicon nitride without a plasma-enhanced process?
A4: Thermal ALD of silicon nitride using aminosilane precursors is challenging because the thermal energy alone is often insufficient to break the Si-H and N-H bonds and fully react the precursor with the nitrogen source (like ammonia). Plasma-enhanced processes (PEALD) are generally required to provide the necessary activation energy at lower temperatures, making them the standard method for these precursors[6][7].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Refractive Index (RI < 1.9) | 1. High oxygen or carbon content.2. Low film density.3. High hydrogen content. | 1. Check for leaks in the deposition chamber. Perform a bake-out.2. Increase deposition temperature[3].3. Increase N₂ plasma exposure time or power to enhance ligand removal[4].4. Optimize precursor and purge times to avoid CVD-like reactions. |
| High Carbon Content (>5 at.%) | 1. Incomplete reaction of precursor ligands.2. Insufficient plasma power or exposure time.3. Deposition temperature is too low. | 1. Increase N₂ plasma exposure time[3].2. Increase plasma power.3. Increase the substrate temperature. Carbon contamination in BTBAS films increased from <2% to ~10% when the temperature was lowered from 400°C to 200°C[7]. |
| High Wet Etch Rate (e.g., in dilute HF) | 1. Low film density.2. Non-stoichiometric composition (Si-rich or N-rich).3. High impurity levels (C, O, H). | 1. Increase deposition temperature. Films deposited with BTBAS at ≥400°C showed low wet-etch rates of ~1 nm/min[4].2. Increase plasma exposure time and/or pressure to improve film densification[4].3. Use a different precursor, such as DSBAS, which has shown lower wet etch rates than BTBAS under similar conditions[8][9]. |
| Low Growth Per Cycle (GPC) | 1. Incomplete precursor adsorption.2. Steric hindrance from bulky precursor ligands.3. Low deposition temperature. | 1. Increase precursor pulse time to ensure saturation.2. Increase deposition temperature to enhance surface reactions.3. Consider a precursor with less bulky ligands if steric hindrance is a known issue. |
| Film Peeling or High Stress | 1. High intrinsic stress in the deposited film.2. Poor adhesion to the substrate. | 1. For LPCVD, a high tensile stress (>800 MPa) is common for stoichiometric nitride[5]. Consider depositing a low-stress nitride if stoichiometry is not critical.2. Ensure the substrate surface is properly cleaned before deposition.3. Introduce a post-deposition annealing step to relieve stress. |
Data Presentation
Table 1: Typical PEALD Process Parameters for Aminosilane Precursors
| Parameter | BDEAS | BTBAS | General Recommendation for BEMAS |
| Substrate Temperature | 150 - 400°C[3][6] | 200 - 500°C[4][7] | Start exploration at 250 - 400°C. |
| Precursor Pulse Time | Varies with reactor geometry | 0.1 - 2.0 s | Start with 1.0 s and test for saturation. |
| Purge Time | >5 s | >5 s | Start with 10 s to ensure adequate purging. |
| Reactant | N₂ Plasma | N₂ Plasma | N₂ Plasma is the standard co-reactant. |
| Plasma Exposure Time | 6 s (optimized)[3] | 5 - 20 s | Start with 10 s and optimize. |
| Plasma Power | Varies with reactor type | 100 - 300 W | Dependent on reactor; start at a moderate power (e.g., 200 W). |
| Pressure | Atmospheric or Low Pressure[6] | 13 - 40 mTorr[4] | Dependent on system; typically in the mTorr range for low-pressure PEALD. |
Table 2: Resulting Film Properties for Aminosilane Precursors
| Property | BDEAS | BTBAS | Target for Stoichiometric Si₃N₄ |
| Refractive Index (@~633nm) | ~1.92[3] | 1.96 (at 500°C)[4] | ~2.00[5] |
| N/Si Ratio | 0.963 (at 400°C)[3] | 1.4 (at 500°C)[4] | ~1.33 |
| Film Density | Not specified | 2.8 - 2.9 g/cm³ (at 400-500°C)[4][7] | 3.1 g/cm³[10] |
| Carbon Content | 14.3 at.% (at 400°C)[3] | <2 at.% (at 400°C)[7] | As low as possible (<1 at.%). |
| Oxygen Content | 10.7 at.% (at 400°C)[3] | ~1-2 at.% | As low as possible (<1 at.%). |
| Growth Per Cycle (GPC) | 0.19 - 0.31 Å[6] | ~1.0 Å | Typically 0.5 - 1.5 Å. |
Experimental Protocols
Protocol 1: PEALD of Silicon Nitride Using an Aminosilane Precursor
This protocol provides a general methodology for depositing silicon nitride films using a precursor like BEMAS in a plasma-enhanced atomic layer deposition system.
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure (e.g., Piranha clean or RCA clean for silicon wafers) to remove organic and metallic contaminants.
-
Perform a brief dip in dilute hydrofluoric acid (HF) to remove the native oxide layer, followed by a deionized water rinse and nitrogen blow-dry.
-
Immediately load the substrate into the ALD reactor load-lock to minimize re-oxidation.
-
-
System Preparation:
-
Heat the precursor (BEMAS) bubbler to a stable temperature (e.g., 40-70°C) to ensure adequate vapor pressure.
-
Heat the reactor walls and precursor delivery lines to a temperature at least 20°C higher than the bubbler to prevent condensation.
-
Pump the reactor chamber down to its base pressure (e.g., <10⁻⁶ Torr).
-
-
Deposition Cycle:
-
Heat the substrate to the desired deposition temperature (e.g., 350°C).
-
The PEALD process consists of a sequence of four steps, repeated for the desired number of cycles to achieve the target film thickness.
-
Step 1: Precursor Pulse: Introduce BEMAS vapor into the chamber for a set duration (e.g., 1.0 s) to allow for self-limiting chemisorption onto the substrate surface.
-
Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) for a set duration (e.g., 10 s) to remove any unreacted precursor and gaseous byproducts.
-
Step 3: Plasma Exposure: Introduce N₂ gas and strike a plasma for a set duration (e.g., 10 s) to react with the adsorbed precursor layer, forming a layer of silicon nitride.
-
Step 4: Purge 2: Purge the chamber with the inert gas (e.g., 10 s) to remove plasma byproducts and unreacted nitrogen species.
-
-
-
Process Completion:
-
After the final cycle, stop the gas flows and cool the substrate under vacuum or in an inert atmosphere.
-
Remove the substrate from the reactor for characterization.
-
-
Characterization:
-
Measure film thickness and refractive index using spectroscopic ellipsometry.
-
Determine elemental composition and stoichiometry (N/Si ratio, C, and O content) using X-ray Photoelectron Spectroscopy (XPS).
-
Assess film density using X-ray Reflectivity (XRR).
-
Evaluate the wet etch rate in a dilute HF solution (e.g., 100:1 dHF).
-
Mandatory Visualizations
Caption: Experimental workflow for a single Plasma-Enhanced Atomic Layer Deposition (PEALD) cycle.
Caption: A decision tree for troubleshooting common issues in silicon nitride deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. svc.org [svc.org]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. mtl.mit.edu [mtl.mit.edu]
- 5. svmi.com [svmi.com]
- 6. Atmospheric-pressure plasma-enhanced spatial atomic layer deposition of silicon nitride at low temperature [journal.atomiclayerdeposition.com]
- 7. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 8. swb.skku.edu [swb.skku.edu]
- 9. Plasma Enhanced Atomic Layer Deposition of Silicon Nitride for Two Different Aminosilane Precursors Using Very High Frequency (162 MHz) Plasma Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. memsnet.org [memsnet.org]
BEMAS ALD for Surface Passivation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Bis(ethyl-methyl-amino)silane (BEMAS) for Atomic Layer Deposition (ALD) of silicon oxide (SiO₂) for surface passivation applications. This guide includes troubleshooting for common experimental issues, frequently asked questions, detailed experimental protocols, and key process data.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the BEMAS ALD process in a question-and-answer format.
Question: Why is my SiO₂ growth rate significantly lower than expected or non-existent?
Answer: A low or negligible growth rate is a common issue that can stem from several factors:
-
Incorrect Reactant: BEMAS requires a strong oxidizing agent and will not react with water (H₂O).[1][2] Ensure you are using ozone (O₃) as the co-reactant.
-
Low Deposition Temperature: The ALD temperature window for BEMAS with ozone is typically between 250°C and 350°C.[1] Below 250°C, the reaction becomes incomplete, leading to a sharp decrease in the growth rate.[1]
-
Inadequate Precursor/Reactant Exposure: If the pulse times for BEMAS or ozone are too short, the substrate surface will not be fully saturated, resulting in a lower growth per cycle (GPC). It is crucial to perform saturation curve experiments to determine the optimal pulse times for your specific reactor configuration.
-
Precursor Delivery Issues: Aminosilane (B1250345) precursors can be sensitive to handling and delivery conditions. Check for the following:
-
Clogged Lines: Ensure the precursor delivery lines are heated to prevent condensation and are free from any blockages.
-
Precursor Degradation: Prolonged heating can degrade the precursor. It is advisable to cool down the BEMAS canister when the ALD system is not in use for extended periods.
-
Carrier Gas Flow: Verify that the inert carrier gas (e.g., Argon or Nitrogen) flow rate is correctly set to transport the precursor vapor into the chamber.
-
Question: The deposited SiO₂ film exhibits poor uniformity across the substrate. What could be the cause?
Answer: Non-uniformity is often an indication of a non-ideal ALD process. Potential causes include:
-
Insufficient Purge Times: If the purge times after the BEMAS or ozone pulses are too short, reactants can mix in the gas phase, leading to Chemical Vapor Deposition (CVD)-like growth, which is less conformal and uniform than true ALD.
-
Reactor Flow Dynamics: The geometry of your reactor and the flow patterns of the gases can lead to uneven distribution of the precursors. This may require optimization of the overall process pressure and gas flow rates.
-
Temperature Gradients: Ensure that the substrate heater provides a uniform temperature across the entire substrate. Temperature variations can lead to different growth rates in different areas.
Question: My SiO₂ films have high levels of carbon or nitrogen impurities. How can I reduce them?
Answer: Carbon and nitrogen impurities in films grown from aminosilane precursors are a known issue.[1] Here are some strategies to minimize them:
-
Optimize Purge Times: Lengthening the purge times can help to more effectively remove residual precursor molecules and reaction byproducts from the chamber.
-
Sufficient Ozone Dose: Ensure a sufficient dose of ozone in each cycle to promote complete combustion of the ethyl-methyl-amino ligands from the BEMAS precursor.
-
Deposition Temperature: Operating within the optimal ALD temperature window (250°C - 350°C) is crucial.[1] Temperatures that are too low may result in incomplete ligand removal.
Question: The passivated surface shows a high leakage current. What is the likely cause and solution?
Answer: High leakage current in ALD-deposited SiO₂ can be attributed to several factors:
-
Film Density: Low film density can create pathways for current leakage. Operating at the optimal deposition temperature can improve film density. The mass density of SiO₂ films from BEMAS ALD at 320°C has been reported to be around 2.146 g/cm³.[1]
-
Impurities: As mentioned above, carbon and nitrogen impurities can create defects in the film that contribute to leakage current.
-
Interface Quality: A poor interface between the silicon substrate and the SiO₂ layer can lead to a high density of interface traps, which can contribute to leakage. Ensure proper pre-deposition cleaning of the substrate.
-
Post-Deposition Annealing: A post-deposition anneal (PDA) in an inert atmosphere (e.g., N₂) can help to densify the film, reduce defects, and improve the interface quality, thereby reducing leakage current.
Frequently Asked Questions (FAQs)
Q1: What is the recommended co-reactant for BEMAS ALD?
A1: Ozone (O₃) is the recommended co-reactant for BEMAS ALD. BEMAS does not react with water (H₂O), which is a common co-reactant for other ALD processes.[1][2] The strong oxidizing power of ozone is necessary to break the Si-H bonds in the adsorbed BEMAS precursor.[1]
Q2: What is the typical ALD temperature window for BEMAS?
A2: The established ALD temperature window for BEMAS with ozone is between 250°C and 350°C.[1] Within this range, a constant growth rate can be achieved.
Q3: What safety precautions should be taken when handling BEMAS?
A3: BEMAS is a flammable and moisture-sensitive precursor. It is important to handle it under an inert atmosphere (e.g., in a glovebox). Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure that the ALD system and precursor handling areas are well-ventilated.
Q4: Is a post-deposition anneal necessary for BEMAS ALD passivation layers?
A4: Yes, a post-deposition anneal is highly recommended. Annealing in an inert gas like nitrogen or a forming gas can help to densify the film, reduce defect density, and improve the quality of the interface between the SiO₂ and the substrate. This can significantly enhance the passivation quality.
Q5: How can the quality of the surface passivation be characterized?
A5: The quality of the surface passivation can be quantified by measuring the effective minority carrier lifetime (τ_eff). From this, the surface recombination velocity (SRV) can be calculated, which is a direct measure of the passivation quality. Other important parameters to characterize are the fixed charge density (Q_f) and the interface trap density (D_it), which can be determined from capacitance-voltage (C-V) measurements on a metal-insulator-semiconductor (MIS) capacitor structure.
Quantitative Data Presentation
The following tables summarize key quantitative data for the BEMAS ALD process based on available literature.
Table 1: BEMAS ALD Process Parameters
| Parameter | Value | Reference |
| Precursor | Bis(ethyl-methyl-amino)silane (BEMAS) | [1][2] |
| Co-reactant | Ozone (O₃) | [1][2] |
| ALD Temperature Window | 250 - 350 °C | [1] |
| Typical Deposition Temp. | 320 °C | [1] |
| Typical Process Pressure | 2 Torr | [1] |
| Typical BEMAS Pulse | 1 second | [1] |
| Typical BEMAS Purge | 2 seconds | [1] |
| Typical Ozone Pulse | 0.5 seconds | [1] |
| Typical Ozone Purge | 4 seconds | [1] |
| Carrier Gas | Argon (Ar) | [1] |
Table 2: Film Properties of BEMAS ALD SiO₂
| Property | Value | Deposition Conditions | Reference |
| Growth per Cycle (GPC) | ~0.1 nm/cycle | 320°C, 2 Torr | [1] |
| Mass Density | 2.146 g/cm³ | 320°C | [1] |
| Surface Roughness (RMS) | 0.13 nm | 320°C | [1] |
| Carbon & Nitrogen Impurity | < 0.5% | 320°C | [1] |
Experimental Protocols
This section provides a detailed methodology for silicon surface passivation using BEMAS ALD.
1. Substrate Preparation (Silicon Wafer Cleaning)
A thorough cleaning of the silicon wafer is critical to achieve a high-quality interface and effective passivation.
-
Solvent Clean:
-
Immerse the wafer in an acetone (B3395972) bath at 50-55°C for 10 minutes to remove organic residues.
-
Transfer the wafer to a methanol (B129727) bath for 5 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
-
RCA-1 Clean:
-
Prepare a solution of DI water, ammonium (B1175870) hydroxide (B78521) (NH₄OH), and hydrogen peroxide (H₂O₂) in a 5:1:1 ratio.
-
Heat the solution to 70-80°C.
-
Immerse the wafer in the heated RCA-1 solution for 10-15 minutes to remove any remaining organic contaminants.
-
Rinse the wafer extensively with DI water.
-
-
Oxide Removal (HF Dip):
-
Dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF in DI water) for 1-2 minutes to remove the native oxide layer and create a hydrogen-terminated surface.
-
Rinse the wafer with DI water.
-
-
Drying:
-
Dry the wafer using a nitrogen (N₂) gun.
-
Immediately load the cleaned wafer into the ALD reactor to minimize re-oxidation of the surface.
-
2. BEMAS ALD Process
-
System Preparation:
-
Heat the ALD reactor to the desired deposition temperature (e.g., 320°C).
-
Heat the BEMAS precursor canister to maintain a stable vapor pressure (typically held at room temperature as BEMAS has a high vapor pressure).[1]
-
Ensure the ozone generator is operational and the delivery lines are purged.
-
-
Deposition Cycle:
-
Execute the desired number of ALD cycles to achieve the target film thickness. A typical cycle consists of four steps:
-
BEMAS Pulse: Introduce BEMAS vapor into the reactor (e.g., 1 second).
-
Purge 1: Purge the reactor with an inert gas (e.g., Ar for 2 seconds) to remove unreacted BEMAS and byproducts.
-
Ozone Pulse: Introduce ozone into the reactor (e.g., 0.5 seconds).
-
Purge 2: Purge the reactor with the inert gas (e.g., Ar for 4 seconds) to remove unreacted ozone and byproducts.
-
-
-
Process Monitoring:
-
If available, use in-situ characterization techniques like spectroscopic ellipsometry to monitor film growth in real-time.
-
3. Post-Deposition Annealing (PDA)
-
Unload: Once the deposition is complete, cool down the reactor under an inert atmosphere and unload the wafer.
-
Annealing:
-
Transfer the wafer to a furnace or rapid thermal annealing (RTA) system.
-
Anneal the wafer in a nitrogen (N₂) or forming gas (N₂/H₂) atmosphere at a temperature between 400°C and 600°C for 10-30 minutes. The optimal annealing temperature and time should be determined experimentally for your specific application.
-
Visualizations
Caption: A flowchart illustrating the key stages of the BEMAS ALD surface passivation process.
Caption: A decision tree outlining troubleshooting steps for common BEMAS ALD issues.
References
Technical Support Center: Post-Deposition Annealing of Thin Films
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-deposition annealing?
A1: Post-deposition annealing is a heat treatment process applied to thin films after their initial deposition. The main goals are to improve the film's crystalline quality, relieve internal stresses, modulate optical and electrical properties, and enhance overall device performance and stability.[1][2]
Q2: How does annealing temperature affect the film's properties?
A2: Annealing temperature is a critical parameter that can significantly alter a film's properties. Increasing the temperature can promote grain growth and improve crystallinity.[2][3] However, excessively high temperatures can lead to detrimental effects such as film decomposition, surface roughening, or unwanted phase transformations.[4][5]
Q3: What is the role of the annealing atmosphere?
A3: The annealing atmosphere prevents unwanted chemical reactions, such as oxidation, at the film's surface.[1][6][7] Inert atmospheres, like nitrogen (N₂) or argon (Ar), are commonly used.[8][9] In some cases, a reactive atmosphere, such as oxygen (O₂), may be intentionally used to achieve specific film properties.[7]
Q4: How long should the annealing process be?
A4: The optimal annealing time, or dwell time, depends on the material system and the desired outcome. Longer annealing times can allow for more complete crystalline restructuring but may also lead to excessive grain growth or diffusion-related issues.[5] Shorter times may not be sufficient to achieve the desired changes.
Troubleshooting Guide
This guide addresses common issues encountered during the post-deposition annealing of thin films.
Issue 1: Inconsistent or Non-uniform Film Properties
Possible Causes:
-
Non-uniform loading of samples in the furnace.[1]
-
Inconsistent gas flow within the annealing chamber.
Solutions:
-
Furnace Calibration: Regularly calibrate the furnace to ensure uniform heating.[6]
-
Sample Placement: Optimize the arrangement of samples to ensure consistent exposure to heat and the annealing atmosphere.[1]
-
Gas Flow Optimization: Adjust the gas flow dynamics to promote a uniform atmosphere around all samples.
// Nodes A [label="Inconsistent Film Properties", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Uneven Heating", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Non-uniform Sample Loading", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Inconsistent Gas Flow", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Calibrate Furnace", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Optimize Sample Placement", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Adjust Gas Flow", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Caused by"]; A -> C [label="Caused by"]; A -> D [label="Caused by"]; B -> E [label="Solved by"]; C -> F [label="Solved by"]; D -> G [label="Solved by"]; } caption { label = "Troubleshooting Inconsistent Film Properties"; fontsize = 12; fontname = "Arial"; }
Issue 2: Surface Defects (e.g., Oxidation, Pitting, Cracking)
Possible Causes:
-
Improper control of the annealing atmosphere, leading to oxidation.[1][6]
-
Contamination within the furnace or on the sample surface.[6]
-
Excessive thermal stress due to rapid heating or cooling rates.
Solutions:
-
Atmosphere Control: Ensure a clean and controlled furnace atmosphere. Use high-purity inert gases to prevent oxidation.[1][6]
-
Cleanliness: Maintain a clean work environment and thoroughly clean substrates and the furnace chamber before annealing.[6]
-
Ramp Rate Control: Implement gradual heating and cooling ramps to minimize thermal shock and stress.
// Nodes A [label="Surface Defects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Poor Atmosphere Control", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Contamination", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Thermal Stress", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Use High-Purity Gas", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Maintain Cleanliness", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Control Ramp Rates", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Caused by"]; A -> C [label="Caused by"]; A -> D [label="Caused by"]; B -> E [label="Solved by"]; C -> F [label="Solved by"]; D -> G [label="Solved by"]; } caption { label = "Troubleshooting Surface Defects"; fontsize = 12; fontname = "Arial"; }
Issue 3: Film Delamination or Poor Adhesion
Possible Causes:
-
High internal stress in the film.
-
Insufficient surface energy of the substrate.
-
Contamination at the film-substrate interface.
Solutions:
-
Stress Reduction: Optimize annealing temperature and ramp rates to minimize stress.
-
Substrate Preparation: Ensure the substrate surface is clean and has appropriate surface energy for good adhesion.
-
Adhesion Layer: Consider the use of a thin adhesion-promoting layer between the substrate and the film.
Quantitative Data Summary
The following tables summarize typical annealing parameters and their effects on film properties, compiled from studies on various materials.
Table 1: Influence of Annealing Temperature on Film Properties
| Material System | Annealing Temperature (°C) | Observed Effects |
| ZrO₂ | 300 - 500 | Increased crystallinity and crystallite size with temperature.[2] |
| Co Thin Films | 300 - 800 | Phase transformation from hcp to fcc at higher temperatures.[3] |
| CoFeY | 100 - 300 | Increased magnetic susceptibility and decreased electrical resistivity.[9] |
| a-Si:H | 400 - 1000 | Decrease in film thickness at higher temperatures.[8] |
| Borazine-based hBN | 1000 - 1600 | Improved conversion to hBN, but significant film thickness reduction at higher temperatures.[5] |
Table 2: Effect of Annealing Atmosphere on Film Characteristics
| Material System | Annealing Atmosphere | Key Outcomes |
| a-IGZO TFTs | Air, N₂, O₂, Vacuum | N₂ and vacuum atmospheres led to improved bias stress stability.[7] O₂ and air resulted in larger threshold voltage.[7] |
| CoFeY | Argon (Ar) | Used to prevent oxidation during annealing.[9] |
| a-Si:H | Nitrogen (N₂) | Provided an inert environment for high-temperature annealing.[8] |
| Beta SiC | Helium (He) | Utilized to inhibit decomposition at very high temperatures.[4] |
Experimental Protocols
General Post-Deposition Annealing Protocol
This protocol outlines a general procedure for post-deposition annealing. Specific parameters should be optimized for the material system and desired outcomes.
-
Sample Preparation:
-
Ensure the thin film samples are clean and free of any surface contaminants.
-
Place the samples in a suitable, clean sample holder (e.g., quartz boat).
-
-
Furnace Setup:
-
Load the samples into the center of the furnace to ensure uniform heating.
-
Seal the furnace chamber and purge with a high-purity inert gas (e.g., N₂ or Ar) for a sufficient time to remove residual air and moisture.
-
-
Annealing Cycle:
-
Set the desired annealing temperature, ramp rates (heating and cooling), and dwell time.
-
Initiate the heating sequence. A typical ramp rate is 5-10 °C/min to minimize thermal shock.
-
Maintain the set annealing temperature for the specified dwell time.
-
After the dwell time, cool the furnace down to room temperature at a controlled rate.
-
-
Sample Removal:
-
Once the furnace has cooled to room temperature, vent the chamber and carefully remove the samples.
-
// Nodes A [label="Start: Sample Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Furnace Setup & Purge", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Heating Ramp", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Annealing Dwell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Cooling Ramp", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="End: Sample Removal", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label = "General Post-Deposition Annealing Workflow"; fontsize = 12; fontname = "Arial"; }
Key Characterization Techniques
-
X-Ray Diffraction (XRD): To analyze the crystal structure, phase, and crystallinity of the films.[2][3]
-
Scanning Electron Microscopy (SEM): To investigate the surface morphology and microstructure.[2]
-
Atomic Force Microscopy (AFM): To quantify surface roughness and topography.
-
UV-Visible Spectroscopy: To determine the optical properties, such as transmittance and band gap.[2]
-
Four-Point Probe: To measure the electrical resistivity of the films.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition and bonding states at the film surface.[7]
References
- 1. eoxs.com [eoxs.com]
- 2. Effect of Annealing Temperature on the Structural and Optical Properties of ZrO2 Thin Films [journal.mrs-k.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. A Study on the Effects of High Temperature Annealing of Borazine Based hBN Films - Blacklight [etda.libraries.psu.edu]
- 6. eoxs.com [eoxs.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Annealing and Film Thickness on the Specific Properties of Co40Fe40Y20 Films - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BEMAS and BDEAS for Silicon Dioxide Atomic Layer Deposition
In the pursuit of fabricating advanced semiconductor devices, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is paramount. Atomic Layer Deposition (ALD) stands out as a key enabling technology, offering exceptional conformity and atomic-level thickness control. The choice of precursor is a critical factor in the ALD process, directly influencing film properties and process parameters. This guide provides a detailed comparison of two widely used aminosilane (B1250345) precursors for SiO₂ ALD: Bis(ethylmethylamino)silane (BEMAS) and Bis(diethylamino)silane (BDEAS).
This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development and related fields who utilize thin-film deposition technologies.
Performance Comparison: BEMAS vs. BDEAS
Both BEMAS and BDEAS are favored for their high vapor pressure and thermal stability, making them suitable for ALD processes. The selection between the two often depends on the specific requirements of the application, such as the desired deposition temperature and film characteristics.
Quantitative Data Summary
The following tables summarize the key performance metrics for SiO₂ ALD using BEMAS and BDEAS with different oxidants.
Table 1: Comparison of Thermal ALD using Ozone (O₃)
| Parameter | BEMAS with O₃ | BDEAS with O₃ |
| Deposition Temperature | 250 - 350 °C[1] | 250 - 350 °C[2][3] |
| Growth Per Cycle (GPC) | ~0.1 nm/cycle[4] | ~0.10 nm/cycle[2][3] |
| Film Density | ~2.15 g/cm³[1] | Not explicitly reported |
| Refractive Index | Not explicitly reported | Not explicitly reported |
| Impurity Content (C, N) | < 0.5 at.%[1] | Low carbon and nitrogen expected[2] |
Table 2: Comparison of Plasma-Enhanced ALD (PEALD) using Oxygen (O₂) Plasma
| Parameter | BEMAS with O₂ Plasma | BDEAS with O₂ Plasma |
| Deposition Temperature | Not widely reported | 100 - 250 °C[2][5] |
| Growth Per Cycle (GPC) | Not widely reported | 0.12 - 0.14 nm/cycle[2][5] |
| Film Density | Not widely reported | ~2.1 g/cm³[2] |
| Refractive Index | Not widely reported | ~1.46 (at 633 nm)[2] |
| Impurity Content (C, N) | Not widely reported | < 1 at.%[2] |
Experimental Methodologies
The following sections detail typical experimental protocols for SiO₂ ALD using BEMAS and BDEAS.
Thermal ALD with Ozone
A typical thermal ALD process for SiO₂ deposition using either BEMAS or BDEAS and ozone involves the following steps:
-
Substrate Preparation: Silicon wafers are cleaned to remove organic and native oxide layers.
-
ALD Reactor Conditions:
-
Deposition Cycle:
-
Step 1: Precursor Pulse: BEMAS or BDEAS vapor is introduced into the reactor for a specific duration (e.g., 1.0 second).[1]
-
Step 2: Purge: The reactor is purged with an inert gas (e.g., Ar or N₂) for a set time (e.g., 2.0 seconds) to remove unreacted precursor and byproducts.[1]
-
Step 3: Oxidant Pulse: Ozone (O₃) is pulsed into the reactor (e.g., 0.5 seconds).[1]
-
Step 4: Purge: The reactor is purged again with the inert gas (e.g., 4.0 seconds) to remove unreacted ozone and byproducts.[1][2]
-
-
Film Growth: The deposition cycle is repeated until the desired film thickness is achieved.
-
Characterization: Film thickness and refractive index are typically analyzed using spectroscopic ellipsometry. Chemical composition can be determined by X-ray Photoelectron Spectroscopy (XPS).[2]
Plasma-Enhanced ALD with O₂ Plasma (BDEAS)
For lower temperature deposition, PEALD with BDEAS is a common choice:
-
Substrate Preparation: Similar to thermal ALD, silicon wafers are appropriately cleaned.
-
ALD Reactor Conditions:
-
Deposition Cycle:
-
Step 1: BDEAS Pulse: BDEAS vapor is introduced into the reactor.
-
Step 2: Purge: The reactor is purged with an inert gas.
-
Step 3: O₂ Plasma: An oxygen plasma is generated in the reactor to oxidize the precursor layer.
-
Step 4: Purge: A final purge removes any remaining reactants and byproducts.
-
-
Film Growth: The cycle is repeated to build the film to the target thickness.
-
Characterization: Standard film analysis techniques are employed to determine thickness, refractive index, and composition.
Visualizing the Processes
To better illustrate the experimental workflows and logical relationships, the following diagrams are provided.
Concluding Remarks
Both BEMAS and BDEAS are effective precursors for the ALD of high-quality SiO₂ films. The choice between them is dictated by the specific process requirements.
-
BEMAS has been demonstrated to produce low-impurity SiO₂ films via thermal ALD with ozone, exhibiting a well-defined ALD temperature window.[1]
-
BDEAS is a versatile precursor suitable for both thermal and plasma-enhanced ALD processes.[2][6] PEALD with BDEAS offers the advantage of lower deposition temperatures, which is crucial for temperature-sensitive substrates.[2][5]
The provided data and experimental protocols serve as a valuable resource for researchers and professionals in selecting the appropriate precursor and process parameters for their specific SiO₂ deposition needs. Further optimization of process parameters may be necessary to achieve desired film properties for a particular application.
References
- 1. svc.org [svc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BALD Engineering - Born in Finland, Born to ALD: BDEAS - a versaitile ALD precursor for high quality dilectric films in leading edge semiconductor applications [blog.baldengineering.com]
A Comparative Guide to Precursors for Silicon Nitride Deposition: BEMAS vs. BTBAS
For researchers, scientists, and professionals in drug development, the selection of appropriate precursors is critical for the deposition of high-quality silicon nitride (SiN) thin films, a material integral to advanced semiconductor devices and encapsulation layers. This guide provides a detailed comparison of two aminosilane (B1250345) precursors: Bis(tert-butylamino)silane (BTBAS) and a potential alternative, Bis(ethylmethylamino)silane (BEMAS).
While extensive research has been conducted on the use of BTBAS for SiN deposition, leading to well-characterized processes and film properties, publicly available experimental data on the use of BEMAS for the same application is notably scarce. Most of the existing literature on BEMAS focuses on the deposition of silicon oxide. Therefore, this guide will primarily present a comprehensive overview of the performance of BTBAS, supplemented by a qualitative comparison with BEMAS based on the characteristics of structurally similar aminosilane precursors.
Bis(tert-butylamino)silane (BTBAS): A Well-Established Precursor for SiN Deposition
BTBAS is a widely utilized precursor in both Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD) processes for depositing high-quality silicon nitride films at relatively low temperatures.
Quantitative Performance Data for BTBAS in SiN Deposition
The following tables summarize key deposition parameters and resulting film properties for SiN films deposited using BTBAS via PEALD and LPCVD.
Table 1: PEALD of Silicon Nitride Using BTBAS and N₂ Plasma
| Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Refractive Index | Mass Density (g/cm³) | N/Si Ratio | Wet Etch Rate (nm/min) in dilute HF | Carbon Content (at.%) |
| 100 | ~0.6 | - | - | ~0.8 | High | - |
| 200 | ~0.6 | ~1.85 | ~2.5 | <0.8 | Moderate | Increased |
| 300 | ~0.6 | ~1.90 | ~2.7 | ~0.8 | Low | Decreased |
| 400 | ~0.5 | ~1.95 | ~2.8 | ~1.3 | ~0.2-1 | <2 |
| 500 | ~0.4 | ~1.96 | ~2.9 | ~1.4 | <1 | Low |
Table 2: LPCVD of Silicon Nitride Using BTBAS and Ammonia (B1221849) (NH₃)
| Deposition Temperature (°C) | Deposition Rate (Å/min) | Refractive Index | Film Stress (MPa) | Carbon Incorporation | Hydrogen Incorporation |
| 550-600 | 4-30 | - | Higher than DCS-based nitride | Substantial | Substantial |
| 600-675 | - | - | - | Tunable | Tunable |
Experimental Protocols for BTBAS SiN Deposition
PEALD of SiN using BTBAS and N₂ Plasma:
-
Substrate Preparation: The substrate is loaded into the ALD reactor chamber.
-
Precursor Pulse: A pulse of BTBAS vapor is introduced into the chamber, where it chemisorbs onto the substrate surface.
-
Purge: The chamber is purged with an inert gas (e.g., Ar or N₂) to remove any unreacted BTBAS and gaseous byproducts.
-
Plasma Exposure: A nitrogen (N₂) plasma is introduced into the chamber. The reactive nitrogen species react with the chemisorbed BTBAS layer to form a silicon nitride film.
-
Purge: The chamber is purged again with an inert gas to remove reaction byproducts.
-
Repeat Cycles: Steps 2-5 are repeated to achieve the desired film thickness.
LPCVD of SiN using BTBAS and Ammonia (NH₃):
-
Substrate Loading: Wafers are loaded into a vertical batch furnace.
-
Process Conditions: The furnace is brought to the desired deposition temperature (typically 550-600°C) and pressure.
-
Gas Flow: BTBAS and ammonia (NH₃) are introduced into the furnace.
-
Deposition: The precursors react on the substrate surface to deposit a silicon nitride film.
-
Process Completion: After the desired deposition time, the gas flow is stopped, and the furnace is cooled down.
PEALD Workflow for SiN Deposition using BTBAS
Caption: A diagram illustrating the sequential steps in a typical PEALD cycle for silicon nitride deposition using BTBAS.
This compound (BEMAS): An Alternative with Limited Data for SiN
As previously mentioned, there is a significant lack of published experimental data specifically detailing the use of BEMAS for SiN deposition. Most available research on BEMAS focuses on its application in depositing silicon oxide films, typically using ozone (O₃) as the oxidant.
Hypothetical PEALD Reaction Pathway for an Aminosilane Precursor
Caption: A simplified representation of a possible surface reaction mechanism during PEALD of silicon nitride using an aminosilane precursor.
Comparative Analysis: BEMAS vs. BTBAS
Due to the absence of direct experimental data for BEMAS in SiN deposition, a direct quantitative comparison with BTBAS is not feasible at this time. However, a qualitative comparison can be drawn by considering the properties of a structurally similar precursor, bis(diethylamino)silane (B1590842) (BDEAS), which has been studied for SiN deposition.
-
Reactivity and Deposition Temperature: The reactivity of aminosilane precursors is influenced by the steric hindrance of the amine ligands. The tert-butyl groups in BTBAS are bulkier than the ethyl and methyl groups in BEMAS. This difference in steric hindrance could potentially influence the adsorption and reaction kinetics. Generally, less sterically hindered precursors might exhibit higher reactivity, potentially allowing for lower deposition temperatures or shorter cycle times in ALD.
-
Film Purity: Carbon and hydrogen are common impurities in SiN films deposited from organoaminosilane precursors. The composition and structure of the ligands can affect the level of impurity incorporation. Without experimental data, it is difficult to predict whether BEMAS would lead to lower or higher carbon content compared to BTBAS.
-
Film Properties: The choice of precursor can influence the final properties of the SiN film, including its density, refractive index, and etch resistance. These properties are critical for device performance and reliability.
Conclusion
BTBAS is a well-characterized and reliable precursor for the deposition of high-quality silicon nitride films via both PEALD and LPCVD, with a wealth of available data to guide process development. While BEMAS presents a potential alternative, the current lack of specific experimental data for its use in SiN deposition makes a direct performance comparison with BTBAS challenging. Further research and publication of experimental results for BEMAS in this application are necessary to fully evaluate its potential as a viable alternative to BTBAS for researchers and professionals in the field. Until such data becomes available, BTBAS remains the more established and predictable choice for SiN film deposition.
A Comparative Guide to the Electrical Properties of SiO2 Films: ALD with BEMAS Precursor vs. Thermal Oxidation
For researchers, scientists, and professionals in semiconductor and materials science, the choice of silicon dioxide (SiO₂) thin film deposition method is critical to device performance. This guide provides an objective comparison of the electrical properties of SiO₂ films produced by Atomic Layer Deposition (ALD) using Bis(ethyl-methyl-amino)silane (BEMAS) as a precursor versus those grown by conventional thermal oxidation.
While the term "BEMAS" might be misconstrued as a deposition technique, it refers to a chemical precursor, Bis(ethyl-methyl-amino)silane, utilized in ALD for depositing SiO₂ films at lower temperatures than thermal oxidation.[1][2][3] This distinction is crucial as ALD offers precise thickness control at the atomic level, a significant advantage for fabricating nanoscale devices.[3]
Comparative Analysis of Electrical Properties
The electrical characteristics of SiO₂ films are paramount for their application as gate dielectrics, insulators, and passivation layers. The following table summarizes the key electrical properties of SiO₂ films from both ALD with BEMAS and thermal oxidation, based on experimental data from various studies.
| Electrical Property | SiO₂ from ALD with BEMAS Precursor | Thermally Grown SiO₂ |
| Dielectric Constant (k) | ~5 - 9[1][2][4] | ~3.9[1] |
| Breakdown Electric Field (MV/cm) | ~10 - 14[5][6] | ~8 - 10[7] |
| Leakage Current Density | Generally higher than thermal oxide, increases continuously with voltage.[1][3] | Very low, with a sharp increase near breakdown.[1][3] |
| Interface Trap Density (Dit) (cm-2eV-1) | Can be higher, influenced by deposition temperature and post-deposition annealing. | Typically very low, in the range of 1010 to 1011 after annealing.[8] |
| Deposition/Growth Temperature (°C) | ~250 - 350[3] | ~800 - 1200[7] |
Key Observations and Discussion
SiO₂ films produced by ALD using the BEMAS precursor exhibit a notably higher dielectric constant (k-value) compared to thermal oxide.[1][4] This is a significant advantage for applications requiring high capacitance density in a small footprint. The higher k-value in ALD-SiO₂ is often attributed to the incorporation of hydroxyl (-OH) groups and a different film structure compared to the dense, stoichiometric nature of high-temperature thermal oxide.[1]
In terms of insulating properties , thermally grown SiO₂ is the established benchmark, demonstrating very low leakage currents until the breakdown voltage is approached.[1][3] ALD-SiO₂ films from BEMAS tend to show a more continuous increase in leakage current with applied voltage.[1][3] However, the breakdown field strength of ALD-SiO₂ can be comparable to or even exceed that of thermal oxide, indicating robust dielectric strength.[5][6]
The interface quality , characterized by the density of interface traps (Dit), is a critical parameter for transistor performance. Thermal oxidation, especially when followed by annealing steps, is known to produce a very clean Si/SiO₂ interface with a low Dit.[8] The interface quality of ALD-SiO₂ is highly dependent on the deposition conditions and post-processing treatments.
A significant advantage of the ALD process with BEMAS is the low deposition temperature , which is compatible with a wider range of materials and device structures that cannot withstand the high temperatures required for thermal oxidation.[3][7]
Experimental Methodologies
To ensure a comprehensive understanding, the following sections detail the typical experimental protocols for the fabrication and characterization of SiO₂ films using both methods.
Fabrication Protocols
1. SiO₂ Deposition by ALD using BEMAS and Ozone:
-
Substrate Preparation: Silicon wafers are cleaned using a standard procedure, such as an RCA clean, followed by a dip in dilute hydrofluoric acid (HF) to remove the native oxide and passivate the surface with hydrogen.[9]
-
Deposition Parameters:
-
Precursor: Bis(ethyl-methyl-amino)silane (BEMAS).
-
Oxidant: Ozone (O₃).
-
Deposition Temperature: Typically in the range of 250°C to 350°C.[3]
-
ALD Cycle: A typical cycle consists of sequential pulses of BEMAS, an inert gas purge (e.g., Ar or N₂), ozone, and another inert gas purge. For example, a cycle could be: BEMAS pulse (1 sec), Ar purge (2 sec), O₃ pulse (0.5 sec), Ar purge (4 sec).[3]
-
Film Thickness: The final film thickness is precisely controlled by the number of ALD cycles.
-
2. Thermal Oxidation of Silicon:
-
Substrate Preparation: Silicon wafers undergo a rigorous cleaning process, such as the RCA clean, to remove organic and metallic contaminants.[10] An HF dip is often performed immediately before oxidation to remove the native oxide.[9]
-
Oxidation Process:
-
Furnace: A high-temperature tube furnace with precise temperature control (±1°C) is used.[11]
-
Oxidizing Ambient:
-
Growth Temperature: Typically ranges from 800°C to 1200°C.[7]
-
Process Flow: Wafers are loaded into the hot zone of the furnace under an inert gas (e.g., N₂). The oxidizing gas is then introduced for a specific duration to achieve the target oxide thickness. The process is terminated by switching back to the inert gas, and the wafers are slowly withdrawn.[9]
-
Electrical Characterization Protocol
The electrical properties of the SiO₂ films are typically characterized by fabricating Metal-Oxide-Semiconductor (MOS) capacitors.
-
Device Fabrication: A conductive top electrode (e.g., aluminum or platinum) is deposited on the SiO₂ film, and a bottom contact is made to the silicon substrate.
-
Capacitance-Voltage (C-V) Measurements: C-V measurements are performed to determine the dielectric constant, flat-band voltage, and to extract the interface trap density.[12][13]
-
Current-Voltage (I-V) Measurements: I-V characteristics are measured to determine the leakage current density and the breakdown electric field.[14]
-
Interface Trap Density (Dit) Measurement: The interface trap density can be determined using various techniques, including the high-frequency/low-frequency C-V method or the conductance method, which analyze the response of the MOS capacitor to varying AC signal frequencies and DC biases.[12][13][15]
Experimental Workflow Diagram
Conclusion
The choice between ALD-deposited SiO₂ using a BEMAS precursor and thermally grown SiO₂ depends critically on the specific application requirements. Thermal oxidation remains the gold standard for producing SiO₂ films with the lowest leakage currents and defect densities, making it ideal for high-performance gate dielectrics where thermal budget is not a constraint. Conversely, ALD with BEMAS offers the significant advantages of low-temperature processing and atomic-scale thickness control, along with a higher dielectric constant. These features make it a compelling alternative for advanced device architectures, flexible electronics, and applications where temperature-sensitive materials are present. Researchers and engineers must weigh these trade-offs in dielectric performance against process constraints to select the optimal SiO₂ film for their needs.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. svc.org [svc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. universitywafer.com [universitywafer.com]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Oxidation [mks.com]
- 10. Silicon thermal oxidation standard processes available for 1in, 2in, 3in, 4inch, 5in, 6in, 8in and 12 in wafers Silicon thermal oxidation processes are available only for prime wafers, delivered in sealed containers - HTE Labs, sputter deposition services, thin film vacuum deposition,wafer foundry, bipolar process development, contract R&D, bipolar wafer foundry services, thin film vacuum deposition services [htelabs.com]
- 11. jkps.or.kr [jkps.or.kr]
- 12. silk.kookmin.ac.kr [silk.kookmin.ac.kr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Characterization of Interface and Bulk Traps in Ultrathin Atomic Layer-Deposited Oxide Semiconductor MOS Capacitors With HfO2/In2O3 Gate Stack by C-V and Conductance Method [frontiersin.org]
A Comparative Guide to Wet Etch Rates of Silicon Nitride (SiN) Films from Various Precursors
For researchers, scientists, and professionals in semiconductor fabrication and materials science, the selection of a silicon precursor for silicon nitride (SiN) thin-film deposition is a critical decision that directly impacts the film's properties and subsequent processing steps. This guide provides an objective comparison of the wet etch rates of SiN films grown using different common silicon precursors, supported by experimental data from peer-reviewed literature.
The choice of precursor not only influences the deposition process parameters but also fundamentally determines the resulting film's chemical composition, density, and structural integrity. These characteristics, in turn, have a significant impact on the film's wet etch rate, a key parameter for patterning and device fabrication.
Impact of Precursor on Film Properties and Etch Rate
The chemical structure of the silicon precursor affects the incorporation of elements like hydrogen and chlorine into the deposited SiN film. For instance, films grown from hydrogen-containing precursors such as silane (B1218182) (SiH₄) or dichlorosilane (B8785471) (SiH₂Cl₂) tend to have a higher hydrogen content compared to those from chlorine-heavy precursors like hexachlorodisilane (B81481) (Si₂Cl₆).[1] This incorporated hydrogen can lead to lower film density and the formation of weaker Si-H and N-H bonds, which are more susceptible to attack by etchants like hydrofluoric acid (HF) and phosphoric acid (H₃PO₄).[1] Consequently, films with higher hydrogen content or lower density typically exhibit faster etch rates.[1]
Organosilane precursors, such as bis(tert-butylamino)silane (BTBAS), can produce films with very low wet etch rates, often comparable to or lower than those achieved with high-temperature LPCVD methods.[2] This is attributed to the formation of denser films.[2] Conversely, chlorosilanes, while offering advantages in certain deposition processes, may result in films with less resistance to wet etching.[2]
Comparative Wet Etch Rate Data
The following table summarizes the wet etch rates of SiN films deposited from various precursors using different deposition methods and etchants.
| Precursor | Deposition Method | Deposition Temperature (°C) | Etchant | Wet Etch Rate (nm/min) |
| Trisilylamine (TSA) | PEALD | 300 - 400 | 100:1 HF | ~1 |
| Tris(dimethylamino)silane (TDMAS) | PEALD | 350 | 100:1 HF | 3 (as deposited), <1 (post-anneal) |
| Bis(tert-butylamino)silane (BTBAS) | PEALD | 400 | 100:1 HF | 0.2 |
| Di(sec-butylamino)silane (DSBAS) | PEALD | 300 | 100:1 HF | ≤2 |
| Silane (SiH₄) | PECVD | Not Specified | BOE (Buffered Oxide Etch) | Much higher than H₃PO₄ |
| Silane (SiH₄) | PECVD | Not Specified | Phosphoric Acid (H₃PO₄) 70-90°C | Lower than BOE |
| Dichlorosilane (SiH₂Cl₂) | ALD | 500 | 100:1 HF | Lower than SiCl₄ |
| Hexachlorodisilane (Si₂Cl₆) | Thermal ALD | 525 - 650 | Not Specified | Good etch resistance |
| Silane (SiH₄) & Ammonia (NH₃) | LPCVD | Not Specified | Phosphoric Acid (H₃PO₄) 150-180°C | 1 - 10 |
Experimental Protocols
1. SiN Film Deposition:
Silicon nitride thin films are typically deposited on silicon substrates using various chemical vapor deposition (CVD) techniques, including:
-
Low-Pressure Chemical Vapor Deposition (LPCVD): This method operates at relatively high temperatures and is performed in a horizontal or vertical tube furnace.[3]
-
Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique allows for deposition at lower temperatures (≤ 250 °C) under vacuum conditions, using a plasma to enhance the chemical reaction.[3][4]
-
Atomic Layer Deposition (ALD): ALD provides precise control over film thickness at relatively low temperatures and offers excellent conformality on high-aspect-ratio structures. ALD can be categorized into thermal ALD and plasma-enhanced ALD (PEALD).[2]
The choice of precursor and deposition method is determined by the desired film properties and the thermal budget of the overall fabrication process.
2. Wet Etch Rate Measurement:
The wet etch rate is determined through a series of steps:
-
Initial Thickness Measurement: The initial thickness of the as-deposited SiN film is measured using a non-destructive technique such as ellipsometry.
-
Etching: The substrate with the SiN film is immersed in a specific etchant solution (e.g., diluted HF, BOE, or hot phosphoric acid) for a predetermined time.[1][5] The temperature of the etchant is controlled and maintained throughout the process.[6][7]
-
Rinsing and Drying: After etching, the substrate is thoroughly rinsed with deionized water and dried with nitrogen gas.[5]
-
Final Thickness Measurement: The remaining film thickness is measured again using the same technique as in the first step.[1]
-
Calculation: The wet etch rate is calculated by dividing the difference between the initial and final thickness by the etching time.[1]
Process Workflow and Signaling Pathways
The logical flow of the experimental process, from precursor selection to the final determination of the wet etch rate, is illustrated in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Silicon Nitride Atomic Layer Deposition: A Brief Review of Precursor Chemistry [sigmaaldrich.com]
- 3. Silicon nitride - Wikipedia [en.wikipedia.org]
- 4. Silicon Nitride and Hydrogenated Silicon Nitride Thin Films: A Review of Fabrication Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. samothrace.eu [samothrace.eu]
- 6. Wet etching studies of silicon nitride thin films deposited by electron cyclotron resonance (ECR) plasma enhanced chemical vapor deposition [publica.fraunhofer.de]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Film Conformality in High-Aspect-Ratio Structures: BEMAS vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complexities of thin film deposition in high-aspect-ratio (HAR) structures, achieving uniform, or 'conformal', coating is a critical challenge. This guide provides an objective comparison of Bias-Enhanced Magnetron Sputtering (BEMAS) with leading alternative techniques—Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)—focusing on their performance in coating deep trenches and vias. The information presented is supported by experimental data to aid in the selection of the most suitable deposition method for your specific application.
Executive Summary
The conformality of a deposited film is paramount in the fabrication of advanced devices, where incomplete or non-uniform coatings within HAR features can lead to device failure. This guide evaluates the step coverage—a key metric for conformality—of BEMAS and contrasts it with the well-established methods of ALD and CVD.
Generally, Atomic Layer Deposition (ALD) is recognized for its exceptional ability to produce highly conformal films, even in structures with very high aspect ratios, due to its self-limiting surface reaction mechanism. Chemical Vapor Deposition (CVD) offers a balance between conformality and deposition rate. Bias-Enhanced Magnetron Sputtering (BEMAS), a Physical Vapor Deposition (PVD) technique, presents a more cost-effective and faster alternative, with recent advancements showing significant improvements in its conformal coating capabilities, particularly through the application of a substrate bias to direct and energize the depositing species.
Comparative Analysis of Deposition Techniques
The choice of deposition technique is a trade-off between desired film properties, geometric constraints of the substrate, and manufacturing considerations such as throughput and cost.
-
Bias-Enhanced Magnetron Sputtering (BEMAS): A PVD technique where a negative bias is applied to the substrate. This attracts ionized sputtered atoms, enhancing their directionality and energy as they arrive at the substrate. This ion bombardment can improve film density, adhesion, and, crucially, step coverage in HAR structures by promoting the redistribution of deposited material. Recent studies have shown that alternating the bias power can further enhance conformality in deep vias[1].
-
Atomic Layer Deposition (ALD): This technique involves sequential, self-limiting surface reactions of precursor gases. By separating the precursor exposures with purge steps, ALD achieves layer-by-layer growth, resulting in unparalleled conformality and thickness control at the atomic level. It is the benchmark for conformal coatings in ultra-high-aspect-ratio structures[2][3]. However, ALD processes are typically slow, which can be a limitation for high-throughput manufacturing.
-
Chemical Vapor Deposition (CVD): In CVD, precursor gases react on a heated substrate to form a solid film. The conformality of CVD films is influenced by factors such as precursor transport and surface reaction kinetics. While generally offering better step coverage than conventional PVD, achieving high conformality in very deep and narrow structures can be challenging and may require process optimization[4][5][6].
Quantitative Data Presentation
The following tables summarize experimental data on the step coverage achieved by the different deposition techniques in high-aspect-ratio structures. Step coverage is defined as the ratio of the film thickness at a specific point within the feature (e.g., bottom, sidewall) to the film thickness on the top surface, expressed as a percentage.
Table 1: Step Coverage of BEMAS (PVD with Bias) in High-Aspect-Ratio Vias
| Material | Aspect Ratio (Depth:Width) | Bias Conditions | Bottom Coverage (%) | Sidewall Coverage (Lower Part, %) | Reference |
| Barrier/Seed Layer | 10:1 | Low Bias Power | High | Moderate | [1] |
| Barrier/Seed Layer | 10:1 | High Bias Power | Low (corner sputtering) | Improved | [1] |
| Barrier/Seed Layer | 10:1 | Alternating Bias Power | Improved | Improved | [1] |
| Ti | 10:1 | RF Bias | 20 | - | [7] |
| Ti | 30:1 | RF Bias | 7 | - | [7] |
Table 2: Step Coverage of Atomic Layer Deposition (ALD)
| Material | Aspect Ratio (Depth:Width) | Deposition Temperature (°C) | Step Coverage (%) | Reference |
| Al₂O₃ | ~60:1 | - | ~100 | [2][3] |
| TiN | 20:1 | 400 | >95 | [8] |
| Pt | up to 34:1 | 300 | 100 | [9] |
| SiO₂ | ~30:1 | - | Highly Conformal |
Table 3: Step Coverage of Chemical Vapor Deposition (CVD)
| Material | Aspect Ratio (Depth:Width) | Deposition Method | Step Coverage (%) | Reference |
| Tungsten (W) | 2.2 | Fine Grain CVD | 85 | [4] |
| Tungsten Silicide (WSiₓ) | >30:1 | Low-Temperature CVD | >90 | [5] |
| Tungsten (W) | 14-15:1 | Pulsed CVD | Improved over conventional CVD | [10] |
| Silicon Nitride (SiN) | - | APCVD | Conformal | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of the key experimental procedures cited in this guide.
BEMAS Deposition of Barrier/Seed Layer in High-Aspect-Ratio TSVs
Objective: To improve the step coverage of PVD barrier and seed layers in Through-Silicon Vias (TSVs) with an aspect ratio of 10:1 (100 µm depth, 10 µm diameter)[1].
Substrate: 300 mm p-type silicon wafers with etched TSVs. A dielectric liner (TEOS or thermal oxide) is pre-deposited[1].
Deposition System: A PVD cluster tool equipped with magnetron sputtering sources.
Process Parameters:
-
Target Material: Materials for barrier (e.g., Ta, Ti) and seed (e.g., Cu) layers.
-
Sputtering Power: Maintained at a constant level for the target.
-
Working Pressure: Argon gas is introduced into the chamber to maintain a low pressure.
-
Substrate Bias: An RF bias is applied to the substrate. The key innovation is the alternation between low and high bias power during the deposition process to optimize coverage at different locations within the via[1].
Characterization:
-
Step Coverage Analysis: Cross-sectional Scanning Electron Microscopy (SEM) is used to image the deposited films within the TSVs. Film thickness is measured at the top surface, sidewalls (upper, middle, and lower parts), and bottom of the via to calculate step coverage percentages[1].
ALD of Al₂O₃ in High-Aspect-Ratio Trenches
Objective: To achieve a highly conformal Al₂O₃ coating in HAR trenches.
Substrate: Silicon wafers with patterned trenches, with aspect ratios up to ~60:1[2][3].
Deposition System: An ALD reactor capable of handling wafer-level substrates.
Process Parameters:
-
Precursors: Trimethylaluminum (TMA) and water (H₂O) are used as the aluminum and oxygen sources, respectively[12][13][14].
-
Deposition Temperature: Typically in the range of 150-300°C. For instance, a deposition temperature of 250°C has been reported[12][15].
-
ALD Cycle: A typical cycle consists of four steps:
-
TMA pulse.
-
Inert gas (e.g., N₂) purge.
-
H₂O pulse.
-
Inert gas purge.
-
-
Number of Cycles: The final film thickness is controlled by the number of ALD cycles. For example, 500 cycles can result in an approximately 50 nm thick film[12].
Characterization:
-
Conformality Assessment: Cross-sectional SEM or Transmission Electron Microscopy (TEM) is used to visualize the film uniformity within the trenches[2][3]. The high conformality of ALD means that the film thickness is nearly identical at all points on the surface.
CVD of Tungsten in High-Aspect-Ratio Contacts
Objective: To deposit a conformal tungsten film to fill high-aspect-ratio contact holes.
Substrate: Silicon wafers with patterned contact holes, often with a Ti/TiN liner.
Deposition System: A single-wafer cold-wall CVD reactor.
Process Parameters:
-
Precursors: Tungsten hexafluoride (WF₆) is the tungsten source, and it is reduced by either silane (B1218182) (SiH₄) or hydrogen (H₂)[10].
-
Deposition Temperature: Typically in the range of 300-450°C.
-
Process Pressure: The chamber pressure is maintained at a specific level to control the reaction kinetics.
-
Gas Flow Rates: The flow rates of the precursor and reducing gases are critical parameters that affect the deposition rate and film properties.
Characterization:
-
Step Coverage and Filling Analysis: Cross-sectional SEM is employed to examine the conformality of the tungsten film and to check for any voids or seams in the filled contacts[4][10].
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Conclusion
The selection of an appropriate thin film deposition technique for high-aspect-ratio structures is a critical decision that impacts device performance and manufacturing feasibility.
-
Atomic Layer Deposition (ALD) remains the gold standard for achieving near-perfect conformality, making it indispensable for the most demanding applications where film integrity within deep and narrow features is non-negotiable.
-
Chemical Vapor Deposition (CVD) provides a viable alternative with good conformality and higher deposition rates, suitable for a wide range of applications.
-
Bias-Enhanced Magnetron Sputtering (BEMAS) is emerging as a compelling option, particularly with advanced techniques like bias power alternation, offering improved step coverage over conventional PVD at a higher throughput and lower cost than ALD. For applications where some compromise in conformality is acceptable in exchange for manufacturing efficiency, BEMAS is a strong contender.
Researchers and engineers must carefully weigh the specific requirements of their application, including the aspect ratio of the features, the required film properties, and production-level considerations, to make an informed choice between these powerful deposition technologies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma-assisted atomic layer deposition of conformal Pt films in high aspect ratio trenches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Pulsed Chemical Vapor Deposited Tungsten Thin Film as a Nucleation Layer for Ultrahigh Aspect Ratio Tungsten-Plug Fill Process [journal.mrs-k.or.kr]
- 11. gelest.com [gelest.com]
- 12. scirp.org [scirp.org]
- 13. Initial Growth Study of Atomic-Layer Deposition of Al2O3 by Vibrational Sum-Frequency Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
Navigating the Precursor Landscape: A Cost-Performance Analysis of BEMAS and a Guide to Alternatives for Silicon Dioxide Thin Film Deposition
For researchers, scientists, and professionals in drug development and materials science, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is critical for a range of applications, from advanced semiconductor devices to specialized coatings on medical instrumentation. The choice of precursor is a pivotal factor in the atomic layer deposition (ALD) process, directly influencing film properties, process parameters, and manufacturing costs. This guide provides a comprehensive cost-performance analysis of Bis(ethylmethylamino)silane (BEMAS) and compares it with leading alternative silicon precursors. The information presented herein is supported by experimental data to facilitate informed precursor selection for your specific research and development needs.
The selection of an appropriate silicon precursor for ALD is a balancing act between desired film quality, deposition temperature constraints, and budgetary considerations. BEMAS has emerged as a viable candidate for low-temperature SiO₂ deposition. However, a thorough evaluation of its performance against other commercially available precursors is essential for process optimization and cost-effective manufacturing.
Comparative Analysis of Silicon Precursors
To provide a clear and objective comparison, this guide evaluates BEMAS against a selection of widely used aminosilane, chlorosilane, and alkoxysilane precursors for SiO₂ ALD. The following tables summarize the key performance indicators and approximate costs of these materials.
Performance and Process Parameters
The performance of a precursor is determined by several factors, including its deposition temperature window, growth per cycle (GPC), and the physical and chemical properties of the resulting film.
| Precursor | Chemical Formula | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Refractive Index |
| BEMAS | SiH₂[N(CH₃)(C₂H₅)]₂ | 250 - 350[1] | ~1.0 - 1.2[2] | ~2.15[1] | ~1.45 |
| BTBAS | SiH₂[NH(C(CH₃)₃)]₂ | 300 - >500[3] | ~0.8 - 1.0[3] | ~2.1 - 2.2 | ~1.46[3] |
| BDEAS | SiH₂[N(C₂H₅)₂]₂ | 100 - 300 | ~0.8 - 1.7 | ~2.1 | ~1.46 |
| TDMAS | SiH[N(CH₃)₂]₃ | 150 - 550[4] | ~0.8 - 1.8 (with H₂O₂)[4] | ~2.2 - 2.38 (PEALD with TADS)[5][6] | ~1.45[7] |
| HCDS | Si₂Cl₆ | 400 - 450 | ~3.2 | ~2.2 | ~1.46 |
| TEOS | Si(OC₂H₅)₄ | >450 (thermal) | Varies | ~2.2 | ~1.46 |
Note: Performance data can vary based on specific ALD reactor conditions, co-reactants (e.g., O₃, O₂ plasma, H₂O), and process parameters.
Cost Analysis
The cost of the precursor is a significant component of the overall manufacturing cost. The following table provides an approximate cost comparison based on currently available supplier pricing. Prices are subject to change and may vary based on purity, quantity, and supplier.
| Precursor | Supplier Example | Quantity | Approximate Price (USD) | Price per Gram (USD) |
| BEMAS | Strem Chemicals | 25g | $882.00[1] | $35.28 |
| BTBAS | Strem Chemicals | 25g | $1,714.00 | $68.56 |
| BDEAS | Strem Chemicals | 25g | $532.00 | $21.28 |
| TDMAS | Varies | - | - | - |
| HCDS | Varies | - | - | - |
| TEOS | AM Scientific | 100ml (~93g) | ~$11.00 (converted from INR) | ~$0.12 |
Note: Pricing for TDMAS and HCDS can vary significantly between suppliers and is often provided upon request for bulk quantities. TEOS is a widely available and generally lower-cost precursor.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving consistent and high-quality thin films. Below are representative experimental methodologies for SiO₂ ALD using BEMAS and a common alternative, BDEAS.
BEMAS ALD Protocol
A typical thermal ALD process for depositing SiO₂ using BEMAS and ozone (O₃) involves the following steps:
-
Substrate Preparation: The substrate (e.g., silicon wafer) is placed in the ALD reactor chamber.
-
Process Conditions: The reactor is maintained at a deposition temperature within the ALD window for BEMAS, typically between 250°C and 350°C.[1]
-
ALD Cycle:
-
BEMAS Pulse: BEMAS vapor is introduced into the chamber for a specific duration (e.g., 0.5 - 1.0 seconds) to allow for self-limiting adsorption onto the substrate surface.[1][2]
-
Purge: An inert gas (e.g., N₂ or Ar) is flowed through the chamber to remove any unreacted BEMAS and gaseous byproducts.[1]
-
Ozone Pulse: Ozone is pulsed into the chamber (e.g., for 0.5 seconds) to react with the adsorbed BEMAS layer, forming a layer of SiO₂.[1][2]
-
Purge: The chamber is purged again with an inert gas to remove reaction byproducts before the next cycle begins.[1]
-
-
Deposition: The ALD cycle is repeated until the desired film thickness is achieved.
BDEAS ALD Protocol
For plasma-enhanced ALD (PEALD) of SiO₂ using BDEAS and an oxygen (O₂) plasma, a representative protocol is as follows:
-
Substrate Preparation: The substrate is loaded into the PEALD reactor.
-
Process Conditions: The substrate is heated to a temperature typically between 100°C and 300°C.
-
PEALD Cycle:
-
BDEAS Pulse: BDEAS is pulsed into the reactor.
-
Purge: The chamber is purged with an inert gas.
-
O₂ Plasma Exposure: An O₂ plasma is generated in the chamber to react with the adsorbed BDEAS and form SiO₂.
-
Purge: A final purge removes any remaining reactants and byproducts.
-
-
Deposition: The cycle is repeated to build up the film to the target thickness.
Visualizing the Process and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the ALD workflow and a comparative overview of the silicon precursors.
Conclusion
The selection of a silicon precursor for SiO₂ ALD is a multifaceted decision that requires careful consideration of performance, process conditions, and cost. BEMAS offers a good balance of a relatively low deposition temperature and a respectable growth rate. However, alternatives such as BDEAS may provide a more cost-effective solution for aminosilane-based processes, while TEOS remains a very low-cost option for processes that can tolerate higher temperatures. For applications demanding the highest film quality and a wide process window, BTBAS, despite its higher cost, may be the precursor of choice.
This guide provides a foundational framework for comparing these precursors. It is recommended that researchers and drug development professionals conduct their own evaluations within their specific experimental setups to determine the optimal precursor that meets their technical requirements and budgetary constraints.
References
Data Presentation: Reactivity of Silanes in H-Abstraction Reactions
A comprehensive comparison of silane (B1218182) reactivity is crucial for researchers, scientists, and drug development professionals in various applications, including surface modification, drug delivery systems, and composite materials. While a specific Density Functional Theory (DFT) study comparing Bis(2-(dimethylamino)ethyl)methylsilane (BEMAS) was not found in the available literature, this guide provides a comparative analysis of the reactivity of other common silanes based on a detailed DFT investigation. The principles and methodologies described herein are applicable to the study of a wide range of silanes, including novel structures like BEMAS.
This guide is based on a theoretical investigation of H-abstraction reactions from various silanes, a fundamental reaction that is often indicative of their overall reactivity. The study compares the reactivity of silanes to their alkane counterparts, providing valuable insights into their chemical behavior.
The following tables summarize key quantitative data from a comparative DFT study on the reactivity of silanes. The data includes Bond Dissociation Energies (BDEs) of Si-H bonds and the barrier energies for hydrogen abstraction by a methyl radical (CH3), a common reactive species. Lower barrier energies indicate higher reactivity.
Table 1: Bond Dissociation Energies (BDEs) of Si-H and C-H Bonds
| Compound | Bond | BDE (kcal/mol) |
| Silane (SiH4) | Si-H | 91.7[1][2] |
| Methane (CH4) | C-H | 105.0[1][2] |
| Methylsilane (CH3SiH3) | Si-H | 92.7[1][2] |
| Ethane (C2H6) | C-H | 100.5[1][2] |
| Dimethylsilane ((CH3)2SiH2) | Si-H | 93.5[1][2] |
| Propane (C3H8) | C-H | 98.1[1][2] |
| Trimethylsilane ((CH3)3SiH) | Si-H | 94.7[1][2] |
| Isobutane ((CH3)3CH) | C-H | 95.7[1][2] |
Table 2: Barrier Energies for H-Abstraction by Methyl Radical (CH3)
| Silane Compound | Barrier Energy (kcal/mol) | Alkane Counterpart | Barrier Energy (kcal/mol) |
| Disilane (Si2H6) | 7.8[2] | Ethane (C2H6) | 15.0[2] |
Experimental Protocols: Computational Methodology
The data presented in this guide was obtained through a detailed computational study using Density Functional Theory (DFT). The following protocol outlines the methodology employed in the reference study.
1. Geometry Optimization and Frequency Calculations:
-
Method: The geometries of all reactants, transition states, and products were optimized using the M06-2X density functional.
-
Basis Set: The cc-pVTZ basis set was used for all atoms.
-
Transition State Verification: Each transition state was confirmed to have a single imaginary frequency corresponding to the reaction coordinate. Intrinsic reaction coordinate (IRC) calculations were performed to ensure the transition states connect the correct reactants and products.
2. Single-Point Energy Calculations:
-
Method: To obtain more accurate energies, single-point energy calculations were performed on the optimized geometries using the domain-based local pair natural orbital coupled cluster with perturbative triple excitations (DLPNO-CCSD(T)) method.
-
Basis Set: The cc-pVTZ basis set was used for these calculations.
3. Rate Constant Calculations:
-
Theory: The rate constants were calculated using conventional transition-state theory (TST).
-
Tunneling Correction: The asymmetric Eckart tunneling correction was applied to account for quantum tunneling effects, particularly at lower temperatures.
-
Temperature Range: The calculations were performed over a temperature range of 600–2000 K.
Visualizations: Reaction Pathways and Computational Workflow
The following diagrams illustrate the key reaction pathway and the general workflow of a comparative DFT study on silane reactivity.
Caption: H-abstraction reaction from a silane by a methyl radical.
Caption: General workflow of a DFT study on silane reactivity.
Conclusion
The provided DFT study data clearly indicates that Si-H bonds in silanes are generally weaker than C-H bonds in their alkane counterparts, as shown by the lower Bond Dissociation Energies.[1][2] This trend is consistent with the lower barrier energies for hydrogen abstraction from silanes, suggesting that silanes are more reactive in such reactions.[2] These findings have significant implications for the application of silanes in various fields, as their reactivity can be tailored by modifying their chemical structure. For researchers and drug development professionals, understanding these reactivity trends is essential for designing and synthesizing new silane-based materials with desired properties and stability. The computational methodology outlined provides a robust framework for conducting further comparative studies on other silanes of interest.
References
Unraveling Film Stress in Silicon Nitride: A Comparative Analysis of Leading Measurement Techniques
An in-depth guide for researchers and engineers on the methodologies for quantifying residual stress in SiN thin films, crucial for the reliability and performance of microelectronic and photonic devices.
The intrinsic stress within silicon nitride (SiN) thin films, a ubiquitous material in semiconductor fabrication, profoundly impacts device performance, yield, and long-term reliability. Accurately measuring and controlling this stress is paramount. This guide provides a comparative overview of prevalent techniques for SiN film stress analysis, offering insights into their principles, experimental protocols, and data interpretation. While a method termed "BEMAS" was investigated, public-domain scholarly or technical literature providing details on this specific methodology could not be identified. Therefore, this guide will focus on established and widely-used techniques: Wafer Curvature, X-Ray Diffraction (XRD), and Raman Spectroscopy.
Comparative Analysis of SiN Film Stress Measurement Methods
The selection of an appropriate stress measurement technique depends on various factors, including the required spatial resolution, sensitivity, and the nature of the SiN film and substrate. The following table summarizes the key characteristics and reported stress values for SiN films measured by different methods.
| Method | Principle | Typical Stress Range (SiN) | Advantages | Limitations |
| Wafer Curvature | Measures the change in substrate curvature induced by the stressed thin film, often utilizing Stoney's equation.[1][2] | Tensile: ~200 to 681 MPa[2][3]; Compressive: down to -500 MPa[3] | - High throughput- Non-destructive- Provides average stress over the wafer | - Indirect measurement- Low spatial resolution- Assumes uniform film thickness and stress |
| X-Ray Diffraction (XRD) | Measures the strain in the crystalline lattice of the film by analyzing the shift in diffraction peaks.[4][5] | Dependent on film crystallinity; can measure a wide range of stresses. | - Direct measurement of lattice strain- Can determine stress tensor components- Non-destructive | - Requires crystalline or polycrystalline films- Can be time-consuming- Limited to the penetration depth of X-rays[6] |
| Raman Spectroscopy | Analyzes the shift in the frequency of Raman-active vibrational modes of the material, which is proportional to the stress.[7][8] | Tensile and Compressive, e.g., -200 to +200 MPa for β-Si3N4.[7] | - High spatial resolution (~1 µm)- Non-destructive- Can provide information on film structure and phase[9] | - Signal can be weak for thin films- Requires careful calibration- Peak shifts can be influenced by factors other than stress |
Experimental Protocols
Detailed and precise experimental procedures are critical for obtaining reliable and reproducible stress measurements. Below are generalized protocols for the discussed techniques.
Wafer Curvature Method
The wafer curvature technique is one of the most common methods for determining the average stress in thin films.
Protocol:
-
Initial Substrate Measurement: The initial curvature of the bare substrate is measured using a profilometer or a laser scanning system.[1]
-
Film Deposition: The SiN film is deposited on the substrate using a technique such as Plasma-Enhanced Chemical Vapor Deposition (PECVD) or Low-Pressure Chemical Vapor Deposition (LPCVD).[2][3]
-
Post-Deposition Measurement: The curvature of the substrate with the deposited film is measured again using the same instrument and setup as in step 1.
-
Stress Calculation: The film stress (σ) is calculated using Stoney's equation, which relates the change in curvature to the film stress:
σ = (E_s * h_s^2) / (6 * (1 - ν_s) * t_f) * (1/R - 1/R_0)
where E_s is the Young's modulus of the substrate, ν_s is the Poisson's ratio of the substrate, h_s is the substrate thickness, t_f is the film thickness, R_0 is the initial radius of curvature, and R is the final radius of curvature.[1]
X-Ray Diffraction (XRD) Method
XRD is a powerful non-destructive technique for measuring residual stress in crystalline thin films. The "sin²ψ" method is a commonly used XRD technique for stress analysis.[4][5]
Protocol:
-
Sample Alignment: The sample is mounted on a goniometer within the XRD system and aligned with the X-ray beam.
-
Diffraction Peak Selection: A suitable diffraction peak of the SiN film with sufficient intensity and free from interference is chosen.
-
Lattice Spacing Measurement: The lattice spacing (d) is measured at various tilt angles (ψ) of the sample with respect to the incident X-ray beam.
-
Data Analysis: A plot of the measured d-spacing versus sin²ψ is generated. For a biaxial stress state, this relationship is linear.
-
Stress Calculation: The stress is calculated from the slope of the sin²ψ plot, which is proportional to the in-plane stress. This calculation requires knowledge of the X-ray elastic constants of the material.[4]
Raman Spectroscopy
Raman spectroscopy provides a way to measure stress at a microscopic level by probing the vibrational modes of the material.
Protocol:
-
System Calibration: The Raman spectrometer is calibrated using a reference standard, such as a silicon wafer, to ensure accurate frequency measurements.
-
Sample Positioning: The SiN film on the substrate is placed under the microscope objective of the Raman system.
-
Spectrum Acquisition: A laser is focused onto the film surface, and the scattered light is collected and analyzed to generate a Raman spectrum. Spectra are collected from a stress-free reference SiN sample and the sample of interest.[10]
-
Peak Analysis: The position of a Raman peak sensitive to stress is determined by fitting the spectral data to a Lorentzian or Gaussian function. The shift in the peak position (Δω) between the stressed film and the stress-free reference is measured.
-
Stress Calculation: The stress (σ) is calculated using the following relation:
σ = K * Δω
where K is the piezo-spectroscopic coefficient, which relates the Raman shift to the applied stress and must be determined for the specific material and vibrational mode.[7]
Logical Workflow for Comparative Analysis
The process of selecting and applying a film stress analysis technique involves a series of logical steps, from understanding the material properties to interpreting the final data.
Caption: Workflow for SiN film stress analysis comparison.
References
- 1. kla.com [kla.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. The Measurement of Residual Stress using Laboratory Based X-Ray Diffraction Instruments | British Society for Strain Measurement [bssm.org]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Long-Term Stability of Dielectric Films: BEMAS-Deposited Films vs. Alternatives
For researchers, scientists, and drug development professionals, the long-term stability of dielectric materials is a critical factor in the reliability and performance of advanced electronic devices. This guide provides a comprehensive comparison of the long-term stability of silicon dioxide (SiO₂) dielectric films deposited using Bis(ethyl-methyl-amino)silane (BEMAS) via Atomic Layer Deposition (ALD) against two common alternative methods: Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Sputtering.
This guide synthesizes available experimental data to offer an objective comparison of key performance metrics that are indicative of long-term stability, including leakage current density, breakdown voltage, and the impact of accelerated aging. Detailed experimental protocols are also provided to facilitate the replication and validation of these findings.
Comparative Performance Data
The long-term stability of a dielectric film is paramount for device reliability. The following table summarizes key performance indicators for SiO₂ films deposited using BEMAS-ALD, a generic ALD process with other aminosilane (B1250345) precursors, PECVD, and Sputtering. It is important to note that direct, long-term stability data for BEMAS-deposited films is limited in publicly available literature; therefore, data from other aminosilane-based ALD processes is included as a proxy to represent the potential performance of ALD-deposited films.
| Parameter | BEMAS-ALD (Initial Performance) | ALD (Generic Aminosilane Precursors - Long-Term) | PECVD | Sputtering |
| Deposition Temperature | ~300-350°C[1] | 100-400°C | 250-400°C | Room Temperature - 300°C[2] |
| Leakage Current Density (A/cm²) | Increases continuously from initial voltage[1] | Generally lower than PECVD[3] | 2.07 x 10⁻⁸ at 3 MV/cm[3] | Varies significantly with deposition conditions |
| Breakdown Voltage (MV/cm) | Not explicitly reported | ~13-14 MV/cm[4] | Lower than ALD and thermal oxide | 5.7 MV/cm (optimized)[2] |
| Time-Dependent Dielectric Breakdown (TDDB) | Data not available | Generally shows higher reliability than PECVD and thermal oxide | Lower reliability compared to ALD | Can be improved with optimization but may be lower than ALD |
| Conformality | Excellent (characteristic of ALD) | Excellent | Good | Poor to moderate |
| Film Density (g/cm³) | 2.146[1] | Varies with precursor and temperature | Generally lower than ALD | Can be high, but may have more defects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are the protocols for key experiments cited in this guide.
Dielectric Deposition
a) BEMAS-ALD Deposition of SiO₂: Silicon dioxide films can be deposited in an ALD reactor using Bis(ethyl-methyl-amino)silane (BEMAS) as the silicon precursor and ozone (O₃) as the oxidant. A typical ALD cycle consists of a BEMAS pulse, followed by a purge with an inert gas (e.g., Ar or N₂), then an ozone pulse, and a final purge step. The substrate temperature is maintained within the ALD window of 250-350°C to ensure self-limiting surface reactions.[1]
b) PECVD Deposition of SiO₂: PECVD of SiO₂ typically involves the reaction of silane (B1218182) (SiH₄) and nitrous oxide (N₂O) or oxygen (O₂) in a plasma environment. The substrate is placed on a heated electrode (250-400°C), and the plasma is generated by applying radio frequency (RF) power. The flow rates of the precursor gases and the RF power are optimized to achieve the desired film properties.[3]
c) Sputtering Deposition of SiO₂: Sputtered SiO₂ films are deposited by bombarding a high-purity silicon dioxide target with energetic ions (typically Ar⁺) in a vacuum chamber. The dislodged SiO₂ molecules then deposit onto the substrate. The substrate can be heated to improve film quality. The sputtering power, gas pressure, and substrate temperature are key parameters that influence the film's properties.[2]
Electrical Characterization
a) Leakage Current and Breakdown Voltage Measurement: Metal-Insulator-Semiconductor (MIS) capacitor structures are fabricated by depositing metal electrodes (e.g., Platinum or Aluminum) onto the dielectric film. A semiconductor parameter analyzer is then used to apply a ramping voltage across the capacitor while measuring the resulting current. The leakage current density is calculated by dividing the measured current by the electrode area. The breakdown voltage is the voltage at which a sudden and large increase in current is observed.[2][3]
b) Time-Dependent Dielectric Breakdown (TDDB) Testing: TDDB tests are performed to assess the long-term reliability of the dielectric. A constant voltage or current stress is applied to the MIS capacitor, and the time until dielectric breakdown occurs (time-to-failure) is measured. This test is repeated on multiple devices to obtain a statistical distribution of the time-to-failure. Accelerated testing is often performed at higher temperatures and electric fields to shorten the test duration.[5] The experimental setup typically involves a voltage source, a current meter, and a sample holder within a temperature-controlled environment.[6]
Signaling Pathways and Logical Relationships
The choice of deposition method significantly impacts the resulting film properties and, consequently, its long-term stability. The following diagram illustrates the logical relationships between the deposition techniques, key process parameters, and the resulting dielectric film characteristics that determine device reliability.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Bis(ethylmethylamino)silane
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Bis(ethylmethylamino)silane (BEMAS). It is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Chemical Identifier and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | BEMAS, (EtMeN)2SiH2 |
| CAS Number | 1011514-41-2[1][2] |
| Molecular Formula | C6H18N2Si[1] |
| Molecular Weight | 146.31 g/mol [1][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 134 °C (lit.)[1] |
| Density | 0.8 g/mL at 25 °C[1] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is flammable, corrosive, and reacts with moisture.[3][4] It can cause severe skin burns and eye damage.[5][6] Therefore, stringent safety measures and the use of appropriate personal protective equipment are mandatory.
Minimum PPE Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5][6][7] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Neoprene or nitrile rubber gloves.[5][6] Double gloving is recommended. | Prevents skin contact which can lead to severe burns. |
| Body Protection | Flame-resistant lab coat over chemical-resistant clothing (coveralls). | Protects against accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with organic vapor/amine gas cartridges or a supplied-air respirator.[6] | Protects against inhalation of harmful vapors. |
Note: Always work in a well-ventilated area, preferably within a chemical fume hood.[5][6] An emergency eyewash station and safety shower must be readily accessible.[5][6]
Operational and Handling Protocol
Handling this compound requires meticulous attention to detail to prevent exposure and accidental reactions. The following step-by-step protocol must be followed:
Preparation:
-
Work Area Setup: Ensure the chemical fume hood is operational and the work area is free of clutter.
-
Inert Atmosphere: As the product is air and moisture sensitive, it should be handled under a dry, inert gas like nitrogen.[3]
-
Gather Materials: Have all necessary equipment and reagents ready, including non-sparking tools, appropriate containers, and quenching solutions.[5][6]
-
Don PPE: Put on all required personal protective equipment as specified in the table above.
Handling:
-
Grounding: Ground and bond all containers and receiving equipment to prevent static discharge.[5][6]
-
Dispensing: Use only non-sparking tools for transferring the chemical.[5][6] Keep the container tightly closed when not in use.[5][6]
-
Avoid Incompatibilities: Keep away from heat, open flames, sparks, and water.[3][5]
Spill Management:
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[6]
-
Containment: Contain the spill using dikes or absorbents like dry sand, vermiculite, or diatomaceous earth.[3][5] Do not use water.[3]
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.[3][5]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent harm to the environment and individuals.
Neutralization Protocol (for small residual amounts): This procedure should only be performed by trained personnel in a chemical fume hood.
-
Preparation: In a three-necked flask equipped with a stirrer and an addition funnel, place a suitable non-reactive solvent like heptane (B126788) or toluene. Cool the flask in an ice bath.
-
Hydrolysis: Slowly add the this compound waste to the solvent with vigorous stirring. The compound will react with a controlled source of moisture (e.g., from the air or a controlled addition of a protic solvent) to hydrolyze.
-
Neutralization: The hydrolysis byproducts will be acidic. Slowly add a neutralizing agent such as sodium bicarbonate solution until the pH is neutral (pH 6-8). Be aware of potential gas evolution.[7]
-
Separation: Allow the mixture to separate into aqueous and organic layers. Separate the layers using a separatory funnel.
-
Waste Collection: Collect the aqueous and organic layers in separate, clearly labeled hazardous waste containers.
Final Disposal:
-
All waste, including neutralized solutions and contaminated solid materials, must be disposed of through a licensed waste disposal facility.[5][6] Do not dispose of waste into the sewer system.[5][6]
-
Handle empty containers with care as they may contain flammable residual vapors.[5][6]
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Step-by-step process for the disposal of this compound waste.
References
- 1. Wonik Materials North America - Wonik Materials North America [wimna.com]
- 2. strem.com [strem.com]
- 3. ereztech.com [ereztech.com]
- 4. Bis(ethylmethylamido)silane | C6H16N2Si | CID 87061403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
